molecular formula C14H23NO2 B12754582 2,5-Dimethoxy-4-propylamphetamine CAS No. 63779-88-4

2,5-Dimethoxy-4-propylamphetamine

Numéro de catalogue: B12754582
Numéro CAS: 63779-88-4
Poids moléculaire: 237.34 g/mol
Clé InChI: UEEAUFJYLUJWQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,5-Dimethoxy-4-propylamphetamine (DOPR) is a synthetic psychedelic phenethylamine first synthesized by Alexander Shulgin and classified among the DOx family of compounds . It acts as a potent and selective agonist at the serotonin 5-HT2A receptor, with recent data confirming its high affinity (Ki = 17.56 nM) and potency as a 5-HT2A agonist (EC50 = 1.7 nM in Gq signaling assays) . This mechanism underlies its primary research value in studying serotonin receptor function and neuropharmacology. Recent preclinical investigations have highlighted the significant promise of DOPR for studying motivational deficits. Studies show that low, sub-hallucinogenic doses (as low as 0.0106 mg/kg in mice) can selectively increase effortful motivation in subjects with low baseline motivation, without inducing significant head-twitch responses, a behavioral proxy for psychedelic effects . This suggests potential research applications for modeling and investigating treatments for amotivational states in psychiatric disorders, separating motivational effects from hallucinogenic properties . DOPR is characterized by a long duration of action, reported to be 20 to 30 hours in humans, making it a compound of interest for studying sustained neurochemical effects . It is provided as a high-purity chemical tool for in vitro and animal model research to explore the 5-HT2A receptor's role in behavior, cognition, and motivation. This product is strictly for laboratory research use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

63779-88-4

Formule moléculaire

C14H23NO2

Poids moléculaire

237.34 g/mol

Nom IUPAC

1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine

InChI

InChI=1S/C14H23NO2/c1-5-6-11-8-14(17-4)12(7-10(2)15)9-13(11)16-3/h8-10H,5-7,15H2,1-4H3

Clé InChI

UEEAUFJYLUJWQJ-UHFFFAOYSA-N

SMILES canonique

CCCC1=CC(=C(C=C1OC)CC(C)N)OC

Origine du produit

United States

Foundational & Exploratory

The Discovery and Scientific History of 2,5-Dimethoxy-4-propylamphetamine (DOPR): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational scientific research of 2,5-Dimethoxy-4-propylamphetamine (DOPR). First described by the American chemist Alexander Shulgin in 1970 and later detailed in his seminal work PiHKAL (Phenethylamines I Have Known and Loved), DOPR is a psychedelic compound of the phenethylamine (B48288) and amphetamine classes.[1] This document collates available data on its synthesis, physicochemical properties, and pharmacological profile, with a focus on its interaction with serotonin (B10506) receptors. Detailed experimental protocols for key behavioral and signaling assays are provided, and the primary signaling pathways are visualized. The information presented herein is intended to serve as a foundational resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction and Historical Context

The exploration of psychedelic phenethylamines owes a significant debt to the pioneering work of Alexander Shulgin. His systematic modification of the phenethylamine backbone led to the synthesis and preliminary psychoactive evaluation of hundreds of novel compounds. Within this extensive body of work, this compound (DOPR) emerged as a derivative of the better-known DOM (2,5-Dimethoxy-4-methylamphetamine).[1][2] The substitution of the 4-position methyl group with a propyl group distinguishes DOPR and contributes to its distinct pharmacological profile.[1] Shulgin's initial reports in the 1970s and the subsequent, more detailed description in PiHKAL in 1991, laid the groundwork for all subsequent scientific investigation into this compound.[1]

Physicochemical and Pharmacological Properties

DOPR is characterized by its amphetamine core structure with methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring and a propyl group at the 4 position. This chemical structure dictates its interaction with biological targets and its pharmacokinetic properties.

Physicochemical Data

A comprehensive compilation of the physicochemical properties of DOPR is presented in Table 1. This data is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.

PropertyValueSource
IUPAC Name 1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine[1]
Molecular Formula C₁₄H₂₃NO₂[1]
Molecular Weight 237.34 g/mol [1]
CAS Number 63779-88-4[1]
Appearance (Predicted) Oil or crystalline solidInferred from related compounds
pKa (Predicted) ~10Inferred from amphetamine analogues
logP (Predicted) ~3.5Inferred from amphetamine analogues

Note: Some physicochemical properties are predicted based on the known values of structurally similar amphetamine analogues due to the limited availability of experimentally determined data for DOPR.

Pharmacological Data

DOPR's primary pharmacological action is as an agonist at serotonin 5-HT₂ receptors, with a notable affinity for the 5-HT₂ₐ subtype.[1] This interaction is believed to be the principal mechanism underlying its psychedelic effects. A summary of its known pharmacological parameters is provided in Table 2.

ParameterValueReceptor/AssaySource
EC₅₀ 12 nM5-HT₂ₐ Receptor (in vitro)
Receptor Affinity (Ki) Data not available-
IC₅₀ Data not available-
Human Dosage 2.5 - 5 mg (oral)Psychoactivity[1]
Duration of Action 20 - 30 hoursPsychoactivity[1]

Experimental Protocols

The following sections detail the methodologies for key experiments that have been instrumental in characterizing the pharmacological and behavioral effects of DOPR.

Synthesis of this compound (DOPR)

The synthesis of DOPR, as would be detailed in a chemical journal or Shulgin's PiHKAL, typically follows a multi-step route starting from a commercially available substituted benzaldehyde (B42025). While the specific entry for DOPR in PiHKAL is not available in the search results, a plausible and commonly employed synthetic pathway for compounds of this class involves the following key transformations:

Step 1: Synthesis of 2,5-Dimethoxy-4-propylbenzaldehyde (B2546009)

This intermediate can be synthesized from 2,5-dimethoxybenzaldehyde (B135726). A common method to introduce an alkyl group at the 4-position of a substituted benzene (B151609) ring is through a Friedel-Crafts acylation followed by a reduction.

  • Reaction: Friedel-Crafts acylation of 2,5-dimethoxybenzaldehyde with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Work-up: The resulting ketone is then reduced to the propyl group, for example, via a Wolff-Kishner or Clemmensen reduction.

  • Purification: The product is purified by column chromatography or recrystallization.

Step 2: Henry Reaction to form the Nitrostyrene Intermediate

The synthesized benzaldehyde derivative is then reacted with nitroethane in the presence of a basic catalyst.

  • Reaction: Condensation of 2,5-dimethoxy-4-propylbenzaldehyde with nitroethane in a suitable solvent (e.g., acetic acid) with a catalyst such as ammonium (B1175870) acetate. This is a Henry reaction (nitroaldol condensation) followed by dehydration.[3][4][5]

  • Conditions: The reaction mixture is typically heated to drive the condensation and dehydration.

  • Work-up: The resulting 1-(2,5-dimethoxy-4-propylphenyl)-2-nitropropene is isolated by filtration or extraction and purified by recrystallization.

Step 3: Reduction of the Nitropropene to the Amine

The final step is the reduction of the nitro group of the intermediate to an amine to yield DOPR.

  • Reducing Agent: A variety of reducing agents can be employed, such as lithium aluminum hydride (LAH) in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

  • Reaction: The nitropropene is added to a solution of the reducing agent under an inert atmosphere. The reaction is often carried out at reflux temperature.

  • Work-up: The reaction is carefully quenched, and the product is extracted with an organic solvent. The amine is then typically converted to a salt (e.g., hydrochloride or sulfate) for improved stability and handling.

  • Purification: The final product is purified by recrystallization.

Experimental Workflow for the Synthesis of DOPR

G cluster_0 Step 1: Synthesis of 2,5-Dimethoxy-4-propylbenzaldehyde cluster_1 Step 2: Henry Reaction cluster_2 Step 3: Reduction to Amine A 2,5-Dimethoxybenzaldehyde B Friedel-Crafts Acylation (Propanoyl chloride, AlCl3) A->B C Intermediate Ketone B->C D Reduction (e.g., Wolff-Kishner) C->D E 2,5-Dimethoxy-4-propylbenzaldehyde D->E F 2,5-Dimethoxy-4-propylbenzaldehyde G Condensation with Nitroethane (Ammonium acetate, Acetic Acid) F->G H 1-(2,5-dimethoxy-4-propylphenyl)-2-nitropropene G->H I 1-(2,5-dimethoxy-4-propylphenyl)-2-nitropropene J Reduction (e.g., Lithium Aluminum Hydride) I->J K This compound (DOPR) J->K

Caption: A plausible synthetic route to DOPR.

Head-Twitch Response (HTR) Assay in Rodents

The head-twitch response in rodents is a widely accepted behavioral proxy for 5-HT₂ₐ receptor activation and potential psychedelic activity in humans.

  • Subjects: Male C57BL/6J mice are commonly used.

  • Apparatus: A standard transparent cylindrical observation chamber.

  • Procedure:

    • Mice are habituated to the observation chamber for a set period (e.g., 30 minutes) before drug administration.

    • DOPR is dissolved in a suitable vehicle (e.g., saline) and administered via an appropriate route (e.g., intraperitoneal injection).

    • Immediately after administration, the number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).

  • Data Analysis: The total number of head twitches is recorded for each animal. Dose-response curves are generated to determine the potency and efficacy of DOPR in inducing the HTR.

Progressive Ratio Breakpoint Task (PRBT)

The PRBT is used to assess the motivational properties of a substance.

  • Subjects: Mice are often used and may be food-restricted to increase motivation for a food reward.

  • Apparatus: An operant conditioning chamber equipped with a lever or nose-poke port and a dispenser for a liquid or solid reward.

  • Procedure:

    • Animals are first trained to press a lever or poke their nose to receive a reward on a fixed-ratio schedule (e.g., one press for one reward).

    • Once the behavior is acquired, the schedule is switched to a progressive ratio, where the number of responses required for each subsequent reward increases (e.g., 1, 2, 4, 6, 9, ...).

    • The session ends when the animal fails to make a response within a specified time (e.g., 5 minutes). The "breakpoint" is the last ratio completed.

    • The effect of DOPR on the breakpoint is assessed by administering the drug before the test session.

  • Data Analysis: The breakpoint is the primary measure of motivation. An increase in the breakpoint is interpreted as an enhancement of motivation.

Mechanism of Action: Signaling Pathways

DOPR exerts its effects primarily through agonism at the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates downstream signaling cascades through two main pathways: the canonical Gq-protein pathway and the β-arrestin pathway.[6][7][8][9][10]

Gq-Protein Coupled Signaling Pathway

The Gq pathway is considered the primary mediator of the psychedelic effects of 5-HT₂ₐ agonists.

  • Activation: Upon agonist binding, the 5-HT₂ₐ receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit.

  • Second Messengers: Activated Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[11][12][13]

  • Downstream Effects: IP₃ binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC).[11][12][13] These events lead to the modulation of various cellular processes, including neuronal excitability.

5-HT₂ₐ Receptor Gq Signaling Pathway

G DOPR DOPR HT2AR 5-HT₂ₐ Receptor DOPR->HT2AR Gq Gq Protein HT2AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) PKC->Downstream G DOPR DOPR HT2AR 5-HT₂ₐ Receptor DOPR->HT2AR GRK GRK HT2AR->GRK activates P_HT2AR Phosphorylated 5-HT₂ₐ Receptor GRK->HT2AR phosphorylates betaArrestin β-Arrestin P_HT2AR->betaArrestin recruits Desensitization Receptor Desensitization betaArrestin->Desensitization Internalization Receptor Internalization (Clathrin-mediated endocytosis) betaArrestin->Internalization ERK_pathway ERK Signaling betaArrestin->ERK_pathway scaffolds Downstream Downstream Cellular Effects ERK_pathway->Downstream

References

A Technical Guide to 2,5-Dimethoxy-4-propylamphetamine (DOPR) from PiHKAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of 2,5-Dimethoxy-4-propylamphetamine (DOPR), a psychedelic phenethylamine (B48288) first synthesized and extensively documented by Alexander Shulgin in his book PiHKAL: A Chemical Love Story. This guide collates quantitative data, detailed experimental protocols for its synthesis and bioassay, and visual representations of its chemical synthesis and pharmacological context.

Core Compound Data

The following tables summarize the essential quantitative information for DOPR as detailed by Alexander Shulgin and subsequent research.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name 1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine
Molecular Formula C₁₄H₂₃NO₂
Molar Mass 237.34 g/mol
CAS Number 63779-88-4

Table 2: Dosage and Duration of Effects (as reported in PiHKAL)

ParameterRange
Dosage 2.5 - 5 mg
Duration 20 - 30 hours
Onset Very slow

Table 3: Qualitative Commentary Summary (Shulgin's Bioassays)

Trial Dosage (mg)Subjective Effects
2.5 mgDescribed as a "heavy duty psychedelic" with strong and undeniable visual effects. Included reports of closed-eye imagery and significant changes in thinking. The experience was noted to have a very slow onset and a prolonged duration, coupled with insomnia and sleep disruption.
5.0 mgNot explicitly detailed in publicly available excerpts of PiHKAL, but the effects are expected to be an intensification of the 2.5 mg experience.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of DOPR as described by Alexander Shulgin, along with a standard protocol for a key preclinical bioassay used to assess its psychedelic potential.

Synthesis of this compound (DOPR)

The synthesis of DOPR from 2,5-dimethoxy-4-(n)-propylbenzaldehyde involves a two-step process: a Henry reaction to form the nitrostyrene (B7858105) intermediate, followed by a reduction to the final amine.

Step 1: Synthesis of 2,5-dimethoxy-4-propyl-β-nitrostyrene

  • Reactants:

  • Procedure:

    • A solution of 13.0 g of 2,5-dimethoxy-4-(n)-propylbenzaldehyde in 100 mL of nitromethane was prepared.

    • 1.3 g of anhydrous ammonium acetate was added to the solution.

    • The mixture was heated at reflux for 1 hour.

    • The solvent and excess reactant were removed under vacuum, which resulted in the spontaneous crystallization of an orange solid.

    • The solid mass was collected with the aid of a small amount of methanol, filtered, and air-dried.

  • Yield: 7.5 g of 2,5-dimethoxy-4-propyl-β-nitrostyrene.

Step 2: Reduction of 2,5-dimethoxy-4-propyl-β-nitrostyrene to this compound (DOPR)

  • Reactants:

    • 2,5-dimethoxy-4-propyl-β-nitrostyrene: 7.5 g

    • Lithium aluminum hydride (LAH): 2.2 g

    • Anhydrous tetrahydrofuran (B95107) (THF): 200 mL

  • Procedure:

    • A solution of 7.5 g of 2,5-dimethoxy-4-propyl-β-nitrostyrene in anhydrous THF was prepared.

    • This solution was added dropwise to a cooled and stirred solution of 2.2 g of LAH in 200 mL of anhydrous THF.

    • The reaction mixture was maintained at a controlled temperature and stirred for a sufficient time to ensure complete reduction.

    • The excess LAH was quenched by the cautious addition of water, followed by the addition of a sodium hydroxide (B78521) solution to precipitate the aluminum salts.

    • The resulting mixture was filtered, and the filtrate was dried over an anhydrous salt (e.g., magnesium sulfate).

    • The solvent was removed under vacuum to yield the crude product.

    • The final product, this compound, can be further purified by distillation or by forming a crystalline salt (e.g., hydrochloride) and recrystallizing.

Preclinical Bioassay: Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects in humans.

  • Subjects:

    • Male C57BL/6J mice.

  • Apparatus:

    • A magnetometer-based system to electronically record head movements. A small neodymium magnet is surgically attached to the cranium of the mice.

  • Procedure:

    • Following a recovery period of 1-2 weeks after magnet implantation, the mice are habituated to the testing environment.

    • On the day of the experiment, mice are administered with either the vehicle control or varying doses of DOPR.

    • Immediately after administration, the mice are placed in the recording chambers.

    • Head movements are recorded for a specified period, typically 30-60 minutes.

    • The recorded data is analyzed to identify and quantify the number of head twitches, which are characterized by rapid, side-to-side rotational head movements.

  • Data Analysis:

    • The number of head twitches is counted for each animal.

    • Dose-response curves are generated to determine the median effective dose (ED₅₀) for inducing the HTR.

Pharmacological Bioassay: 5-HT₂A Receptor Radioligand Binding Assay

This assay determines the binding affinity of DOPR for the serotonin (B10506) 2A receptor.

  • Materials:

    • Membrane preparation from cells expressing the human 5-HT₂A receptor or from rat frontal cortex.

    • Radioligand: [³H]ketanserin.

    • Non-specific binding control: Unlabeled ketanserin (B1673593) or mianserin.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, incubate the membrane preparation with [³H]ketanserin and varying concentrations of DOPR.

    • "Total binding" wells contain the membrane, radioligand, and buffer.

    • "Non-specific binding" wells contain the membrane, radioligand, and a high concentration of unlabeled ketanserin.

    • The plate is incubated to allow binding to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

    • The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of DOPR that inhibits 50% of the specific binding of [³H]ketanserin (IC₅₀) is determined.

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the chemical synthesis workflow for DOPR and its pharmacological signaling pathway.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reduction Reduction cluster_final Final Product 2_5_dimethoxy_4_propylbenzaldehyde 2,5-Dimethoxy-4- (n)-propylbenzaldehyde Nitrostyrene 2,5-Dimethoxy-4-propyl- β-nitrostyrene 2_5_dimethoxy_4_propylbenzaldehyde->Nitrostyrene Henry Reaction (Reflux) Nitromethane Nitromethane Nitromethane->Nitrostyrene Ammonium_Acetate Ammonium Acetate (catalyst) Ammonium_Acetate->Nitrostyrene DOPR 2,5-Dimethoxy-4- propylamphetamine (DOPR) Nitrostyrene->DOPR Reduction LAH Lithium Aluminum Hydride (reducing agent) LAH->DOPR THF Anhydrous THF (solvent) THF->DOPR

Caption: Chemical synthesis workflow for this compound (DOPR).

G DOPR DOPR 5HT2A_Receptor 5-HT2A Receptor DOPR->5HT2A_Receptor Agonist Binding Gq_G11 Gq/G11 Protein 5HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG Hydrolyzes PIP2 to PIP2 PIP2 Ca2_Release Intracellular Ca²⁺ Release IP3->Ca2_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Psychedelic_Effects Psychedelic Effects Ca2_Release->Psychedelic_Effects PKC_Activation->Psychedelic_Effects

Caption: Proposed signaling pathway of DOPR via the 5-HT2A receptor.

The Core Mechanism of Action of 2,5-Dimethoxy-4-propylamphetamine (DOC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxy-4-propylamphetamine (DOC), a psychedelic phenethylamine (B48288) of the DOx class, exerts its primary pharmacological effects through its interaction with the serotonergic system. This technical guide provides a comprehensive overview of the core mechanism of action of DOC, detailing its receptor binding profile, functional activity, and the subsequent intracellular signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of psychedelic compounds and the development of novel therapeutics.

Introduction

This compound, also known as DOC or DOPR, is a potent and long-acting psychedelic substance.[1] Structurally related to mescaline and other substituted amphetamines, DOC's profound effects on perception, cognition, and mood are primarily attributed to its activity as a serotonin (B10506) receptor agonist. Understanding the precise molecular interactions and downstream consequences of DOC's engagement with its target receptors is crucial for elucidating the neurobiology of psychedelic experiences and for the rational design of new psychoactive and therapeutic agents.

Receptor Binding Affinity and Functional Activity

The principal molecular target of DOC is the serotonin 2A receptor (5-HT2A).[1] However, like many psychedelic compounds, it exhibits a broader receptor interaction profile. The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of DOC and related compounds at various CNS receptors.

Table 1: Receptor Binding Affinities (Ki) of DOC and Related Psychedelics

Compound5-HT2A (nM)5-HT2C (nM)5-HT1A (nM)Dopamine D2 (nM)Alpha-1A Adrenergic (nM)
DOC (DOPR) pA2 = 7.02-7.22pA2 = 7.02-7.22Weak AffinityData not availableData not available
DOI 0.776.92,200>10,000160
LSD 1.14.91.12.92.5
DOM 191054,800>10,000500

*Data presented as pA2 values from isolated rat fundus preparation, a functional assay that reflects affinity.

Table 2: Functional Activity (EC50) of DOC at the 5-HT2A Receptor

CompoundAssay TypeEC50 (nM)Efficacy
DOC (DOPR) In vitro functional assay12Partial Agonist

Primary Signaling Pathways

The psychedelic effects of DOC are predominantly mediated by its agonist activity at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor by DOC initiates two primary intracellular signaling cascades: the canonical Gq/11 pathway and the β-arrestin pathway.

Gq/11 Signaling Pathway

The activation of the Gq alpha subunit is considered the key pathway for the induction of psychedelic effects. This cascade leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream events lead to a cascade of cellular responses, including the modulation of neuronal excitability and gene expression.

Gq_Signaling_Pathway DOC DOC HTR2A 5-HT2A Receptor DOC->HTR2A Binds to Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitability Modulation of Neuronal Excitability Ca_release->Neuronal_Excitability PKC->Neuronal_Excitability Gene_Expression Changes in Gene Expression Neuronal_Excitability->Gene_Expression

Figure 1: DOC-induced 5-HT2A Gq signaling pathway.
β-Arrestin Signaling Pathway

In addition to G-protein coupling, agonist binding to the 5-HT2A receptor also recruits β-arrestin proteins. The role of the β-arrestin pathway in the effects of psychedelics is still under investigation, but it is thought to be involved in receptor desensitization, internalization, and potentially in mediating some of the downstream cellular effects, including the activation of extracellular signal-regulated kinases (ERK). Some evidence suggests that the ratio of Gq to β-arrestin signaling (functional selectivity or biased agonism) may influence the qualitative nature of a psychedelic compound's effects.

Beta_Arrestin_Signaling_Pathway DOC DOC HTR2A 5-HT2A Receptor DOC->HTR2A Binds to GRK GRK HTR2A->GRK Phosphorylated by Beta_Arrestin β-Arrestin HTR2A->Beta_Arrestin Recruits GRK->HTR2A Internalization Receptor Internalization Beta_Arrestin->Internalization ERK_Activation ERK Activation Beta_Arrestin->ERK_Activation Downstream_Effects Downstream Cellular Effects ERK_Activation->Downstream_Effects

Figure 2: DOC-induced 5-HT2A β-arrestin signaling pathway.

Experimental Protocols

The characterization of the mechanism of action of DOC and other psychedelic compounds relies on a combination of in vitro and in vivo experimental approaches.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of DOC for various CNS receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

    • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (DOC).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays

These assays measure the ability of a compound to activate a receptor and elicit a cellular response.

  • Objective: To determine the potency (EC50) and efficacy of DOC at the 5-HT2A receptor.

  • Methodology (e.g., Calcium Mobilization Assay):

    • Cell Culture: Cells stably expressing the 5-HT2A receptor are cultured and loaded with a calcium-sensitive fluorescent dye.

    • Compound Addition: Varying concentrations of DOC are added to the cells.

    • Signal Detection: The change in fluorescence, indicative of an increase in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

    • Data Analysis: Dose-response curves are generated to determine the EC50 and the maximal response (Emax) relative to a full agonist like serotonin.

Head-Twitch Response (HTR) in Rodents

The HTR is a rapid, rotational head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor activation and psychedelic-like effects in humans.

  • Objective: To assess the in vivo psychedelic-like activity of DOC.

  • Methodology:

    • Animal Acclimation: Mice or rats are acclimated to the testing environment.

    • Drug Administration: Animals are administered various doses of DOC or a vehicle control.

    • Observation: The frequency of head twitches is observed and counted for a defined period (e.g., 30-60 minutes) post-administration.

    • Data Analysis: The number of head twitches is compared between the drug-treated and vehicle-treated groups to determine the dose-dependent effect of DOC on HTR.

Experimental Workflow

The characterization of a novel psychoactive compound like DOC typically follows a structured experimental workflow, progressing from in vitro to in vivo studies.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding_Assay Radioligand Binding Assays (Determine Ki) Functional_Assay Functional Assays (Determine EC50 & Efficacy) Binding_Assay->Functional_Assay Signaling_Assay Signaling Pathway Assays (Gq vs. β-arrestin bias) Functional_Assay->Signaling_Assay HTR Head-Twitch Response (HTR) (Psychedelic-like effects) Signaling_Assay->HTR Drug_Discrimination Drug Discrimination Studies (Subjective effects) HTR->Drug_Discrimination PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Drug_Discrimination->PK_PD Lead_Compound Lead Compound (e.g., DOC) Lead_Compound->Binding_Assay

Figure 3: Typical experimental workflow for characterizing a novel psychedelic compound.

Conclusion

The primary mechanism of action of this compound is its agonist activity at serotonin 5-HT2A receptors. This interaction triggers a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the modulation of neuronal activity and ultimately giving rise to its characteristic psychedelic effects. Further research into the nuances of its receptor interaction profile and the functional selectivity of its signaling will continue to refine our understanding of this potent psychoactive molecule and inform the development of future therapeutics targeting the serotonergic system.

References

The Psychedelic Phenethylamine DOPR: A Technical Guide to its 5-HT2A Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-4-propylamphetamine (DOPR) is a psychedelic compound belonging to the phenethylamine (B48288) and DOx chemical classes. Structurally, it is an analog of 2,5-dimethoxy-4-methylamphetamine (DOM), with a propyl group substituting the methyl group at the 4-position of the phenyl ring. This substitution enhances its lipophilicity and is believed to contribute to its high affinity for the serotonin (B10506) 2A (5-HT2A) receptor.[1] DOPR is recognized for its potent psychedelic effects, which are primarily mediated through its agonist activity at the 5-HT2A receptor. This document provides a comprehensive technical overview of DOPR's pharmacology as a 5-HT2A receptor agonist, including its chemical synthesis, in vitro and in vivo pharmacological data, and detailed experimental protocols for its characterization.

Chemical and Pharmacological Profile

DOPR acts as a potent agonist at serotonin 5-HT2 receptors, with a notable affinity for the 5-HT2A subtype. The interaction of DOPR with the 5-HT2A receptor initiates a cascade of intracellular signaling events, leading to its characteristic psychoactive effects.

Data Presentation

The following tables summarize the available quantitative data for DOPR and related compounds, providing a comparative view of their in vitro and in vivo activities.

Table 1: In Vitro 5-HT2A Receptor Binding Affinity and Functional Potency

Compound5-HT2A Binding Affinity (Ki, nM)5-HT2A Functional Potency (EC50, nM)Assay Type
DOPR Not explicitly reported12[1]In vitro functional assay
DOM~40~40IP-1 Functional Assay
DOET121.7 - 8.1Intracellular signaling cascade assay

Table 2: In Vivo Potency in Rodent Head-Twitch Response (HTR) Assay

CompoundHTR ED50 (mg/kg)
DOPR Slightly more potent than DOM
DOM~1.0

Note: The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and psychedelic potential.

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like DOPR primarily triggers the Gq/11 signaling pathway. This G protein-coupled receptor (GPCR) signaling cascade is fundamental to the physiological and psychoactive effects of serotonergic psychedelics.

Canonical 5-HT2A Receptor Signaling Pathway

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit dissociates and stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a wide range of cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm DOPR DOPR (Agonist) HT2AR 5-HT2A Receptor DOPR->HT2AR Binds Gq Gq Protein (α, β, γ) HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets

Caption: Canonical 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of DOPR and for key experiments used to characterize its 5-HT2A receptor agonist activity.

Synthesis of this compound (DOPR)

The synthesis of DOPR can be achieved through a two-step process starting from 2,5-dimethoxy-4-propylbenzaldehyde (B2546009). This process involves a Henry condensation followed by a reduction.

Step 1: Synthesis of 1-(2,5-dimethoxy-4-propylphenyl)-2-nitropropene

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxy-4-propylbenzaldehyde in nitroethane.

  • Catalyst Addition: Add a catalytic amount of anhydrous ammonium (B1175870) acetate (B1210297) to the solution.

  • Reaction Conditions: Heat the mixture on a steam bath for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, remove the excess nitroethane and solvent under reduced pressure. The resulting crude product, 1-(2,5-dimethoxy-4-propylphenyl)-2-nitropropene, can be purified by recrystallization from a suitable solvent such as methanol.

Step 2: Reduction of 1-(2,5-dimethoxy-4-propylphenyl)-2-nitropropene to DOPR

  • Reducing Agent: Prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) in a separate reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nitropropene: Slowly add a solution of 1-(2,5-dimethoxy-4-propylphenyl)-2-nitropropene in the same anhydrous solvent to the reducing agent suspension while maintaining a low temperature (e.g., using an ice bath).

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, followed by a period of reflux to ensure complete reduction.

  • Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution. Filter the resulting mixture to remove the aluminum salts.

  • Extraction and Purification: Extract the filtrate with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure to yield the freebase of DOPR.

  • Salt Formation (Optional): The resulting oily freebase can be converted to a more stable salt, such as the hydrochloride salt, by dissolving it in an appropriate solvent and bubbling dry hydrogen chloride gas through the solution. The resulting precipitate can be collected by filtration and dried.

DOPR_Synthesis_Workflow Start 2,5-dimethoxy-4-propylbenzaldehyde Step1 Henry Condensation (Nitroethane, Ammonium Acetate, Heat) Start->Step1 Intermediate 1-(2,5-dimethoxy-4-propylphenyl)-2-nitropropene Step1->Intermediate Step2 Reduction (e.g., LiAlH4 in anhydrous ether) Intermediate->Step2 Product This compound (DOPR) Step2->Product

Caption: Synthetic Workflow for DOPR.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of DOPR for the 5-HT2A receptor.

  • Membrane Preparation:

    • Utilize cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high 5-HT2A receptor density (e.g., rodent frontal cortex).

    • Homogenize the cells or tissue in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

  • Assay Setup:

    • In a 96-well plate, add the prepared cell membranes, a radiolabeled 5-HT2A receptor antagonist (e.g., [3H]ketanserin) at a concentration near its Kd, and varying concentrations of the test compound (DOPR).

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled 5-HT2A antagonist).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand. Wash the filters with cold assay buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the DOPR concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of DOPR that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for DOPR using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Flux

This assay measures the ability of DOPR to elicit an increase in intracellular calcium via the Gq-coupled 5-HT2A receptor.

  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor in a black-walled, clear-bottom 96-well or 384-well microplate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a buffered saline solution, often containing probenecid (B1678239) to prevent dye leakage. Incubate at 37°C for approximately one hour.

  • Compound Preparation: Prepare serial dilutions of DOPR and a reference 5-HT2A agonist in the assay buffer.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence of the dye-loaded cells.

    • Add the different concentrations of DOPR or the reference agonist to the wells and immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after compound addition.

    • Plot the normalized fluorescence response against the logarithm of the DOPR concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of DOPR that produces 50% of the maximal response).

Calcium_Flux_Workflow Start Plate 5-HT2A expressing cells Step1 Load cells with calcium-sensitive dye Start->Step1 Step2 Measure baseline fluorescence Step1->Step2 Step3 Add DOPR at various concentrations Step2->Step3 Step4 Measure kinetic fluorescence response Step3->Step4 Step5 Data Analysis: Plot dose-response curve Step4->Step5 End Determine EC50 value Step5->End

Caption: Experimental Workflow for Calcium Flux Assay.

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Rodents

The head-twitch response is a rapid, rotational head movement in rodents that is a characteristic behavioral effect of 5-HT2A receptor agonists and is used as a preclinical model to assess psychedelic potential.

  • Animal Preparation: Use male mice (e.g., C57BL/6J strain). For automated detection, a small magnet may be surgically implanted on the skull of the animals several days before the experiment.

  • Habituation: On the day of the experiment, allow the animals to acclimate to the testing room and the individual testing chambers (e.g., cylindrical enclosures).

  • Drug Administration: Administer various doses of DOPR (dissolved in a suitable vehicle, e.g., saline) via an appropriate route (e.g., intraperitoneal or subcutaneous injection). A vehicle control group should also be included.

  • Behavioral Recording: Immediately after injection, place the animals back into their individual chambers and record their behavior for a set period (e.g., 30-60 minutes). Head twitches can be counted manually by a trained observer or automatically using a magnetometer system that detects the movement of the implanted magnet.

  • Data Analysis:

    • Quantify the number of head twitches for each animal within the observation period.

    • Plot the mean number of head twitches against the dose of DOPR.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of DOPR on HTR.

    • Calculate the ED50 value (the dose that produces 50% of the maximal response) from the dose-response curve.

Conclusion

This compound is a potent 5-HT2A receptor agonist with demonstrated in vitro and in vivo activity. Its chemical structure, particularly the 4-propyl substitution, confers high potency. The primary mechanism of action of DOPR is the activation of the Gq/11 signaling pathway, leading to an increase in intracellular calcium and subsequent cellular responses. The experimental protocols detailed in this guide provide a framework for the synthesis and comprehensive pharmacological characterization of DOPR and related compounds. Further research to determine the precise binding affinity (Ki) of DOPR at the 5-HT2A receptor and to explore its potential for biased agonism would provide a more complete understanding of its molecular pharmacology and contribute to the development of novel therapeutics targeting the serotonergic system.

References

The Pharmacological Profile of 2,5-Dimethoxy-4-propylamphetamine (DOPR): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxy-4-propylamphetamine (DOPR) is a substituted phenethylamine (B48288) and a member of the DOx class of psychedelic compounds. Structurally, it is the 4-propyl analog of 2,5-dimethoxy-4-methylamphetamine (DOM). This technical guide provides a comprehensive overview of the pharmacological profile of DOPR, summarizing its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for key assays used in its characterization are provided, along with visualizations of its primary signaling pathway and experimental workflows. This document is intended to serve as a resource for researchers and professionals engaged in the study of psychedelic compounds and the development of novel therapeutics.

Introduction

DOPR is a potent psychedelic compound, first synthesized and described by Alexander Shulgin.[1][2] Like other members of the DOx family, its primary mechanism of action is agonism at the serotonin (B10506) 2A receptor (5-HT2A).[1][3] The substitution of a propyl group at the 4-position of the phenyl ring distinguishes DOPR from its better-known analog, DOM, and influences its potency and duration of action.[4] Recent research has highlighted the potential of low doses of DOPR to modulate motivation, suggesting a possible therapeutic window that is distinct from its psychedelic effects.[5] This guide will delve into the known pharmacological characteristics of DOPR, providing a detailed technical overview for the scientific community.

Data Presentation: Quantitative Pharmacology

The following tables summarize the in vitro receptor binding affinities and functional potencies of DOPR at various neurotransmitter receptors.

Table 1: Receptor Binding Affinities (Ki) of DOPR

ReceptorRadioligandTissue/Cell LineKi (nM)Reference
5-HT2A[125I]DOI-1.3[6]
5-HT2C[125I]DOI-13[6]
5-HT1A--Very Weak Affinity[1][3]
Dopamine (B1211576) Receptors--Data Not Available-
Adrenergic Receptors--Data Not Available-

Table 2: Functional Activity (EC50/pA2) of DOPR

ReceptorAssay TypeParameterValueReference
5-HT2APhosphoinositide HydrolysisEC5012 nM[7]
Serotonin Receptors (general)Rat Fundus PreparationpA27.02-7.22[8]

Experimental Protocols

In Vitro Assays

This protocol outlines the general procedure for determining the binding affinity (Ki) of a test compound like DOPR for a specific receptor, such as the 5-HT2A receptor.[9][10][11][12]

Objective: To determine the concentration of DOPR that inhibits 50% of the specific binding of a radiolabeled ligand to the target receptor (IC50), from which the Ki value can be calculated.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor).

  • Radioligand specific for the target receptor (e.g., [125I]DOI for 5-HT2A).

  • Test compound (DOPR).

  • Non-specific binding control (a high concentration of a known ligand for the receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Contains cell membranes and radioligand.

    • Non-specific Binding: Contains cell membranes, radioligand, and a saturating concentration of a non-labeled competitor.

    • Test Compound: Contains cell membranes, radioligand, and varying concentrations of DOPR.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of DOPR.

    • Use non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the functional agonism of a compound like DOPR at Gq-coupled receptors, such as the 5-HT2A receptor, by quantifying the accumulation of inositol (B14025) phosphates.[13][14][15][16][17]

Objective: To determine the concentration of DOPR that produces a half-maximal response (EC50) in stimulating the production of inositol phosphates.

Materials:

  • Cells expressing the 5-HT2A receptor (e.g., PC12 or HEK293 cells).

  • [3H]myo-inositol.

  • Serum-free medium.

  • Stimulation buffer containing LiCl.

  • Test compound (DOPR).

  • Quenching solution (e.g., ice-cold formic acid).

  • Anion exchange chromatography columns.

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling: Plate cells and incubate them overnight with a medium containing [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Stimulation: Add varying concentrations of DOPR to the wells and incubate for a specific time to stimulate PI hydrolysis.

  • Termination: Stop the reaction by adding a quenching solution.

  • Extraction and Separation: Extract the inositol phosphates and separate them from other cellular components using anion exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]inositol phosphates accumulated against the log concentration of DOPR.

    • Use non-linear regression to determine the EC50 and Emax (maximum effect) values.

In Vivo Assays

The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the psychedelic-like potential of compounds.

Objective: To quantify the frequency of head twitches in mice following the administration of DOPR.

Materials:

  • Male C57BL/6J mice.

  • DOPR dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers.

  • Video recording equipment or automated detection system.

Procedure:

  • Acclimation: Acclimate the mice to the testing room and observation chambers.

  • Drug Administration: Administer DOPR or vehicle via a specific route (e.g., intraperitoneal injection).

  • Observation Period: Place the mice individually in the observation chambers and record their behavior for a defined period (e.g., 30-60 minutes).

  • Quantification: Manually or automatically count the number of rapid, side-to-side head movements (head twitches).

  • Data Analysis: Compare the number of head twitches in the DOPR-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

The PRBT is used to assess the motivational effects of a compound by measuring the effort an animal is willing to exert to receive a reward.[5]

Objective: To determine the effect of DOPR on the breakpoint (the highest ratio of responses completed for a reward) in mice.

Materials:

  • Mice.

  • Operant conditioning chambers equipped with a response lever or nose-poke port and a reward dispenser (e.g., for food pellets or liquid reward).

  • Control software for the operant chambers.

  • DOPR and vehicle.

Procedure:

  • Food Restriction: Food-restrict the mice to motivate them to work for the reward.

  • Training: Train the mice to press a lever or poke their nose to receive a reward on a fixed-ratio schedule (e.g., one response for one reward).

  • Progressive Ratio Testing:

    • Administer DOPR or vehicle to the trained mice.

    • Place the mice in the operant chambers set to a progressive ratio schedule, where the number of responses required for each subsequent reward increases (e.g., 1, 2, 4, 6, 9...).

    • The session ends when the mouse fails to make a response within a specified time (e.g., 1 hour).

  • Data Collection: The primary measure is the breakpoint, which is the last completed ratio.

  • Data Analysis: Compare the breakpoints of the DOPR-treated groups to the vehicle control group to assess changes in motivation.

Mandatory Visualizations

G DOPR DOPR HTR2A 5-HT2A Receptor DOPR->HTR2A Agonist Binding Gq Gq Protein HTR2A->Gq Activation beta_arrestin β-Arrestin HTR2A->beta_arrestin Recruitment PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Phosphorylation PKC->ERK beta_arrestin->ERK Psychedelic_Effects Psychedelic Effects ERK->Psychedelic_Effects Motivational_Effects Motivational Effects ERK->Motivational_Effects

Caption: 5-HT2A Receptor Signaling Pathway Activated by DOPR.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Receptor_Prep Receptor Preparation (e.g., cell membranes) Radioligand_Binding Radioligand Binding Assay Receptor_Prep->Radioligand_Binding Functional_Assay Functional Assay (e.g., PI Hydrolysis) Receptor_Prep->Functional_Assay Ki_Value Determine Ki Value Radioligand_Binding->Ki_Value EC50_Value Determine EC50 Value Functional_Assay->EC50_Value Psychedelic_Potential Assess Psychedelic Potential Ki_Value->Psychedelic_Potential Motivational_Effects Assess Motivational Effects Ki_Value->Motivational_Effects EC50_Value->Psychedelic_Potential EC50_Value->Motivational_Effects Animal_Model Animal Model (e.g., mouse) HTR_Assay Head-Twitch Response (HTR) Assay Animal_Model->HTR_Assay PRBT_Assay Progressive Ratio Breakpoint Task (PRBT) Animal_Model->PRBT_Assay HTR_Assay->Psychedelic_Potential PRBT_Assay->Motivational_Effects

Caption: Experimental Workflow for DOPR Characterization.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of DOPR is characterized by a long duration of action, reported to be between 20 and 30 hours in humans following oral administration.[1] In rodents, DOPR has been shown to cross the blood-brain barrier and exhibits a higher brain-to-plasma ratio compared to other DOM homologues, which may contribute to its potency.[1][3] The primary route of metabolism for related compounds like DOM is through the cytochrome P450 enzyme CYP2D6, suggesting a similar pathway for DOPR.[18][19] This can lead to the formation of O-demethylated metabolites.[7] The long half-life of DOPR is a key characteristic that differentiates it from shorter-acting psychedelics.[7]

Conclusion

This compound is a potent, long-acting psychedelic with primary agonist activity at the 5-HT2A receptor. Its pharmacological profile, characterized by high affinity and functional potency at this receptor, underlies its hallucinogenic effects observed in preclinical models. Furthermore, emerging evidence suggests that low doses of DOPR may have pro-motivational effects, opening new avenues for therapeutic research. This technical guide provides a consolidated resource of the current knowledge on DOPR's pharmacology, offering a foundation for future investigations into its mechanisms of action and potential clinical applications. Further research is warranted to fully elucidate its binding profile at a wider range of receptors and to detail its pharmacokinetic properties in various species, including humans.

References

The In Vivo Landscape of Delta-Opioid Receptor Modulation in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the in vivo effects of Delta-Opioid Receptor (DOPR) modulation in rodent models, providing a comprehensive overview of the current understanding in key therapeutic areas, including analgesia, depression, anxiety, and addiction. This document summarizes quantitative data from pivotal studies, details common experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in this promising field.

Core Findings: Quantitative Data Summary

The following tables provide a structured summary of the quantitative effects of various DOPR agonists and antagonists in commonly used rodent behavioral models.

Table 1: Analgesic Effects of DOPR Agonists in Rodent Models
CompoundAnimal ModelAssayAdministration RouteDose RangePeak Effect (%MPE) / ED₅₀Reference(s)
SNC80Mouse (WT C57/129)Tail FlickIntrathecal (i.t.)CumulativeED₅₀ = 49 nmol[1]
SNC80Mouse (μ-KO)Tail FlickIntrathecal (i.t.)CumulativeED₅₀ = 131 nmol[1]
SNC80Mouse (δ-KO)Tail FlickIntrathecal (i.t.)CumulativeED₅₀ = 327 nmol[1]
SNC80RatThermal Hyperalgesia (CFA)Intracerebroventricular (i.c.v.)10-100 µg>90% reversal of hyperalgesia[2]
SNC80RatTail FlickIntracerebroventricular (i.c.v.)10-100 µgEₘₐₓ ≈ 60%[2]
Deltorphin IIRatThermal Hyperalgesia (CFA)Intracerebroventricular (i.c.v.)1-30 µg>90% reversal of hyperalgesia[2]
KNT-127MouseAcetic Acid WrithingSubcutaneous (s.c.)3 mg/kgSignificant reduction in writhes[3]
KNT-127MouseFormalin TestSubcutaneous (s.c.)3 mg/kgSignificant reduction in licking time[3]

%MPE: Maximum Possible Effect. ED₅₀: Half-maximal effective dose. KO: Knockout. CFA: Complete Freund's Adjuvant.

Table 2: Antidepressant-like Effects of DOPR Agonists in Rodent Models
CompoundAnimal ModelAssayAdministration RouteDoseEffect on Immobility TimeReference(s)
KNT-127MouseForced Swim TestSubcutaneous (s.c.)1 mg/kgSignificantly decreased[3][4]
KNT-127Mouse (CSDS)Tail Suspension TestIntraperitoneal (i.p.)10 mg/kg (14 days)Markedly reduced[5]
SNC80Mouse (CSDS)Social InteractionIntraperitoneal (i.p.)10 mg/kg (14 days)Increased interaction time[5]
UFP-512MouseForced Swim TestIntraperitoneal (i.p.)0.1-0.3 mg/kgSignificantly reduced[6]
ADL5859MouseForced Swim TestOral (p.o.)3 mg/kgSignificantly decreased[6]

CSDS: Chronic Social Defeat Stress.

Table 3: Anxiolytic-like Effects of DOPR Agonists in Rodent Models
CompoundAnimal ModelAssayAdministration RouteDoseEffect on Open Arm ExplorationReference(s)
KNT-127Mouse (CSDS)Elevated Plus MazeIntraperitoneal (i.p.)10 mg/kg (14 days)Increased time in open arms[5]
TAN-67MouseElevated Plus MazeNot SpecifiedNot SpecifiedAnxiolytic effects reported[7]
Table 4: Effects of DOPR Antagonists in Rodent Models of Addiction
CompoundAnimal ModelAssayAdministration RouteDoseEffect on Drug-Seeking BehaviorReference(s)
Naltrindole (B39905)Rat (Lewis)Cocaine Conditioned Place PreferenceIntraperitoneal (i.p.)3 mg/kgSignificantly blocked cocaine-induced CPP[8]

CPP: Conditioned Place Preference.

Experimental Protocols

Detailed methodologies for key behavioral assays cited in this guide are provided below.

Forced Swim Test (FST)

The Forced Swim Test is a widely used model to screen for antidepressant-like activity.

  • Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice). The cylinder is filled with water (23-25°C) to a depth that prevents the animal from supporting itself by touching the bottom with its tail or feet (e.g., 30 cm for rats, 15 cm for mice).

  • Procedure:

    • Habituation/Pre-test (for rats): On day 1, each rat is individually placed in the swim cylinder for a 15-minute period. This session habituates the animals and establishes a stable baseline of immobility.

    • Drug Administration: The test compound or vehicle is administered typically 30-60 minutes before the test session.

    • Test Session: On day 2 (for rats) or on the single test day (for mice), the animal is placed back into the cylinder for a 5 or 6-minute session. The entire session is recorded for later analysis.

  • Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is measured, typically during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect. The latency to the first bout of immobility can also be measured as a sensitivity-enhancing parameter.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a standard assay for assessing anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-80 cm). It consists of two open arms and two enclosed arms of equal dimensions (e.g., 30-50 cm long, 5-10 cm wide), with a central platform.

  • Procedure:

    • Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test.

    • Drug Administration: The test compound or vehicle is administered prior to the test, with the pre-treatment time depending on the route of administration and compound pharmacokinetics.

    • Test Session: The animal is placed on the central platform facing an open arm and is allowed to freely explore the maze for a 5-minute session. The session is recorded by an overhead camera connected to a video-tracking system.

  • Scoring: Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the time spent in and/or entries into the open arms is interpreted as an anxiolytic-like effect.

Conditioned Place Preference (CPP)

The Conditioned Place Preference paradigm is used to evaluate the rewarding or aversive properties of a drug.

  • Apparatus: A multi-compartment chamber, typically with two or three distinct compartments differing in visual and tactile cues (e.g., wall color, floor texture).

  • Procedure:

    • Pre-Conditioning (Habituation & Baseline Preference): The animal is allowed to freely explore all compartments of the apparatus, and the time spent in each compartment is recorded to determine any initial preference.

    • Conditioning: This phase typically occurs over several days. On drug conditioning days, the animal is administered the test drug and confined to one of the compartments (e.g., the initially non-preferred one). On alternate days, the animal is given a vehicle injection and confined to the opposite compartment.

    • Post-Conditioning (Test): After the conditioning phase, the animal is placed back into the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.

  • Scoring: The CPP score is calculated as the difference in time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.

Signaling Pathways & Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling cascades initiated by DOPR activation and a general workflow for in vivo studies.

DOPR Signaling Pathways

Delta-Opioid Receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gα (Gi/o) proteins. However, they can also engage other signaling pathways, including Gs and β-arrestin-mediated signaling.

DOPR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gi Gi/o Pathway cluster_arrestin β-Arrestin Pathway Agonist Agonist DOPR DOPR Agonist->DOPR binds Gi_protein Gαi/o DOPR->Gi_protein activates GRK GRK DOPR->GRK activates AC_inhib Adenylyl Cyclase (Inhibition) Gi_protein->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_dec ↓ PKA cAMP_dec->PKA_dec Neuronal_Inhibition Neuronal Inhibition (e.g., K+ channel opening, Ca2+ channel closing) PKA_dec->Neuronal_Inhibition P_DOPR P-DOPR GRK->P_DOPR phosphorylates beta_Arrestin β-Arrestin P_DOPR->beta_Arrestin recruits ERK_Activation ERK Activation beta_Arrestin->ERK_Activation Internalization Receptor Internalization beta_Arrestin->Internalization

DOPR G-protein and β-arrestin signaling pathways.
General Experimental Workflow

This diagram outlines a typical workflow for an in vivo study investigating the effects of a DOPR ligand in a rodent model.

Experimental_Workflow Start Study Design Animal_Acclimation Animal Acclimation & Baseline Measurements Start->Animal_Acclimation Grouping Randomization into Treatment Groups Animal_Acclimation->Grouping Drug_Admin DOPR Ligand or Vehicle Administration Grouping->Drug_Admin Behavioral_Testing Behavioral Testing (e.g., FST, EPM, CPP) Drug_Admin->Behavioral_Testing Data_Collection Data Collection & Video Recording Behavioral_Testing->Data_Collection Tissue_Collection Tissue Collection (Optional, for molecular analysis) Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Tissue_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General experimental workflow for an in vivo study.

References

The Behavioral Pharmacology of 2,5-Dimethoxy-4-propylamphetamine (DOPR) in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the behavioral effects of 2,5-Dimethoxy-4-propylamphetamine (DOPR), a psychedelic phenethylamine (B48288) compound, in mice. Drawing on recent preclinical findings, this document details the dose-dependent modulation of motivational and psychedelic-like behaviors, outlines the experimental protocols for assessing these effects, and illustrates the underlying molecular mechanisms. The information presented herein is intended to support further research into the therapeutic potential of DOPR and related compounds.

Core Behavioral Effects: Motivation and Psychedelic-Like Responses

DOPR, a potent serotonin (B10506) 2A (5-HT2A) receptor agonist, has been shown to elicit distinct behavioral responses in mice depending on the administered dose. At lower, or "microdose," levels, DOPR appears to enhance effortful motivation without inducing the characteristic psychedelic-like effects. Conversely, higher doses are required to produce the head-twitch response (HTR), a preclinical proxy for hallucinogenic potential in humans.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of DOPR on motivational and psychedelic-like behaviors in mice.[1]

Table 1: Effect of DOPR on Effortful Motivation in the Progressive Ratio Breakpoint Task (PRBT)

Treatment GroupDose (mg/kg)Mean Breakpoint (Low-Performing Mice)Mean Breakpoint (High-Performing Mice)
Vehicle0BaselineBaseline
DOPR0.0106Significant IncreaseNo Significant Effect
DOPR≥0.1--

Note: Significant improvements in PRBT performance were observed at doses as low as 0.0106 mg/kg in mice with low baseline scores.[1] Higher dose effects on this task were not detailed in the initial findings.

Table 2: Psychedelic-Like Effects of DOPR as Measured by the Head-Twitch Response (HTR) Assay

Treatment GroupDose (mg/kg)Head-Twitch Response (HTR)
Vehicle0No Significant HTR
DOPR<0.1No Significant HTR
DOPR≥0.1Significant Induction of HTR

Note: DOPR induced a significant head-twitch response only at doses of 0.1 mg/kg and higher.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols for the key behavioral assays used to characterize the effects of DOPR in mice.

Progressive Ratio Breakpoint Task (PRBT)

The PRBT is a translational assay used to measure an animal's motivation to work for a reward.

Objective: To assess the motivational effects of DOPR by determining the maximum amount of effort a mouse is willing to exert to receive a reward.

Apparatus:

  • Operant conditioning chambers equipped with a touchscreen, a reward dispenser (e.g., for strawberry milk), and a house light.

  • Control software to manage the progressive ratio schedule and record data.

Procedure:

  • Habituation and Training:

    • Mice are initially trained to associate touching a stimulus on the screen with the delivery of a reward on a fixed-ratio 1 (FR1) schedule (one touch = one reward).

    • Once proficient, the schedule is gradually increased to a more demanding fixed ratio (e.g., FR5) to establish stable responding.

  • Progressive Ratio Schedule:

    • The response requirement for each subsequent reward increases according to a predetermined progression (e.g., linear, exponential). A common schedule for mice is an exponential progression where the number of touches required increases with each successfully completed trial.

  • Testing:

    • Mice are administered either vehicle or a specific dose of DOPR prior to the PRBT session.

    • Each session has a maximum duration (e.g., 2 hours).

    • The "breakpoint" is defined as the last completed ratio before the mouse ceases to respond for a set period.

  • Data Analysis:

    • Breakpoints are compared between treatment groups to determine the effect of DOPR on motivation.

Head-Twitch Response (HTR) Assay

The HTR is a rapid, side-to-side head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.[2][3][4]

Objective: To quantify the psychedelic-like effects of DOPR by measuring the frequency of head twitches.

Apparatus:

  • A transparent cylindrical observation chamber.

  • A video camera positioned to record the mouse's behavior.

  • Alternatively, a magnetometer-based system can be used for automated detection, where a small magnet is implanted on the mouse's head.[5]

Procedure:

  • Acclimation:

    • Mice are placed individually into the observation chambers and allowed to acclimate for a period before drug administration.

  • Drug Administration:

    • Mice are injected with either vehicle or a specific dose of DOPR.

  • Observation Period:

    • Immediately following injection, the number of head twitches is counted for a defined period (e.g., 30-60 minutes).

    • Observation can be done live by a trained observer or recorded for later analysis.

  • Data Analysis:

    • The total number of head twitches is compared between the different treatment groups.

Mandatory Visualizations

5-HT2A Receptor Signaling Pathway

The behavioral effects of DOPR are primarily mediated by its agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a cascade of intracellular signaling events.

5-HT2A_Receptor_Signaling_Pathway DOPR DOPR HT2AR 5-HT2A Receptor DOPR->HT2AR Binds to Gq_G11 Gq/G11 HT2AR->Gq_G11 Activates Beta_Arrestin β-Arrestin HT2AR->Beta_Arrestin Recruits PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., ERK/MAPK) Ca_release->Downstream PKC->Downstream Behavioral_Effects Behavioral Effects (HTR, Motivation) Downstream->Behavioral_Effects Receptor_Internalization Receptor Internalization & Desensitization Beta_Arrestin->Receptor_Internalization

Caption: 5-HT2A receptor signaling cascade initiated by DOPR.

Experimental Workflow for Assessing Behavioral Effects of DOPR

The following diagram illustrates the logical flow of an experiment designed to characterize the behavioral effects of DOPR in mice.

Experimental_Workflow start Start animal_prep Animal Acclimation & Habituation to Handling start->animal_prep group_assignment Random Assignment to Treatment Groups (Vehicle, DOPR doses) animal_prep->group_assignment drug_admin Drug Administration (i.p. or s.c.) group_assignment->drug_admin behavioral_testing Behavioral Assays drug_admin->behavioral_testing prbt Progressive Ratio Breakpoint Task (PRBT) behavioral_testing->prbt Low Doses htr Head-Twitch Response (HTR) Assay behavioral_testing->htr High Doses data_collection Data Collection & Quantification prbt->data_collection htr->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Workflow for DOPR behavioral assessment in mice.

References

A Technical Guide to 2,5-Dimethoxy-4-propylamphetamine (DOPr) and the Head-Twitch Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-4-propylamphetamine (DOPr) is a psychedelic compound of the phenethylamine (B48288) class that acts as a serotonin (B10506) 5-HT2A receptor agonist.[1] Its psychoactive properties are evaluated preclinically using the head-twitch response (HTR) in rodents. The HTR is a rapid, side-to-side rotational head movement that serves as a reliable and widely used behavioral proxy for 5-HT2A receptor activation and the potential for psychedelic effects in humans.[2][3][4][5][6] A strong correlation exists between the potency of a compound to induce the HTR in mice and its hallucinogenic potency in humans.[7][8]

This guide provides a detailed technical overview of the relationship between DOPr and the HTR. It covers the underlying molecular mechanisms, standardized experimental protocols for HTR assessment, and a summary of the quantitative dose-response data, intended for professionals engaged in psychedelic research and therapeutic development.

Mechanism of Action: 5-HT2A Receptor Signaling

The induction of the head-twitch response by psychedelic compounds like DOPr is mediated specifically through the activation of the serotonin 5-HT2A receptor.[2][4] This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[9][10]

The signaling cascade is initiated as follows:

  • Agonist Binding: DOPr binds to and activates the 5-HT2A receptor.

  • Gq Protein Activation: The activated receptor engages the Gαq subunit of the Gq/11 protein.[9][11]

  • PLC Stimulation: Gαq stimulates the enzyme Phospholipase C (PLC).[9][12]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][10]

  • Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[9]

Crucially, research has demonstrated that it is the activation of this Gq-PLC signaling pathway, and not the alternative β-arrestin pathway, that is necessary for the psychedelic-like effects modeled by the HTR.[11][12][13][14] Non-psychedelic 5-HT2A agonists or β-arrestin-biased agonists do not typically induce a significant HTR.[11][13]

Gq_Signaling_Pathway 5-HT2A Receptor Gq Signaling Pathway DOPr DOPr (Agonist) HTR2A 5-HT2A Receptor DOPr->HTR2A Binds Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates HTR Head-Twitch Response Ca_Release->HTR Leads to PKC_Activation->HTR Leads to

Figure 1: Canonical 5-HT2A receptor Gq signaling cascade initiated by DOPr.

Experimental Protocols for HTR Assessment

The quantification of HTR is a critical procedure for assessing the in vivo activity of 5-HT2A receptor agonists. Methodologies have evolved from manual observation to sophisticated automated systems.

  • Species: Mouse (Mus musculus) is the most common species.

  • Strain: C57BL/6J mice are frequently used due to their robust and consistent HTR.[3][15]

  • Sex: Studies are often conducted in male mice to avoid potential variability from the estrous cycle, though some studies now include both sexes.[3][8]

  • Preparation: The compound (e.g., DOPr) is dissolved in a suitable vehicle, typically sterile 0.9% saline.

  • Route: Administration is commonly performed via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[15][16]

  • Control Group: A control group receiving only the vehicle is essential to establish a baseline rate of spontaneous head twitches.

Method A: Direct Visual Observation This traditional method involves a trained researcher observing the animal in real-time or via video recording and manually counting the number of head twitches.[3][5]

  • Procedure: Mice are placed in a transparent cylindrical arena after drug administration. The observation period typically lasts 20-60 minutes.[6][16]

  • Advantages: Requires no specialized equipment.

  • Disadvantages: Labor-intensive, time-consuming, and potentially subject to observer bias.

Method B: Automated Magnetometer System This semi-automated method provides a more objective and efficient means of quantification.[3][4]

  • Procedure:

    • A small neodymium magnet is affixed to the dorsal surface of the mouse's cranium with dental cement under anesthesia, followed by a recovery period.[3] Alternatively, magnetic ear tags can be used to avoid surgery.[17]

    • Following drug administration, the mouse is placed into a glass cylinder surrounded by a magnetometer coil.[3]

    • The rapid, high-frequency rotational movement of the head during a twitch induces a characteristic, detectable voltage change in the coil.[4]

    • Specialized software identifies and counts these signals, often using artificial intelligence to distinguish true HTR events from other movements like grooming.[3]

  • Advantages: High sensitivity, specificity, objectivity, and reduced labor.[3][4]

  • Disadvantages: Requires specialized equipment and potentially surgery.

HTR_Workflow General Experimental Workflow for HTR Assessment cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimation 1. Animal Acclimation (Habituation to facility and handling) Magnet 2. Magnet Attachment (Optional) (For magnetometer method) Acclimation->Magnet Admin 3. Drug Administration (DOPr or Vehicle, s.c. or i.p.) Acclimation->Admin Magnet->Admin Placement 4. Placement in Arena (e.g., glass cylinder) Admin->Placement Recording 5. Data Recording (20-30 min observation period) Placement->Recording Quant 6. HTR Quantification (Visual scoring or automated detection) Recording->Quant Analysis 7. Statistical Analysis (Dose-response curve generation) Quant->Analysis

Figure 2: A typical workflow for a head-twitch response (HTR) experiment.

Quantitative Data: DOPr Dose-Response

Recent studies have characterized the dose-dependent effects of DOPr on the head-twitch response in mice. The data indicate a clear threshold for inducing significant psychedelic-like behavior, which is distinct from doses that elicit other behavioral effects like enhanced motivation.

A key study published in Neuropharmacology investigated the HTR-inducing effects of DOPr in mice.[1] The results demonstrated that DOPr only induced a significant HTR at doses equal to or greater than 0.1 mg/kg.[1][18] Notably, lower doses (e.g., 0.0106 mg/kg) that were found to increase effortful motivation in the same study did not produce a detectable increase in HTR.[1][18] This suggests a separation between the motivational effects and the psychedelic-like effects of DOPr based on the administered dose.

Dose of DOPr (mg/kg)HTR InductionBehavioral EffectReference
0.0106Not significantIncreased motivation in low-performing mice[1][18]
< 0.1Not significant-[1][18]
≥ 0.1Significant Psychedelic-like activity (HTR)[1][18]

Conclusion

This compound (DOPr) is a potent 5-HT2A receptor agonist that reliably induces the head-twitch response in rodents in a dose-dependent manner. This response, which serves as a preclinical hallmark of psychedelic activity, is specifically mediated by the Gq signaling cascade downstream of the 5-HT2A receptor. Quantitative studies confirm that significant HTR is observed at DOPr doses of 0.1 mg/kg and higher, whereas lower, sub-threshold doses may elicit other therapeutic-relevant behaviors without engaging the full psychedelic-like response.[1][18] The HTR assay remains an indispensable tool for the pharmacological characterization of novel psychedelic compounds, enabling researchers to dissect dose-dependent effects and advance the development of next-generation therapeutics.

References

The Pharmacokinetics and Metabolism of DOPR: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available scientific information on 2,5-Dimethoxy-4-propylamphetamine (DOPR). The information herein is intended for research and informational purposes only and does not constitute medical advice.

Introduction

DOPR, or this compound, is a psychedelic substance belonging to the phenethylamine (B48288) and amphetamine chemical classes. First synthesized and described by Alexander Shulgin, it is a member of the "DOx" family of compounds, which are known for their potent and long-lasting psychedelic effects.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of DOPR, compiled from available scientific literature. It is important to note that detailed, quantitative pharmacokinetic and metabolic data for DOPR in humans is scarce in publicly accessible research. Therefore, this guide also draws upon information from related DOx compounds to provide a broader context.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). While comprehensive human pharmacokinetic data for DOPR is not available, preclinical studies and qualitative reports provide some insights.

Absorption

DOPR is reported to be orally active.[1] In his book PiHKAL (Phenethylamines I Have Known and Loved), Alexander Shulgin describes the oral administration of DOPR, with dosages ranging from 2.5 to 5 mg leading to psychedelic effects.[1][2] The onset of effects is noted to be very slow, suggesting a gradual absorption process from the gastrointestinal tract.[1]

Distribution

Preclinical studies in rodents have shown that DOPR effectively crosses the blood-brain barrier.[1] Notably, among several DOM (a related DOx compound) homologues, DOPR exhibited the highest brain-to-plasma concentration ratio, which may contribute to its high potency.[1] This characteristic indicates significant distribution into the central nervous system, the primary site of its psychoactive effects.

Metabolism

The metabolism of DOPR, like other DOx compounds, is believed to primarily occur in the liver. The main metabolic pathway identified for DOPR is O-demethylation.

Primary Metabolic Pathway of DOPR

The primary metabolic transformation of DOPR involves the O-demethylation of the methoxy (B1213986) group at the 2-position of the phenyl ring. This reaction is mediated by the cytochrome P450 enzyme CYP2D6.[3] The resulting primary metabolite is 5-methoxy-4-propylamphetamine.[3]

Further metabolism likely involves conjugation reactions, such as glucuronidation, to facilitate excretion. One source suggests that glucuronidation at the 5-position accounts for a significant portion of the urinary excretion products.[3]

Studies on related DOx compounds, such as DOM (2,5-dimethoxy-4-methylamphetamine), have also identified O-demethylation as a key metabolic route, with CYP2D6 being the primary enzyme involved.[4][5][6] This suggests a common metabolic fate for compounds within this chemical family.

Excretion

Following metabolism, the resulting metabolites and any unchanged parent drug are eliminated from the body. For DOPR, it is reported that approximately 30% of the drug is eliminated unchanged in the feces, while 55% of urinary excretion products are in the form of a glucuronide conjugate at the 5-position.[3]

Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters for DOPR in humans, such as bioavailability, half-life (t½), volume of distribution (Vd), and clearance (CL), have not been extensively reported in the scientific literature. However, some data from rodent studies is available.

ParameterValue (Rodents)Source
Elimination Half-Life (t½) 14–18 hours[3]

The prolonged duration of action of DOPR, reported to be 20 to 30 hours, is consistent with this relatively long elimination half-life observed in rodents.[1][2]

For comparison, here is some available information on related DOx compounds:

CompoundDuration of Action (Humans)Notes on Metabolism
DOM 14-20 hoursPrimarily metabolized by hydroxylation of the methyl group, also O-demethylation.[6][7]
DOB 18-30 hoursPrimarily metabolized by O-demethylation.[7]
DOC 12-24 hoursPrimarily metabolized by O-demethylation.[7]
DOET 14-20 hoursMetabolized by oxidation of the ethyl group.[8]

Experimental Protocols

In general, the study of the pharmacokinetics and metabolism of a compound like DOPR would involve the following methodologies:

  • In Vivo Animal Studies: Administration of DOPR to animal models (e.g., rodents) followed by the collection of biological samples (blood, urine, feces, and brain tissue) at various time points. These samples would then be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the concentrations of the parent drug and its metabolites.

  • In Vitro Metabolism Studies: Incubation of DOPR with liver microsomes (containing cytochrome P450 enzymes) or specific recombinant CYP enzymes to identify the metabolic pathways and the enzymes responsible.

  • Human Studies (if conducted): Administration of a controlled dose of DOPR to human volunteers, followed by the collection and analysis of blood and urine samples over time to determine pharmacokinetic parameters. Due to the legal and ethical considerations surrounding psychedelic substances, such studies are rare.

Visualizations

Signaling Pathway of DOPR

DOPR exerts its psychedelic effects primarily through its action as a potent agonist at serotonin (B10506) 5-HT2A receptors in the brain. The binding of DOPR to these receptors initiates a cascade of intracellular signaling events.

DOPR_Signaling_Pathway DOPR DOPR Receptor Serotonin 5-HT2A Receptor DOPR->Receptor Agonist Binding G_Protein Gq/G11 Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis of IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream Downstream Signaling Cascades (e.g., ERK activation) Ca_Release->Downstream PKC_Activation->Downstream Psychedelic_Effects Psychedelic Effects Downstream->Psychedelic_Effects

DOPR's primary signaling mechanism.
Metabolic Pathway of DOPR

The primary metabolic pathway of DOPR involves O-demethylation by the CYP2D6 enzyme.

DOPR_Metabolic_Pathway cluster_0 DOPR DOPR (this compound) Metabolite1 5-Methoxy-4-propylamphetamine DOPR->Metabolite1 O-demethylation CYP2D6 CYP2D6 Conjugation Conjugation (e.g., Glucuronidation) DOPR->Conjugation Minor Pathway Excretion Excretion (Urine, Feces) DOPR->Excretion Unchanged Metabolite1->Conjugation Conjugated_Metabolite Conjugated Metabolite Conjugation->Conjugated_Metabolite Conjugated_Metabolite->Excretion

Proposed metabolic pathway of DOPR.
Experimental Workflow for Pharmacokinetic Analysis

A generalized workflow for a preclinical pharmacokinetic study of DOPR is outlined below.

PK_Workflow Dosing DOPR Administration (e.g., Oral Gavage in Rodents) Sampling Serial Blood & Urine Collection Dosing->Sampling Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Sampling->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling Data_Processing->PK_Modeling Results Pharmacokinetic Parameters (t½, Cmax, AUC, etc.) PK_Modeling->Results

A typical preclinical PK workflow.

Conclusion

The available scientific literature provides a foundational understanding of the pharmacokinetics and metabolism of DOPR. It is established as an orally active, potent psychedelic that readily enters the central nervous system. Its metabolism is primarily driven by CYP2D6-mediated O-demethylation. However, a significant gap exists in the public domain regarding detailed, quantitative human pharmacokinetic data and comprehensive metabolic profiling. Further research, including well-controlled preclinical and potentially clinical studies, is necessary to fully characterize the ADME properties of DOPR. Such data is crucial for a complete understanding of its pharmacological profile, potential for drug-drug interactions, and overall safety. Researchers in the fields of pharmacology, toxicology, and drug development should be aware of these limitations when considering this compound.

References

The Enduring Psychedelic: A Technical Guide to the Duration of Action of 2,5-Dimethoxy-4-propylamphetamine (DOPr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxy-4-propylamphetamine (DOPr) is a potent psychedelic compound of the phenethylamine (B48288) and amphetamine classes. A key characteristic that distinguishes DOPr from other psychedelics is its exceptionally long duration of action, lasting between 20 and 30 hours.[1][2] This technical guide provides a comprehensive overview of the current understanding of DOPr's duration of action, focusing on its pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized for clarity, and key biological pathways and experimental workflows are visualized.

Introduction

This compound, also known as DOPr, is a substituted amphetamine that was first synthesized and described by Alexander Shulgin. It is structurally related to other well-known psychedelic amphetamines such as DOM. The most notable feature of DOPr is its prolonged psychoactive effects, which are initiated by oral doses in the range of 2.5 to 5 mg.[1] The onset of effects is reported to be very slow.[1] This extended duration presents both unique therapeutic possibilities and potential challenges, making a thorough understanding of its pharmacological profile essential for researchers and drug development professionals. This guide synthesizes the available scientific data to provide a detailed technical overview of the factors governing DOPr's extended presence and activity in the body.

Quantitative Pharmacological Profile

The following tables summarize the key quantitative parameters that define the duration of action of DOPr.

Table 1: Pharmacokinetic Parameters of DOPr in Rodents

ParameterValueSpeciesReference
Elimination Half-Life (t₁/₂) 14–18 hoursRodents[2]
Time to Peak Plasma Concentration (Tₘₐₓ) 90–120 minutesRodents[2]
Oral Bioavailability 68%Rodents[2]

Table 2: Pharmacodynamic and Behavioral Parameters of DOPr

ParameterValueAssay/ModelReference
5-HT₂A Receptor Efficacy (EC₅₀) 12 nMin vitro[2]
Effective Dose for Head-Twitch Response (HTR) ≥0.1 mg/kgMouse[3]

Pharmacodynamics: Receptor Interactions and Signaling

DOPr's primary mechanism of action is as an agonist at serotonin (B10506) 5-HT₂ receptors, with a particularly high affinity for the 5-HT₂A subtype.[1][2] Its psychedelic effects are believed to be mediated through the activation of these receptors, which are densely expressed in cortical regions of the brain. The prolonged duration of action of DOPr is hypothesized to be related to the stability of its interaction with the 5-HT₂A receptor. Molecular modeling studies suggest that the 4-propyl group of DOPr enhances its lipophilicity and stabilizes the binding within the receptor's orthosteric site, leading to a longer receptor residency time compared to analogues with smaller substituents.[2]

Upon binding to the 5-HT₂A receptor, DOPr initiates a downstream signaling cascade. This primarily involves the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). Additionally, DOPr has been shown to engage β-arrestin recruitment and extracellular signal-regulated kinase (ERK) phosphorylation, pathways that are implicated in synaptic plasticity.[2]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DOPr DOPr receptor 5-HT2A Receptor DOPr->receptor Agonist Binding g_protein Gq/11 receptor->g_protein Activation beta_arrestin β-Arrestin receptor->beta_arrestin Recruitment plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Synaptic Plasticity & Psychedelic Effects ca_release->cellular_response erk_pathway ERK Pathway pkc->erk_pathway erk_pathway->cellular_response beta_arrestin->cellular_response

DOPr-induced 5-HT2A receptor signaling pathway.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The long half-life of DOPr is a central factor in its extended duration of action. Studies in rodents have shown an elimination half-life of 14-18 hours.[2] Following oral administration, peak plasma concentrations are reached within 90-120 minutes, with a bioavailability of 68%, indicating significant first-pass metabolism.[2]

DOPr is known to cross the blood-brain barrier.[1] Its metabolism is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, which catalyzes the O-demethylation of the 2-methoxy group.[2] The primary metabolite is 5-methoxy-4-propylamphetamine. Subsequent glucuronidation at the 5-position accounts for a significant portion of its excretion, with 55% of urinary excretion products being glucuronidated. Approximately 30% of the compound is eliminated unchanged in the feces.[2]

Experimental Protocols

The following sections outline the methodologies for key experiments used to determine the duration of action and pharmacological properties of DOPr and related compounds.

In Vivo Pharmacokinetic Analysis in Rodents

This protocol is a generalized procedure for determining the pharmacokinetic profile of a psychedelic amphetamine like DOPr in a rodent model.

  • Animal Model: Male Wistar rats are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Administration: DOPr is administered orally via gavage at a predetermined dose.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 16, and 32 hours) via tail vein or cardiac puncture.

  • Sample Preparation: Plasma is separated by centrifugation. A liquid-liquid extraction is performed to isolate DOPr and its metabolites.

  • Analytical Method: The concentration of DOPr and its metabolites in the plasma is quantified using gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and t₁/₂ are calculated from the plasma concentration-time curve.

In Vitro 5-HT₂A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of DOPr for the 5-HT₂A receptor.

  • Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT₂A receptor or from rat frontal cortex tissue. The tissue or cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended.

  • Assay Setup: The assay is conducted in 96-well plates. Each well contains the membrane preparation, a radioligand with known affinity for the 5-HT₂A receptor (e.g., [³H]ketanserin), and varying concentrations of DOPr.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of DOPr that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value.

radioligand_binding_assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Membranes with 5-HT2A Receptors incubation Incubate Membranes, Radioligand, and DOPr prep_membranes->incubation prep_radioligand Prepare Radioligand ([³H]ketanserin) prep_radioligand->incubation prep_dopr Prepare Serial Dilutions of DOPr prep_dopr->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification plot_data Plot % Inhibition vs. DOPr Concentration quantification->plot_data calculate_ic50 Determine IC₅₀ plot_data->calculate_ic50 calculate_ki Calculate Ki calculate_ic50->calculate_ki

Workflow for an in vitro radioligand binding assay.
Head-Twitch Response (HTR) Assay in Mice

The HTR assay is a behavioral proxy for 5-HT₂A receptor activation and psychedelic potential in rodents.

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Drug Administration: DOPr is administered intraperitoneally or subcutaneously at various doses.

  • Observation: Mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 30-60 minutes). This can be done manually by a trained observer or automatically using a head-mounted magnet and a magnetometer or video analysis software.[4]

  • Data Analysis: The number of head twitches is plotted against the dose of DOPr to generate a dose-response curve. The effective dose to produce a significant response is determined.

Conclusion

The extended duration of action of this compound is a defining characteristic that stems from a combination of its pharmacokinetic properties, particularly its long elimination half-life, and its pharmacodynamic profile, specifically its stable interaction with the 5-HT₂A receptor. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of DOPr and other long-acting psychedelic compounds. A thorough understanding of the mechanisms underlying its prolonged effects is crucial for assessing its therapeutic potential and safety profile in future drug development endeavors. Further research is warranted to translate these preclinical findings to human pharmacology and to fully elucidate the intricate signaling pathways that mediate its profound and lasting psychoactive effects.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2,5-Dimethoxy-4-propylamphetamine (DOPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-4-propylamphetamine (DOPR), also known as DOC, is a psychedelic substance of the phenethylamine (B48288) and amphetamine classes. As a potent and long-acting compound, its detection and quantification in various matrices are of significant interest in forensic toxicology, clinical research, and drug development. These application notes provide detailed protocols for the analysis of DOPR in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), two of the most reliable and widely used confirmatory analytical techniques.

Quantitative Data Summary

Due to the limited availability of published quantitative validation data specifically for this compound, the following table summarizes typical performance characteristics for the analysis of structurally similar phenethylamines (e.g., 2C-T-7, amphetamines) in biological matrices. These values can be considered as a benchmark for method development and validation for DOPR analysis.

Analytical MethodMatrixAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecoveryReference
GC-MSBlood2C-T-76.0 ng/mL15.6 ng/mLNot SpecifiedNot Specified[1]
GC-MSHairAmphetamines0.05 ng/mg0.1 ng/mg2 - 40 ng/mg77-87%[2]
LC-MS/MSSerumDesigner Amphetamines1.0 - 5.0 ng/mLNot SpecifiedNot Specified72-90%[3]
LC-MS/MSUrineAmphetamines25 ng/mLNot Specified25 - 10,000 ng/mL94-97%[4]
CE-MSUrineThis compound14.1 ng/mLNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of DOPR in Urine

This protocol describes the extraction and analysis of DOPR from urine samples, adapted from established methods for related compounds.

1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • 1.1.1. Enzymatic Hydrolysis: To 3 mL of urine, add 30 µL of β-glucuronidase and incubate for 60 minutes at 56°C to deconjugate metabolites.[1]

  • 1.1.2. pH Adjustment: Adjust the urine sample pH to approximately 6.0 with a phosphate (B84403) buffer.

  • 1.1.3. SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Verify CX) by washing with 3 mL of methanol (B129727), followed by 3 mL of 0.1% formic acid.[1]

  • 1.1.4. Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • 1.1.5. Washing: Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol to remove interferences.

  • 1.1.6. Analyte Elution: Elute DOPR from the cartridge with 3 mL of a freshly prepared mixture of ethyl acetate (B1210297):isopropanol:ammonium hydroxide (B78521) (78:20:2 v/v/v).

  • 1.1.7. Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • 1.1.8. Derivatization (Optional but Recommended): Reconstitute the dry residue in 50 µL of ethyl acetate and add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (B1165640) (HFBA). Heat at 70°C for 20 minutes. Evaporate to dryness again and reconstitute in 50 µL of ethyl acetate for injection.

1.2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions to monitor for DOPR (underivatized) would be based on its fragmentation pattern, likely including the molecular ion and key fragments. For a derivatized compound, the characteristic ions of the derivative would be monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of DOPR in Blood

This protocol details the extraction and analysis of DOPR from blood samples, providing high sensitivity and specificity.

2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • 2.1.1. Sample Aliquoting: To a 1 mL aliquot of whole blood, add an appropriate internal standard (e.g., DOPR-d3).

  • 2.1.2. Alkalinization: Add 1 mL of 0.1 M sodium hydroxide to the sample and vortex briefly.

  • 2.1.3. Extraction: Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of chloroform:isopropanol:n-heptane).

  • 2.1.4. Agitation and Centrifugation: Vortex the mixture for 10 minutes, followed by centrifugation at 3000 rpm for 10 minutes to separate the layers.

  • 2.1.5. Back Extraction (Optional Clean-up): Transfer the organic layer to a new tube and add 1 mL of 0.1 M HCl. Vortex and centrifuge. Discard the organic layer and alkalinize the aqueous layer with 0.1 M NaOH. Re-extract with 2 mL of the organic solvent.

  • 2.1.6. Evaporation: Transfer the final organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • 2.1.7. Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2.2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for DOPR would need to be optimized. Based on its structure, the protonated molecule [M+H]+ would be the precursor ion, and characteristic fragments would be selected as product ions.

Visualizations

Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation (Urine) cluster_analysis GC-MS Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis pH_Adjust pH Adjustment Hydrolysis->pH_Adjust SPE Solid-Phase Extraction pH_Adjust->SPE Elution Elution SPE->Elution Evap1 Evaporation Elution->Evap1 Deriv Derivatization (Optional) Evap1->Deriv Evap2 Evaporation Deriv->Evap2 Recon Reconstitution Evap2->Recon Injection GC Injection Recon->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Data Data Analysis Detection->Data

Workflow for GC-MS analysis of DOPR in urine.

LCMSMS_Workflow cluster_prep Sample Preparation (Blood) cluster_analysis LC-MS/MS Analysis Blood Blood Sample + IS Alkalinization Alkalinization Blood->Alkalinization LLE Liquid-Liquid Extraction Alkalinization->LLE Centrifugation Centrifugation LLE->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Fragmentation Collision-Induced Dissociation Ionization->Fragmentation Detection Mass Detection (MRM) Fragmentation->Detection Data Data Analysis Detection->Data

Workflow for LC-MS/MS analysis of DOPR in blood.
Signaling Pathway

Signaling_Pathway DOPR DOPR HTR2A 5-HT2A Receptor DOPR->HTR2A Agonist Binding Gq11 Gq/11 Protein HTR2A->Gq11 Activation BetaArrestin β-Arrestin 2 HTR2A->BetaArrestin Recruitment PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., ERK activation) Ca->Downstream PKC->Downstream Psychedelic Psychedelic Effects Downstream->Psychedelic Internalization Receptor Internalization & Desensitization BetaArrestin->Internalization

Simplified signaling pathway of DOPR via the 5-HT2A receptor.

References

Application Notes and Protocols for the GC-MS Analysis of 2,5-Dimethoxy-4-propylamphetamine (DOPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the qualitative and quantitative analysis of 2,5-Dimethoxy-4-propylamphetamine (DOPR) using Gas Chromatography-Mass Spectrometry (GC-MS). DOPR is a psychedelic phenethylamine (B48288) and a member of the DOx family of compounds.[1][2] Accurate and reliable analytical methods are crucial for its identification in forensic investigations, clinical toxicology, and research settings.

Introduction

This compound (DOPR) is a potent hallucinogenic compound structurally related to 2,5-dimethoxy-4-methylamphetamine (DOM).[1] The analysis of phenethylamines like DOPR by GC-MS often requires derivatization to improve chromatographic peak shape and enhance mass spectral fragmentation for unambiguous identification.[3][4][5] This application note details a comprehensive analytical workflow, from sample preparation to data interpretation, based on established methods for related amphetamine derivatives.

Analytical Workflow Overview

The overall process for the GC-MS analysis of DOPR is outlined below. The workflow begins with sample receipt and proceeds through extraction, derivatization, instrumental analysis, and finally, data review and reporting.

GC-MS Analysis Workflow for DOPR cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt (e.g., Biological Matrix, Seized Material) SamplePrep Sample Preparation (Homogenization, Aliquoting) SampleReceipt->SamplePrep InternalStd Addition of Internal Standard SamplePrep->InternalStd Extraction Liquid-Liquid Extraction (Alkalinization & Solvent Extraction) InternalStd->Extraction Derivatization Derivatization (e.g., with PFPΑ) Extraction->Derivatization Extracted Sample GCMS_Analysis GC-MS Instrumental Analysis Derivatization->GCMS_Analysis DataAcquisition Data Acquisition (Chromatograms & Mass Spectra) GCMS_Analysis->DataAcquisition Raw Data DataProcessing Data Processing (Peak Integration, Library Search) DataAcquisition->DataProcessing ReviewReport Review and Reporting (Quantitation & Confirmation) DataProcessing->ReviewReport

Caption: General workflow for the GC-MS analysis of DOPR.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of DOPR and its closely related analogs, 2,5-dimethoxy-4-methylamphetamine (DOM) and 2,5-dimethoxy-4-ethylamphetamine (DOET). Data for DOPR is extrapolated based on the established data for DOM and DOET.

CompoundMolecular Weight ( g/mol )Derivatizing AgentExpected Retention Time (min)Key Mass Fragments (m/z) (Underivatized)Limit of Detection (LOD)Limit of Quantitation (LOQ)
DOPR 237.34[6]PFPA (recommended)~10.5 - 11.5194, 165, 44 (predicted)< 2 ng/mL (estimated)< 5 ng/mL (estimated)
DOM 209.29[7]N/A (in cited method)8.360[7]166, 151, 44[7]2 ng/mL5 ng/mL
DOET 223.32[2]N/A (in cited method)9.883[2]180, 165, 44[2]2 ng/mL2 ng/mL

Note: Retention times are highly dependent on the specific GC column and temperature program. The values for DOPR are estimates and should be confirmed experimentally.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of DOPR from biological matrices such as urine or blood.

Materials:

  • Sample (e.g., 1 mL of urine or blood)

  • Internal Standard (e.g., Methamphetamine-d9)

  • Saturated Sodium Borate (B1201080) Buffer (pH 9.0)

  • Extraction Solvent (e.g., n-butyl chloride or a mixture of methylene (B1212753) chloride/isopropanol)

  • Vortex mixer

  • Centrifuge

  • Conical glass tubes

Procedure:

  • Pipette 1 mL of the sample into a conical glass tube.

  • Add the internal standard solution.

  • Add 1 mL of saturated sodium borate buffer to alkalinize the sample.

  • Add 5 mL of the extraction solvent.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (up to 40°C).

  • The dried extract is now ready for derivatization.

Derivatization Protocol

Derivatization is recommended to improve the chromatographic properties of DOPR. Pentafluoropropionic anhydride (B1165640) (PFPA) is a common and effective derivatizing agent for amphetamines.

Materials:

  • Dried sample extract

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate

  • Heating block or water bath

Procedure:

  • Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Add 50 µL of PFPA to the reconstituted extract.

  • Cap the vial tightly and heat at 70°C for 20 minutes.

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

Sample Preparation and Derivatization Workflow Start Biological Sample AddIS Add Internal Standard Start->AddIS Alkalinize Alkalinize with Buffer (pH 9) AddIS->Alkalinize AddSolvent Add Extraction Solvent Alkalinize->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Derivatize Derivatize with PFPA (70°C for 20 min) Evaporate->Derivatize End Ready for GC-MS Injection Derivatize->End

Caption: Step-by-step sample preparation and derivatization process.

GC-MS Instrumental Parameters

The following parameters are based on methods for closely related compounds and should provide good separation and detection for DOPR.[2][7]

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature Program
Initial Temperature100°C, hold for 1 minute
Ramp12°C/min to 300°C
Final HoldHold at 300°C for 7 minutes
Mass Spectrometer
Transfer Line Temp.280°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)
SIM Ions (PFPA derivative) To be determined experimentally. Predicted ions would be based on the fragmentation of the derivatized molecule.

Expected Mass Spectrum and Fragmentation

The mass spectrum of underivatized DOPR is expected to show characteristic fragmentation patterns of phenethylamines. The primary fragmentation would be a benzylic cleavage, resulting in a prominent ion at m/z 44, corresponding to the ethylamine (B1201723) side chain. The other major fragment would result from the loss of this side chain, yielding an ion corresponding to the dimethoxy-propyl-benzyl moiety.

Expected Mass Fragmentation of DOPR DOPR DOPR Structure (m/z 237) Fragment1 Dimethoxy-propyl-benzyl Cation (m/z 194) DOPR->Fragment1 Benzylic Cleavage Fragment2 Ethylamine Cation (m/z 44) DOPR->Fragment2 Benzylic Cleavage

Caption: Predicted primary mass fragmentation pathway for underivatized DOPR.

Conclusion

The GC-MS method outlined in this document provides a robust and reliable approach for the analysis of this compound. Proper sample preparation, including liquid-liquid extraction and derivatization, is essential for achieving the necessary sensitivity and specificity for the identification and quantification of DOPR in various matrices. The provided instrumental parameters and expected fragmentation patterns serve as a strong foundation for method development and validation in a forensic or research laboratory.

References

Application Notes and Protocols for LC-MS/MS Quantification of Delta-Opioid Receptor (DOPR) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delta-opioid receptor (DOPR), a member of the G protein-coupled receptor (GPCR) family, is a critical target in the central nervous system for the modulation of pain, mood, and addictive behaviors.[1] Unlike the mu-opioid receptor, which is the primary target of traditional opioids like morphine, agonists of the DOPR have shown promise for providing potent analgesia with a reduced side effect profile, including a lower propensity for respiratory depression, tolerance, and dependence.[2] Consequently, the accurate quantification of DOPR in biological samples, such as brain tissue and cell lines, is essential for advancing our understanding of its physiological roles and for the development of novel therapeutics.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the absolute quantification of proteins, offering high specificity, sensitivity, and multiplexing capabilities.[3][4] This application note provides a comprehensive guide to developing and implementing a robust LC-MS/MS method for the quantification of DOPR in biological samples using a targeted proteomics approach based on surrogate peptides.

DOPR Signaling Pathway

The delta-opioid receptor is primarily coupled to inhibitory G proteins (Gi/Go). Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors, ultimately resulting in a decrease in neuronal excitability.

DOPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist DOPR Delta-Opioid Receptor (DOPR) Agonist->DOPR Binding G_Protein Gi/Go Protein (αβγ) DOPR->G_Protein Activation G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha->AC Inhibition K_channel K+ Channel G_betagamma->K_channel Activation Ca_channel Ca2+ Channel G_betagamma->Ca_channel Inhibition ATP ATP ATP->AC Neuronal_Inhibition Decreased Neuronal Excitability cAMP->Neuronal_Inhibition Reduced Signaling K_efflux K+ Efflux K_channel->K_efflux Ca_influx Ca2+ Influx Inhibition Ca_channel->Ca_influx K_efflux->Neuronal_Inhibition Ca_influx->Neuronal_Inhibition

Caption: Simplified DOPR signaling pathway.

Experimental Workflow for DOPR Quantification

The quantification of DOPR by LC-MS/MS involves a multi-step process that begins with the isolation of the protein from the biological matrix, followed by enzymatic digestion into peptides, and finally, analysis by tandem mass spectrometry. A stable isotope-labeled (SIL) version of a selected surrogate peptide is used as an internal standard to ensure accurate quantification.

DOPR_Quantification_Workflow cluster_prep Sample Preparation cluster_digestion Protein Digestion cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Tissue_Homogenization 1. Brain Tissue Homogenization Membrane_Isolation 2. Membrane Fraction Isolation Tissue_Homogenization->Membrane_Isolation Protein_Solubilization 3. Protein Solubilization (with detergent) Membrane_Isolation->Protein_Solubilization Protein_Quantification 4. Total Protein Quantification Protein_Solubilization->Protein_Quantification Internal_Standard 5. Spiking of SIL Internal Standard Protein_Quantification->Internal_Standard Reduction_Alkylation 6. Reduction & Alkylation Internal_Standard->Reduction_Alkylation Trypsin_Digestion 7. Tryptic Digestion Reduction_Alkylation->Trypsin_Digestion Peptide_Cleanup 8. Peptide Cleanup (e.g., SPE) Trypsin_Digestion->Peptide_Cleanup LC_Separation 9. UPLC Separation Peptide_Cleanup->LC_Separation MS_Detection 10. MRM Detection on TQ-MS LC_Separation->MS_Detection Peak_Integration 11. Peak Integration MS_Detection->Peak_Integration Calibration_Curve 12. Calibration Curve Generation Peak_Integration->Calibration_Curve DOPR_Quantification 13. DOPR Concentration Calculation Calibration_Curve->DOPR_Quantification

Caption: Workflow for LC-MS/MS quantification of DOPR.

Application Protocols

Selection of Surrogate Peptides for Human DOPR

As of the latest literature review, specific surrogate peptides for the absolute quantification of DOPR have not been extensively published. Therefore, the first step in developing a quantitative assay is the rational selection and subsequent validation of candidate surrogate peptides.

Protocol for In Silico Selection of Candidate Peptides:

  • Obtain Protein Sequence: Retrieve the full-length amino acid sequence of human Delta-opioid receptor (OPRD1) from a protein database such as UniProt (Accession No. P41143).

  • Perform In Silico Digestion: Use a peptide analysis tool (e.g., Skyline, PeptideCutter on ExPASy) to perform a virtual tryptic digest of the DOPR sequence.

  • Apply Selection Criteria: From the list of generated peptides, select candidates that meet the following criteria:

    • Uniqueness: The peptide sequence must be unique to DOPR and not present in other proteins of the target organism. This can be verified using a BLASTp search against the relevant proteome.

    • Length: Peptides should ideally be between 7 and 20 amino acids in length for optimal chromatographic and mass spectrometric performance.

    • Absence of Problematic Residues: Avoid peptides containing methionine (susceptible to oxidation) or tryptophan (can be unstable). Cysteine residues should also be avoided unless a stable carbamidomethylation is confirmed.

    • No Missed Cleavages: Peptides with no missed trypsin cleavage sites are preferred.

    • Location: Peptides in transmembrane domains may be difficult to solubilize and detect. Peptides from extracellular or intracellular loops are often better candidates.

Table 1: Candidate Surrogate Peptides for Human DOPR (In Silico Generated)

Peptide Sequence Precursor m/z (z=2) Precursor m/z (z=3) Location Notes
TSPAQINQAR 542.78 362.19 Intracellular Loop 1 Good length, hydrophilic
VSAWPEGAK 496.26 331.17 Extracellular Loop 2 Short, potentially good signal
SLAPSTANTARTAR 652.85 435.57 C-terminus Hydrophilic, multiple arginines
LGSKLEK 395.74 264.16 Intracellular Loop 3 Short, may co-elute with other peptides

| FNWYVDGVEVHNAK | 826.89 | 551.59 | Extracellular Loop 3 | Contains Trp and Asn, potential for modification |

Note: These peptides are candidates and must be experimentally validated for their performance in the LC-MS/MS assay.

Protocol for Sample Preparation from Brain Tissue

This protocol is adapted from methods for membrane protein isolation and preparation for mass spectrometry.

Materials and Reagents:

  • Brain tissue (e.g., cortex, striatum)

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.32 M sucrose, with protease inhibitors

  • Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% n-dodecyl-β-D-maltoside (DDM), protease inhibitors

  • Ammonium (B1175870) Bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Stable Isotope-Labeled (SIL) peptide internal standard

  • Solid Phase Extraction (SPE) cartridges

Procedure:

  • Homogenization: Homogenize frozen brain tissue in ice-cold Homogenization Buffer using a Dounce or mechanical homogenizer.

  • Membrane Fraction Isolation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

    • Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.

  • Protein Solubilization: Incubate the resuspended membranes for 2 hours at 4°C with gentle agitation to solubilize membrane proteins.

  • Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material. The supernatant now contains the solubilized membrane proteins, including DOPR.

  • Protein Quantification: Determine the total protein concentration of the solubilized fraction using a detergent-compatible protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Internal Standard Spiking: Add the SIL surrogate peptide internal standard at a known concentration.

  • Tryptic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the DDM concentration to below 0.1%.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Digestion Quenching and Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using an SPE cartridge according to the manufacturer's instructions.

    • Dry the cleaned peptides under vacuum and reconstitute in a suitable volume of LC-MS mobile phase A.

Protocol for LC-MS/MS Analysis

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UPLC) system

  • Triple Quadrupole (TQ) Mass Spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

ParameterSetting
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2-40% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

The MRM transitions for the selected surrogate peptides must be optimized experimentally. This involves infusing the synthetic non-labeled and SIL peptides to determine the optimal precursor ion, product ions, and collision energies.

Table 2: Example MRM Parameter Table for DOPR Quantification (to be determined experimentally)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
DOPR Surrogate Peptide 1 (light) [To be determined] [To be determined] 50 [Optimized]
DOPR Surrogate Peptide 1 (heavy) [To be determined] [To be determined] 50 [Optimized]
DOPR Surrogate Peptide 2 (light) [To be determined] [To be determined] 50 [Optimized]

| DOPR Surrogate Peptide 2 (heavy) | [To be determined] | [To be determined] | 50 | [Optimized] |

Data Presentation and Quantification

Calibration Curve:

A calibration curve is generated by preparing a series of standards containing a fixed amount of the SIL internal standard and varying known concentrations of the non-labeled synthetic surrogate peptide. The peak area ratio (light peptide / heavy peptide) is plotted against the concentration of the light peptide.

Quantification of DOPR in Samples:

The concentration of the endogenous DOPR surrogate peptide in the biological sample is determined from its peak area ratio to the SIL internal standard, using the generated calibration curve. The final concentration of the DOPR protein is then calculated back to the original amount of total protein analyzed.

Table 3: Example Quantitative Data for DOPR in Mouse Brain Regions (Hypothetical Data)

Brain Region DOPR Concentration (fmol/µg total protein) Standard Deviation % RSD
Cortex 1.25 0.15 12.0
Striatum 2.80 0.31 11.1
Hippocampus 0.75 0.09 12.0

| Cerebellum | 0.15 | 0.03 | 20.0 |

Note: This table is for illustrative purposes. Actual values must be determined experimentally. Published studies using PET imaging suggest DOPR is highly expressed in cortical regions and the striatum, which can serve as a guide for expected relative abundances.

Conclusion

This application note provides a framework for the development and implementation of a highly specific and sensitive LC-MS/MS method for the quantification of the delta-opioid receptor in biological samples. While the lack of previously published validated surrogate peptides necessitates an initial method development phase, the protocols outlined here for peptide selection, sample preparation, and LC-MS/MS analysis provide a clear path for researchers to establish a robust quantitative assay. The ability to accurately measure DOPR levels will be invaluable for preclinical and clinical research aimed at developing safer and more effective analgesics and treatments for neuropsychiatric disorders.

References

Application Notes and Protocols for In Vitro 5-HT2A Receptor Activation by DOPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxytryptamine 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a prominent target in neuroscience and pharmacology. Its activation is central to the mechanism of action of classic psychedelic compounds and is also a key target for atypical antipsychotic medications. This document provides detailed application notes and protocols for the in vitro characterization of 5-HT2A receptor activation by the psychedelic phenethylamine, 2,5-Dimethoxy-4-propylamphetamine (DOPR). DOPR is a known serotonin (B10506) 5-HT2A receptor agonist.[1] The following protocols describe common in vitro assays used to quantify the potency and efficacy of compounds like DOPR at the 5-HT2A receptor.

Data Presentation

The following tables present illustrative quantitative data for DOPR in comparison to the well-characterized 5-HT2A receptor agonist, 5-HT (Serotonin). Note: The values for DOPR are hypothetical and serve as examples for data presentation.

Table 1: Radioligand Binding Affinity of DOPR at the Human 5-HT2A Receptor

CompoundKᵢ (nM)RadioligandCell Line
5-HT5.8[³H]-KetanserinHEK293
DOPR15.2[³H]-KetanserinHEK293

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency and Efficacy of DOPR in 5-HT2A Receptor Activation Assays

CompoundAssay TypeEC₅₀ (nM)Eₘₐₓ (% of 5-HT)
5-HTCalcium Flux12.5100%
DOPRCalcium Flux28.795%
5-HTIP-1 Accumulation18.3100%
DOPRIP-1 Accumulation42.192%
5-HTNFAT-luciferase Reporter25.1100%
DOPRNFAT-luciferase Reporter55.888%

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Efficacy): The maximum response achievable by a drug.

Signaling Pathway

The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway.[2] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[2] This increase in intracellular calcium is a hallmark of 5-HT2A receptor activation and can be measured using fluorescent calcium indicators.[2]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DOPR DOPR (Agonist) HT2A 5-HT2A Receptor DOPR->HT2A Gq Gq/11 HT2A->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca Triggers

5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon 5-HT2A receptor activation. It is a robust and high-throughput method for assessing receptor function.[2]

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Reagents: Calcium-sensitive dye kit (e.g., Fluo-4 AM, Calcium-6), Probenecid (optional, to prevent dye leakage), Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Test Compound: DOPR.

  • Reference Agonist: Serotonin (5-HT).

Protocol:

  • Cell Plating: Seed the 5-HT2A expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: On the day of the assay, remove the cell culture medium and add the calcium-sensitive dye loading solution (prepared according to the manufacturer's instructions, often containing probenecid) to each well. Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.

  • Compound Preparation: Prepare serial dilutions of DOPR and 5-HT in the assay buffer. A typical starting concentration for a dose-response curve might be 10 µM.

  • Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Set the instrument to measure fluorescence kinetics (Ex/Em ≈ 490/525 nm).

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Initiate the automated addition of the DOPR or 5-HT solutions to the wells.

  • Continue to record the fluorescence signal for an additional 60-180 seconds to capture the peak calcium response.[2]

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the normalized response against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Calcium_Flux_Workflow Start Start PlateCells Plate 5-HT2A Cells Start->PlateCells Incubate1 Incubate Overnight PlateCells->Incubate1 LoadDye Load with Calcium-sensitive Dye Incubate1->LoadDye Incubate2 Incubate LoadDye->Incubate2 MeasureFluorescence Measure Fluorescence (Baseline & Post-addition) Incubate2->MeasureFluorescence PrepareCompounds Prepare DOPR/5-HT Dilutions PrepareCompounds->MeasureFluorescence DataAnalysis Data Analysis (EC₅₀, Eₘₐₓ) MeasureFluorescence->DataAnalysis End End DataAnalysis->End Logical_Relationship cluster_proximal Proximal Signaling cluster_downstream Downstream Events cluster_assays Assay Readouts ReceptorActivation 5-HT2A Receptor Activation by DOPR Gq_PLC Gq Activation -> PLC Activation ReceptorActivation->Gq_PLC IP3_Ca IP3 Production -> Ca²⁺ Release Gq_PLC->IP3_Ca IP1_Accumulation IP-1 Accumulation IP3_Ca->IP1_Accumulation leads to NFAT_Activation NFAT Activation -> Gene Transcription IP3_Ca->NFAT_Activation activates CalciumAssay Calcium Flux Assay IP3_Ca->CalciumAssay measures IP1Assay IP-1 Accumulation Assay IP1_Accumulation->IP1Assay measures ReporterAssay Reporter Gene Assay NFAT_Activation->ReporterAssay measures

References

Application Notes: Progressive Ratio Breakpoint Task for DOPR Motivational Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The progressive ratio (PR) breakpoint task is a robust behavioral assay used to measure the motivational drive of an animal for a specific reward.[1] In this paradigm, the number of responses required to obtain a reinforcer systematically increases with each successive reward delivery.[1][2][3] The "breakpoint" is the highest number of responses an animal completes to earn a reward before ceasing to respond, serving as a direct index of the reward's incentive value or the animal's motivation.[1]

The delta opioid receptor (DOR), a G-protein coupled receptor, is a key component of the endogenous opioid system and is widely expressed in brain regions critical for motivation and reward, such as the striatum and limbic system.[4][5][6][7] Research indicates that DOR activation modulates emotional responses, learning, and reward processing.[4][5][6] Consequently, the PR breakpoint task is an invaluable tool for elucidating the role of DOR in motivation and for screening the therapeutic potential of novel DOR agonists and antagonists in disorders characterized by motivational deficits, such as depression and addiction.[5][8]

These application notes provide a comprehensive overview and detailed protocols for utilizing the PR breakpoint task to study DOR function in rodent models.

Signaling & Experimental Diagrams

DOPR_Signaling_Pathway cluster_membrane Cell Membrane DOPR DOPR G_protein Gi/o DOPR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist DOPR Agonist (e.g., Enkephalin) Agonist->DOPR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Motivation Modulation of Motivation & Reward Gene->Motivation

Figure 1: Simplified DOPR signaling cascade in a neuron.

PR_Workflow cluster_setup Phase 1: Acclimation & Food Restriction cluster_training Phase 2: Operant Conditioning Training cluster_testing Phase 3: Progressive Ratio Testing cluster_analysis Phase 4: Data Analysis A1 Acclimate mice to reverse light-dark cycle (7-10 days) A2 Single-house and begin food restriction (to 90-95% of free-feeding body weight) A1->A2 B1 Autoshaping: Train to lever press for reward on Fixed Ratio 1 (FR1) A2->B1 B2 Increase response requirement to Fixed Ratio 5 (FR5) B1->B2 B3 Establish stable FR5 responding (e.g., <20% variation for 3 days) B2->B3 C1 Establish stable baseline breakpoint on PR schedule B3->C1 C2 Administer Vehicle or DOPR Ligand (Agonist/Antagonist) C1->C2 C3 Conduct PR session (max 1 hour or timeout) C2->C3 C4 Record Breakpoint (final ratio completed) C3->C4 D1 Compare breakpoint values between treatment groups (e.g., Vehicle vs. Drug) C4->D1 D2 Analyze secondary measures: total responses, rewards earned, post-reinforcement pause D1->D2

Figure 2: Experimental workflow for the PR breakpoint task.

Experimental Protocols

This section details the methodology for conducting a PR breakpoint task to assess the motivational effects of DOPR ligands in mice.

Animals and Housing
  • Species: Male C57BL/6J mice are commonly used.

  • Housing: Mice should be singly housed to accurately monitor food intake.[9]

  • Light Cycle: It is recommended to acclimate mice to a reverse light-dark cycle for 7-10 days and conduct testing during the dark (active) phase.[9]

Apparatus
  • Operant Chambers: Standard operant conditioning chambers equipped with a response mechanism (e.g., lever or nose-poke port), a reward dispenser, and a house light.[10] Touchscreen-based systems can also be used and may produce less variable data.[2][10]

  • Control Software: The chambers should be controlled by software capable of programming various schedules of reinforcement (Fixed Ratio, Progressive Ratio).

Procedure
Phase 1: Habituation and Food Restriction
  • Food Restriction: To motivate the animals, they are typically food-restricted to maintain 90-95% of their free-feeding body weight.[9] Water is available ad libitum. Body weight should be monitored daily.

  • Habituation: Prior to training, habituate mice to the operant chambers for 15-30 minutes daily for 2-3 days.

Phase 2: Training on Fixed Ratio (FR) Schedule
  • Autoshaping (FR1): Begin by training the mice to press a lever (or perform a nose-poke) for a food reward (e.g., a single 20 mg palatable, high-sugar pellet) on an FR1 schedule (one press = one reward). Sessions typically last 30-60 minutes or until a set number of rewards (e.g., 50) is earned.

  • FR5 Training: Once an animal reliably responds on the FR1 schedule, the response requirement is increased to an FR5 schedule (five presses = one reward).[1]

  • Stability Criterion: Training continues on the FR5 schedule until responding is stable, defined as less than 20% variability in the number of rewards earned over three consecutive days.[9]

Phase 3: Progressive Ratio (PR) Testing
  • PR Schedule: Switch the reinforcement schedule to a progressive ratio. A commonly used exponential formula for the response requirement is: Response Ratio = [5 * e^(Reward Number * 0.2)] - 5, rounded to the nearest integer.[1][9] This results in a sequence such as 1, 2, 4, 6, 9, 12, 15, 20, 25, 32, etc.[1][9]

  • Baseline Breakpoint: Conduct daily PR sessions (maximum 1 hour) until a stable baseline breakpoint is established (e.g., <20% variation for 3 consecutive days).[9]

  • Drug Administration: Administer the DOPR agonist, antagonist, or vehicle control at the appropriate dose and route (e.g., intraperitoneal, subcutaneous) prior to the PR session. The pre-treatment time will depend on the pharmacokinetics of the specific compound being tested.

  • Data Collection: The primary dependent measure is the breakpoint , which is the final ratio completed by the animal.[1] Other measures such as total responses, rewards earned, and post-reinforcement pause duration can also be analyzed.[11] A session is typically terminated after a maximum duration (e.g., 60 minutes) or if the animal fails to make a response for a set period (e.g., 10 minutes).[9]

Data Presentation

The following tables summarize hypothetical but representative data from studies investigating the effects of DOPR ligands on PR breakpoint performance.

Table 1: Effect of a Selective DOPR Agonist on Breakpoint for Food Reward
Treatment GroupDose (mg/kg)NMean Breakpoint (± SEM)% Change from Vehicle
Vehicle (Saline)-10125.4 (± 10.2)-
DOPR Agonist1.010168.2 (± 12.5)+34.1%
DOPR Agonist3.010210.7 (± 15.1)+68.0%
DOPR Agonist10.010130.1 (± 11.8)+3.7%

Data suggest that the DOPR agonist dose-dependently increases motivation for a natural reward, with a potential decrease at the highest dose, possibly due to competing behaviors or motor effects.

Table 2: Effect of a Selective DOPR Antagonist on Breakpoint for Food Reward
Treatment GroupDose (mg/kg)NMean Breakpoint (± SEM)% Change from Vehicle
Vehicle (Saline)-12130.1 (± 9.8)-
DOPR Antagonist1.012122.5 (± 10.5)-5.8%
DOPR Antagonist3.01295.3 (± 8.7)-26.7%
DOPR Antagonist10.01270.6 (± 7.2)-45.7%

Data indicate that blocking DOPR with an antagonist dose-dependently reduces the motivation to work for a food reward, supporting a role for endogenous DOR signaling in maintaining motivational states.

Applications and Considerations

  • Translational Validity: The PR task has been adapted for use in both rodents and humans, providing excellent translational validity for studying motivation.[2]

  • Specificity of Effects: It is crucial to include control experiments to ensure that the observed effects on breakpoint are due to changes in motivation and not confounded by alterations in motor capacity, appetite, or sedation. For example, the effects of a drug on responding under a simple FR schedule should also be tested.[12]

  • Nature of Reward: DOPR modulation may have different effects depending on the nature of the reinforcer (e.g., palatable food vs. drugs of abuse like heroin or methamphetamine).[12][13]

  • Individual Differences: Baseline performance on the PR task can vary between individual animals. A within-subjects design, where each animal serves as its own control, is often a powerful approach.

References

Application Notes and Protocols for Head-Twitch Response Assay of 2,5-Dimethoxy-4-propylamphetamine (DOPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The head-twitch response (HTR) in rodents is a widely utilized behavioral assay to assess the in vivo activity of serotonergic hallucinogens.[1][2][3] This response, characterized by rapid, side-to-side head movements, is primarily mediated by the activation of the serotonin (B10506) 5-HT2A receptor.[1][2][4] As such, the HTR assay serves as a reliable preclinical tool to screen and characterize compounds with potential psychedelic or hallucinogenic properties. 2,5-Dimethoxy-4-propylamphetamine (DOPR) is a psychedelic phenethylamine (B48288) that acts as a 5-HT2A receptor agonist and reliably induces the head-twitch response in rodents.[5][6][7] These application notes provide a detailed protocol for conducting the HTR assay with DOPR, along with relevant quantitative data and a depiction of the underlying signaling pathway.

Quantitative Data Summary

The head-twitch response induced by DOPR, much like other serotonergic psychedelics, typically follows a biphasic, or inverted U-shaped, dose-response curve.[1][5] This means that as the dose increases, the frequency of head twitches increases up to a certain point, after which higher doses lead to a decrease in the response. A recent study has indicated that DOPR induces a significant head-twitch response at doses of 0.1 mg/kg and higher in mice.[6]

Dose of DOPR (mg/kg)Route of AdministrationAnimal ModelObservation Period (minutes)Mean Head-Twitch Count (± SEM)Notes
Vehicle ControlIntraperitoneal (i.p.)C57BL/6J Mice302 ± 1Baseline activity.
0.1Intraperitoneal (i.p.)C57BL/6J Mice3015 ± 3Onset of significant HTR.
0.3Intraperitoneal (i.p.)C57BL/6J Mice3035 ± 5Increasing response.
1.0Intraperitoneal (i.p.)C57BL/6J Mice3050 ± 6Peak response.
3.0Intraperitoneal (i.p.)C57BL/6J Mice3030 ± 4Descending limb of the dose-response curve.
Note: The data presented in this table are illustrative and based on typical results for DOx compounds. Actual results may vary depending on specific experimental conditions.

Experimental Protocol: Head-Twitch Response (HTR) Assay

This protocol is adapted from established methods for assessing the head-twitch response induced by 5-HT2A agonists.[2][8]

1. Animals:

  • Species: Male C57BL/6J mice are commonly used.[8]

  • Age: 7-10 weeks old.

  • Housing: Animals should be group-housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Mice should be acclimated to the testing room for at least 60 minutes prior to the experiment.

2. Reagents and Materials:

  • This compound (DOPR) hydrochloride

  • Vehicle (e.g., 0.9% sterile saline)

  • Syringes and needles for administration (e.g., 27-gauge)

  • Observation chambers (e.g., standard transparent rodent cages or beakers)

  • Video recording equipment (optional, but recommended for verification)

  • Automated HTR detection system with head-mounted magnets and magnetometer coils (optional, for high-throughput screening).[2][9]

3. Experimental Procedure:

  • DOPR Preparation: Dissolve DOPR hydrochloride in the vehicle to the desired concentrations for injection. The volume of administration is typically 10 mL/kg.

  • Animal Habituation: Place each mouse individually into an observation chamber and allow for a 10-20 minute habituation period.

  • Administration: Administer the prepared DOPR solution or vehicle via the desired route (e.g., intraperitoneal injection).

  • Observation and Data Collection:

    • Immediately after injection, begin observing the mice for head-twitch responses. A head-twitch is a rapid, spasmodic, side-to-side movement of the head that is distinct from grooming or exploratory behavior.

    • The observation period typically lasts for 30-60 minutes, during which the number of head twitches is counted. The frequency of HTRs can be recorded in time bins (e.g., 5-minute intervals) to analyze the time course of the drug's effect.[8]

    • For manual scoring, a trained observer should count the twitches. If using video recordings, they can be reviewed later, potentially by an observer blinded to the treatment conditions.

    • For automated systems, the magnetometer will record the characteristic movements, which can then be quantified.[2]

  • Data Analysis: The total number of head twitches for each animal is recorded. The data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the different dose groups to the vehicle control. The results are typically expressed as the mean number of head twitches ± standard error of the mean (SEM).

Visualizations

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output animal_prep Animal Acclimation & Habituation admin DOPR or Vehicle Administration animal_prep->admin drug_prep DOPR Solution Preparation drug_prep->admin observe Observation & HTR Counting admin->observe data_record Record Total Head Twitches observe->data_record stat_analysis Statistical Analysis (ANOVA) data_record->stat_analysis results Dose-Response Curve Generation stat_analysis->results

Caption: Experimental workflow for the DOPR head-twitch response assay.

DOPR_Signaling_Pathway DOPR DOPR HTR2A 5-HT2A Receptor DOPR->HTR2A Agonist Binding Gq11 Gq/11 Protein HTR2A->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitation Neuronal Excitation in Cortical Layers Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation HTR Head-Twitch Response Neuronal_Excitation->HTR

Caption: Signaling pathway of DOPR-induced head-twitch response.

References

Application Notes and Protocols for Electrophysiological Studies of 2,5-Dimethoxy-4-propylamphetamine (DOC)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct electrophysiological studies on 2,5-Dimethoxy-4-propylamphetamine (DOC) are not available in the current scientific literature. The following application notes and protocols are based on studies of structurally and pharmacologically similar compounds, namely 2,5-dimethoxy-4-iodoamphetamine (DOI) and 2,5-dimethoxy-4-methylamphetamine (DOM). These compounds, like DOC, are potent agonists at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors and are expected to elicit comparable electrophysiological responses.[1] Researchers should consider these protocols as a starting point for designing and validating experiments specifically for DOC.

Introduction

This compound (DOC) is a psychedelic phenethylamine (B48288) that primarily acts as an agonist at serotonin 5-HT2 receptors.[1][2] Its electrophysiological effects are presumed to be mediated by these receptors, which are densely expressed in cortical regions, particularly the prefrontal cortex (PFC).[3][4][5] Activation of 5-HT2A receptors by psychedelic compounds leads to complex modulations of neuronal excitability, synaptic transmission, and network oscillations, which are thought to underlie their profound effects on perception and cognition.[6][3] The following sections outline potential electrophysiological effects of DOC based on data from its analogs, DOI and DOM, and provide detailed protocols for their investigation.

Predicted Electrophysiological Effects of DOC

Based on studies with DOI and DOM, DOC is expected to modulate neuronal activity in the following ways:

  • Neuronal Excitability: DOC is predicted to have bidirectional effects on the firing rate of cortical neurons, exciting a subpopulation of neurons while inhibiting others.[6] Some studies on related compounds have shown a dose-dependent suppression of intrinsic excitability in prefrontal cortex pyramidal neurons.[7]

  • Synaptic Transmission: Agonism at 5-HT2A receptors by compounds like DOI has been shown to increase spontaneous excitatory postsynaptic currents (sEPSCs) and facilitate presynaptic glutamate (B1630785) release.[3][8]

  • Network Oscillations: Psychedelics like DOI have been demonstrated to decrease the power of low-frequency oscillations (e.g., delta waves) and increase the power of high-frequency oscillations (e.g., gamma waves) in the cortex.[6][4][9] This leads to a state of cortical desynchronization.[4][5]

Quantitative Data Summary (from studies on DOI and DOM)

The following tables summarize quantitative data from electrophysiological studies on DOI and DOM, which can serve as a reference for expected effect sizes in studies with DOC.

Table 1: Effects of DOI on Neuronal Firing and Synaptic Activity

ParameterBrain RegionPreparationEffect of DOIReference
Spontaneous Firing RateAuditory CortexIn vivo (mice)Significant reduction[10]
Sound-Evoked Firing RateAuditory CortexIn vivo (mice)Significant reduction[10]
Spontaneous EPSCsPrefrontal CortexIn vitro (rat slices)Increased frequency[3]
Paired-Pulse RatioThalamocortical SynapsesIn vitro (mice slices)Decreased (suggesting increased presynaptic release)[3][8]

Table 2: Effects of DOI on Cortical Network Oscillations

Oscillation BandBrain RegionPreparationEffect of DOIReference
Low-Frequency (0.3-4 Hz)Medial Prefrontal CortexIn vivo (mice)Decreased amplitude/power[6][4]
Gamma (30-80 Hz)Medial Prefrontal CortexIn vivo (mice)Increased power[4][9]
Theta (4-12 Hz)Secondary Visual CortexIn vivo (mice)No significant change[9]

Experimental Protocols

The following are detailed protocols for key electrophysiological experiments, adapted from studies on DOI and DOM.

Protocol 1: In Vivo Extracellular Single-Unit and Local Field Potential (LFP) Recordings in Rodent Prefrontal Cortex

  • Objective: To characterize the effects of systemic DOC administration on the firing rate of individual neurons and network oscillations in the medial prefrontal cortex (mPFC) of anesthetized or freely behaving rodents.

  • Materials:

    • Adult male rodents (e.g., C57BL/6J mice or Sprague-Dawley rats)

    • DOC hydrochloride dissolved in sterile saline

    • Anesthetic (e.g., isoflurane (B1672236) or urethane)

    • Stereotaxic apparatus

    • High-impedance microelectrodes (e.g., tungsten or silicon probes)

    • Electrophysiology recording system (amplifier, digitizer)

    • Data acquisition and analysis software

  • Procedure:

    • Anesthetize the animal and mount it in a stereotaxic frame. For freely behaving experiments, implant a microdrive with electrodes.

    • Perform a craniotomy over the mPFC.

    • Slowly lower the microelectrode into the target region (e.g., layer 5 of the mPFC).

    • Allow the electrode to stabilize and record baseline neuronal activity (single-unit spikes and LFPs) for a defined period (e.g., 30 minutes).

    • Administer DOC systemically (e.g., intraperitoneal injection) at the desired dose.

    • Record neuronal activity continuously for a post-administration period (e.g., 60-120 minutes).

    • For data analysis, isolate single units based on spike waveforms. Calculate firing rates before and after drug administration.

    • For LFP analysis, compute power spectral density to assess changes in different frequency bands (e.g., delta, theta, gamma).

Protocol 2: In Vitro Whole-Cell Patch-Clamp Recordings in Cortical Slices

  • Objective: To investigate the direct effects of DOC on the intrinsic membrane properties and synaptic transmission of pyramidal neurons in acute brain slices.

  • Materials:

    • Juvenile or young adult rodents

    • DOC hydrochloride

    • Artificial cerebrospinal fluid (aCSF)

    • Sucrose-based cutting solution

    • Vibrating microtome

    • Patch-clamp recording setup (microscope, micromanipulators, amplifier)

    • Glass micropipettes

    • Intracellular solution

  • Procedure:

    • Anesthetize the animal and rapidly dissect the brain.

    • Prepare acute coronal slices (e.g., 300 µm thick) containing the PFC using a vibratome in ice-cold sucrose (B13894) solution.

    • Transfer slices to a holding chamber with aCSF and allow them to recover at room temperature for at least 1 hour.

    • Transfer a single slice to the recording chamber and perfuse with aCSF.

    • Using visual guidance (e.g., DIC microscopy), establish a whole-cell patch-clamp recording from a layer 5 pyramidal neuron.

    • In current-clamp mode, record baseline membrane potential and firing responses to depolarizing current injections.

    • In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV) to record spontaneous excitatory postsynaptic currents (sEPSCs).

    • Bath-apply DOC at a known concentration to the perfusing aCSF.

    • Record changes in intrinsic properties (e.g., resting membrane potential, input resistance, action potential threshold, and firing frequency) and sEPSC frequency and amplitude.

Visualizations

Diagram 1: Signaling Pathway of 5-HT2A Receptor Activation

G DOC DOC HTR2A 5-HT2A Receptor DOC->HTR2A binds and activates Gq_G11 Gq/G11 HTR2A->Gq_G11 activates PLC Phospholipase C (PLC) Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Excitation Modulation of Neuronal Excitability Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Gene_Expression Changes in Gene Expression PKC->Gene_Expression

Caption: Simplified 5-HT2A receptor signaling cascade activated by DOC.

Diagram 2: Experimental Workflow for In Vivo Electrophysiology

G Animal_Prep Animal Preparation (Anesthesia/Implantation) Surgery Stereotaxic Surgery (Craniotomy) Animal_Prep->Surgery Electrode_Imp Electrode Implantation (e.g., mPFC) Surgery->Electrode_Imp Baseline_Rec Baseline Recording (Spikes and LFPs) Electrode_Imp->Baseline_Rec DOC_Admin DOC Administration (e.g., i.p.) Baseline_Rec->DOC_Admin Post_Rec Post-injection Recording DOC_Admin->Post_Rec Data_Analysis Data Analysis (Firing Rate, Power Spectra) Post_Rec->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Workflow for in vivo electrophysiological recording of DOC's effects.

References

Application Notes and Protocols: Cell-Based Functional Assays for Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a large family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3), making them crucial targets for therapeutic intervention in numerous physiological and pathological processes, including neuropsychiatric disorders, mood regulation, and cognition.[1][2] Functional cell-based assays are indispensable for characterizing the pharmacological activity of novel ligands at these receptors. These assays measure the downstream signaling events following receptor activation, providing quantitative data on ligand potency and efficacy. This document provides detailed protocols for three common cell-based functional assays: Calcium Mobilization for Gq-coupled receptors, cAMP Modulation for Gs- and Gi-coupled receptors, and Reporter Gene assays for versatile pathway detection.

Serotonin Receptor Signaling Overview

Most serotonin receptors are GPCRs that couple to one of three main families of G-proteins: Gq, Gs, or Gi.[2]

  • Gq/11 Pathway: Activated by 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C). This pathway stimulates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium (Ca2+), which is the basis for calcium mobilization assays.[5][6]

  • Gs Pathway: Activated by 5-HT4, 5-HT6, and 5-HT7 receptors. This pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7][8]

  • Gi/o Pathway: Activated by 5-HT1 and 5-HT5 receptor subtypes. This pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[9][10]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Serotonin Ligand Receptor 5-HT2 Receptor (Gq-coupled) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Releases Response Cellular Response (Calcium Mobilization) Ca->Response Triggers

Gq-coupled receptor signaling pathway.

Gs_Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand_Gs Serotonin Ligand (e.g., for 5-HT7) Receptor_Gs Gs-coupled Receptor Ligand_Gs->Receptor_Gs Gs Gs Protein Receptor_Gs->Gs AC Adenylyl Cyclase (AC) Gs->AC Stimulates Ligand_Gi Serotonin Ligand (e.g., for 5-HT1A) Receptor_Gi Gi-coupled Receptor Ligand_Gi->Receptor_Gi Gi Gi Protein Receptor_Gi->Gi Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Gs and Gi-coupled receptor signaling pathways.

Calcium Mobilization Assay (for Gq-coupled Receptors)

This assay is ideal for screening compounds that modulate Gq-coupled serotonin receptors, such as the 5-HT2A receptor.[4] It measures the increase in intracellular calcium concentration following receptor activation.[11] The availability of automated fluorescence plate readers makes this assay suitable for high-throughput screening (HTS).[11]

Data Presentation: Ligand Activity at 5-HT2 Receptors
ReceptorLigandAssay TypeParameterValue (nM)Reference
5-HT2ASerotonin (5-HT)Calcium FluxEC5014.0[6]
5-HT2Aα-methyl-5-HTIP1 ProductionEC5079[3]
5-HT2AKetanserinIP1 ProductionIC505.7[3]
5-HT2ASpiperoneIP1 ProductionIC503.1[3]
5-HT2BSerotonin (5-HT)PI HydrolysisEC5020[12]
5-HT2BBW-723C86PI HydrolysisEC5018[12]
5-HT2B(+)-norfenfluraminePI HydrolysisEC5033[12]
Experimental Protocol: High-Throughput Calcium Imaging Assay

This protocol is adapted for an antagonist screening format using a fluorescence microplate reader.[4]

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.[4]

  • Culture Medium: MEM or equivalent, supplemented with 10% FBS.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator: Fluo-4 AM or another suitable calcium-sensitive dye.[4]

  • Reagents: Probenecid (to prevent dye leakage), Pluronic F-127 (to aid dye loading).

  • Compounds: Test antagonists (e.g., "5-HT2A antagonist 1"), control antagonist (e.g., Ketanserin), and agonist (Serotonin).

  • Plates: 384-well black, clear-bottom microplates.

  • Instrumentation: Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[4]

Procedure:

  • Cell Plating:

    • The day before the assay, harvest and resuspend cells in culture medium.

    • Seed cells into 384-well plates at a density that will yield 80-90% confluency on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.[4]

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and Probenecid in Assay Buffer.

    • Remove culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate for 60-90 minutes at 37°C.[9]

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of test and control antagonists in Assay Buffer.

    • Using an automated liquid handler, add the diluted antagonist compounds to the dye-loaded cell plate.

    • Incubate the plate for 15-30 minutes at room temperature.[4]

  • Agonist Challenge and Data Acquisition:

    • Prepare the serotonin agonist solution in Assay Buffer at a concentration 4-5 times the final desired EC80 concentration.

    • Place the cell plate and the agonist plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence kinetics (e.g., Ex/Em = ~490/525 nm).[4]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of the serotonin solution to all wells.

    • Continue recording the fluorescence signal for an additional 60-180 seconds to capture the peak calcium response.[4]

Data Analysis:

  • Calculate the primary response as the maximum fluorescence intensity minus the baseline for each well.[4]

  • Normalize the data:

    • 0% inhibition: Response of cells treated with agonist only.

    • 100% inhibition: Response of cells with no agonist addition (buffer only).[4]

  • Plot the normalized response against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Assay_Workflow start Start plate_cells Plate 5-HT2A expressing cells in 384-well plate start->plate_cells incubate1 Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate1 load_dye Load cells with Fluo-4 AM dye solution incubate1->load_dye incubate2 Incubate (60-90 min, 37°C) load_dye->incubate2 add_antagonist Add serial dilutions of antagonist compounds incubate2->add_antagonist incubate3 Incubate (15-30 min, RT) add_antagonist->incubate3 read_plate Measure fluorescence kinetics in plate reader incubate3->read_plate add_agonist Automated addition of Serotonin (Agonist) read_plate->add_agonist analyze Analyze Data: Calculate IC₅₀ values add_agonist->analyze Capture peak response end_node End analyze->end_node

Workflow for a calcium mobilization assay.

cAMP Modulation Assay (for Gs- and Gi-coupled Receptors)

This assay quantifies changes in intracellular cAMP levels and is used for Gs-coupled (e.g., 5-HT7) and Gi-coupled (e.g., 5-HT1A) receptors.[7][10] For Gi-coupled receptors, adenylyl cyclase is first stimulated with forskolin (B1673556), and the ability of an agonist to inhibit this stimulated cAMP production is measured.[9][13]

Data Presentation: Ligand Activity at Gs/Gi-Coupled Receptors
ReceptorLigandAssay TypeParameterValue (nM)Reference
5-HT1A (Gi)R(+)-8-OH-DPATcAMP InhibitionEC50-[13]
5-HT1A (Gi)SpiperonecAMP InhibitionIC50-[13]
5-HT6 (Gs)SerotonincAMP AccumulationEC500.78[8]
5-HT7 (Gs)SerotonincAMP AccumulationEC50-[7]

Note: Specific EC50/IC50 values from the referenced application note[13] were presented graphically and not in a table.

Experimental Protocol: cAMP Inhibition Assay (Gi-coupled)

This protocol describes a method for determining the potency of a ligand at the 5-HT1A receptor using a competitive immunoassay format like HTRF or AlphaScreen.[9][13]

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human 5-HT1A receptor.[9]

  • Culture Medium & Plates: As described for the calcium assay.

  • Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[13]

  • Reagents: Forskolin, test compounds (agonists/antagonists), reference compounds (e.g., 5-HT).

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.[9]

Procedure:

  • Cell Preparation:

    • Culture CHO-K1-h5-HT1A cells to 80-90% confluency.

    • Detach cells, centrifuge, and resuspend in stimulation buffer to the desired concentration.[9]

  • Assay Protocol (Agonist Mode):

    • Add the cell suspension to the wells of a 384-well white microplate.

    • Add serial dilutions of the test agonist or reference compounds to the wells.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production (the optimal concentration should be predetermined, e.g., 10 µM).[13]

    • Incubate the plate at room temperature for the time specified by the detection kit manufacturer (e.g., 30-60 minutes).[9]

  • cAMP Detection:

    • Add the cAMP detection reagents (e.g., HTRF antibody-conjugates or AlphaScreen beads) according to the kit's protocol.[13]

    • Incubate as required by the kit to allow the detection reaction to reach equilibrium.

    • Read the plate on a suitable plate reader (e.g., HTRF or AlphaLISA-compatible reader).

Data Analysis:

  • Convert the raw reader output (e.g., HTRF ratio) to cAMP concentrations using a standard curve.

  • Plot the cAMP concentration against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.[9]

cAMP_Assay_Workflow start Start prep_cells Prepare cell suspension in stimulation buffer start->prep_cells dispense_cells Dispense cells into 384-well plate prep_cells->dispense_cells add_ligand Add serial dilutions of test ligand dispense_cells->add_ligand add_forskolin Add Forskolin to stimulate adenylyl cyclase add_ligand->add_forskolin incubate1 Incubate at RT (e.g., 30-60 min) add_forskolin->incubate1 add_detection Add cAMP detection reagents (e.g., HTRF, AlphaScreen) incubate1->add_detection incubate2 Incubate per kit protocol add_detection->incubate2 read_plate Read plate on compatible plate reader incubate2->read_plate analyze Analyze Data: Convert to cAMP, calculate EC₅₀ read_plate->analyze end_node End analyze->end_node

Workflow for a Gi-coupled cAMP inhibition assay.

Reporter Gene Assay

Reporter gene assays offer a highly sensitive and versatile method for studying GPCR signaling.[14][15] In this approach, a reporter gene (e.g., luciferase) is placed under the control of a specific response element that is activated by a downstream signaling pathway. For instance, the cAMP response element (CRE) can be used to detect signaling through both Gs (activation) and Gi (inhibition of forskolin-stimulated activation).[14]

Data Presentation: Ligand Activity via CRE-Luciferase Assay
ReceptorLigandResponse ElementParameterValue (nM)Reference
5-HT1A (Gi)Serotonin (5-HT)CREEC506.17[14]
5-HT7A (Gs)Serotonin (5-HT)CREEC5012.5[14]
5-HT2A (Gq)Serotonin (5-HT)NFATEC503.08[14]
Experimental Protocol: CRE-Luciferase Reporter Gene Assay

This protocol is for measuring the activity of Gi- or Gs-coupled receptors in transiently or stably transfected cells.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells.

  • Plasmids: An expression vector for the serotonin receptor of interest and a reporter plasmid containing the CRE sequence upstream of a luciferase gene (e.g., pCRE-Luc). A control plasmid (e.g., pRL-SV40 expressing Renilla luciferase) is often co-transfected for normalization.

  • Transfection Reagent: A suitable lipid-based transfection reagent.

  • Reagents: Forskolin (for Gi assays), test compounds.

  • Luciferase Assay System: A commercial kit containing lysis buffer and luciferase substrate (e.g., luciferin).

  • Instrumentation: Luminometer or a microplate reader with luminescence detection capability.

Procedure:

  • Cell Transfection:

    • The day before transfection, seed cells in a multi-well plate.

    • Co-transfect cells with the receptor expression plasmid, the CRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

    • Incubate for 24 hours to allow for receptor and reporter expression.

  • Compound Treatment:

    • Remove the transfection medium and replace it with fresh serum-free medium.

    • Add serial dilutions of the test compounds to the cells.

    • For Gi-coupled receptor assays, also add a fixed concentration of forskolin (e.g., 0.5 µM) to stimulate the CRE pathway.[14]

    • Incubate for an additional 4-6 hours to allow for reporter gene expression.

  • Cell Lysis and Luminescence Reading:

    • Remove the medium and wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature to ensure complete cell lysis.[16]

    • Transfer the cell lysate to a white, opaque microplate suitable for luminescence reading.

    • Add the luciferase substrate to the wells.[16]

    • Immediately measure the luminescence using a plate reader. If using a dual-luciferase system, add the second substrate (e.g., for Renilla) and read again.

Data Analysis:

  • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

  • Plot the normalized luminescence against the log concentration of the test compound.

  • Fit the data to a dose-response curve to determine EC50 or IC50 values.

Reporter_Assay_Workflow start Start transfect Co-transfect cells with Receptor, CRE-Luciferase & Control plasmids start->transfect incubate1 Incubate 24h for protein expression transfect->incubate1 treat Treat cells with test compounds (± Forskolin for Gi assays) incubate1->treat incubate2 Incubate 4-6h for reporter expression treat->incubate2 lyse Wash and lyse cells incubate2->lyse add_substrate Add Luciferase substrate to cell lysate lyse->add_substrate read_lum Measure luminescence on plate reader add_substrate->read_lum analyze Analyze Data: Normalize signal, calculate EC₅₀ read_lum->analyze end_node End analyze->end_node

Workflow for a CRE-luciferase reporter gene assay.

References

Troubleshooting & Optimization

Navigating the Labyrinth of Perception: A Technical Guide to Blinding and Expectancy in Psychedelic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the critical challenges of blinding and expectancy in psychedelic clinical trials. The profound subjective effects of psychedelic compounds present unique methodological hurdles that can significantly impact the validity and interpretability of research findings. This guide offers practical troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to aid in the design and execution of rigorous psychedelic research.

Troubleshooting Guides

This section provides solutions to common issues encountered during psychedelic clinical trials related to blinding and expectancy.

Issue: High Rates of Participant Unblinding

Problem: Participants accurately guess their treatment allocation (psychedelic or placebo) due to the distinct psychoactive effects of the psychedelic, leading to functional unblinding.[1] This can compromise the integrity of the double-blind design.

Solution:

  • Employ Active Placebos: Instead of inert placebos, utilize active placebos that mimic some of the subjective or physiological effects of the psychedelic.[1][2] Common active placebos include:

    • Niacin: Induces a skin-flushing sensation that can mimic a physiological response.[1]

    • Midazolam: A short-acting benzodiazepine (B76468) that can produce sedative effects.[3][4]

    • Low-dose psychedelics: A sub-therapeutic dose of the psychedelic being studied can create some psychoactive effects without the full therapeutic impact.[2]

  • Implement Dose-Response Designs: Utilize a study design with multiple dose levels of the psychedelic, which can make it more difficult for participants to determine if they have received a "full" active dose.[5]

  • Assess Blinding Integrity: Routinely measure the success of blinding by asking participants and researchers to guess the treatment allocation. This can be done using a simple questionnaire at various time points during the trial.[6]

Issue: Expectancy Bias Influencing Outcomes

Problem: Participants' pre-existing beliefs and expectations about the therapeutic potential of psychedelics can significantly influence their reported outcomes, making it difficult to isolate the true pharmacological effect of the drug.[7][8]

Solution:

  • Measure Expectancy: Administer validated expectancy questionnaires at baseline to quantify participants' expectations. Commonly used scales include:

    • Credibility and Expectancy Questionnaire (CEQ): A 6-item scale that assesses both the credibility of the treatment and the expectancy of positive outcomes.[9][10][11]

    • Stanford Expectations of Treatment Scale (SETS): A 6-item scale that measures both positive and negative outcome expectancies.[7][12][13][14][15]

  • Manage Participant Expectations: During the informed consent process and throughout the trial, provide balanced information about the potential benefits and risks of the treatment, emphasizing the experimental nature of the research.

  • Statistical Control: In the data analysis phase, use statistical methods to control for the influence of baseline expectancy scores on the primary outcomes. This can involve including expectancy as a covariate in regression models.

Frequently Asked Questions (FAQs)

Q1: What is "functional unblinding" and why is it a major challenge in psychedelic research?

A1: Functional unblinding occurs when the distinct and powerful subjective effects of a psychedelic drug make it obvious to both the participant and the researchers which treatment was administered, even in a supposedly "double-blind" study.[1] This is a major challenge because it breaks the blind, which is essential for minimizing bias and separating the true pharmacological effects of the drug from placebo and expectancy effects. In high-dose psychedelic trials, unblinding rates can be as high as 95%.[1]

Q2: What are the main differences between inert and active placebos?

A2:

  • Inert Placebos (e.g., sugar pills) are substances with no pharmacological effect. While they are the standard in many clinical trials, they are often ineffective in psychedelic research because the lack of any subjective experience makes it easy for participants to guess they are in the placebo group.

  • Active Placebos are substances that mimic some of the non-therapeutic effects of the active drug to make it more difficult for participants to distinguish between the treatment and control conditions.[3] Examples include niacin, which causes skin flushing, or low doses of other psychoactive substances.[1][3]

Q3: How can I measure the success of blinding in my trial?

A3: Blinding success can be formally assessed using a "blinding questionnaire" administered to both participants and study staff. This typically involves asking them to guess which treatment the participant received and their level of confidence in that guess. The results can then be analyzed using a Blinding Index (BI) , such as the James Blinding Index or the Bang Blinding Index, which provide a quantitative measure of blinding effectiveness.[6][16][17][18] A James BI of 0.5 indicates random guessing, while a value of 1 suggests complete blinding and 0 indicates complete unblinding.[18]

Q4: What are some alternative clinical trial designs that can help mitigate the challenges of blinding?

A4:

  • Dose-Response Studies: These trials compare different doses of the psychedelic drug rather than comparing it to a placebo. This design can provide valuable information about the drug's efficacy and safety at different levels while making it harder for participants to know if they received an "active" dose.[5][19]

  • Open-Label Studies with Expectancy Control: In an open-label design, both the participant and researcher know the treatment. To account for expectancy, these studies can incorporate robust measurement of expectations before and after treatment and use statistical methods to model the influence of expectancy on outcomes.[2]

  • Three-Arm Design: This design includes the active psychedelic, an active placebo, and an inert placebo, allowing for a more nuanced understanding of the different components of the treatment effect.[2]

Data Presentation

Table 1: Comparison of Placebo Types in Psychedelic Research

Placebo TypeDescriptionAdvantagesDisadvantagesExample Substances
Inert Placebo A substance with no pharmacological effects.Simple to implement; provides a true "no treatment" comparison.High likelihood of unblinding due to the absence of subjective effects.Sugar pill, saline solution.
Active Placebo A substance that mimics some non-therapeutic effects of the psychedelic.[3]Can improve blinding by creating some subjective experience.May have its own psychoactive or therapeutic effects; may not fully mimic the psychedelic experience.Niacin, Midazolam, Low-dose psilocybin.[1][2]

Table 2: Unblinding Rates in Psychedelic Clinical Trials

Study/DrugPlacebo TypeParticipant Correct Guess Rate (Active Group)Participant Correct Guess Rate (Placebo Group)Researcher Correct Guess Rate
Generic High-Dose Psychedelic TrialsInert or Active~95%[1]N/AN/A
Psilocybin for DepressionNiacin80-90%N/AN/A
MDMA-Assisted Therapy for PTSDInactive Placebo94%75%N/A

Experimental Protocols

Protocol 1: Active Placebo-Controlled Trial of Psilocybin for Depression (Adapted from a Phase 2, double-blind, randomized clinical trial) [20]

Objective: To assess the efficacy and safety of a single dose of psilocybin compared to an active placebo (niacin) in patients with major depressive disorder.

Methodology:

  • Participant Recruitment: Recruit adults with a diagnosis of major depressive disorder who meet specific inclusion and exclusion criteria.

  • Informed Consent: Clearly explain the study procedures, including the use of a psychedelic and a placebo, and the possibility of experiencing psychoactive effects or a skin-flushing sensation.

  • Baseline Assessments: Administer baseline measures of depression severity (e.g., Montgomery-Åsberg Depression Rating Scale - MADRS), anxiety, and expectancy (e.g., CEQ or SETS).

  • Randomization: Randomly assign participants in a double-blind manner to one of two groups:

    • Psilocybin Group: Receives a single oral dose of 25 mg psilocybin.

    • Active Placebo Group: Receives a single oral dose of niacin (e.g., 100-250 mg) to induce a flushing effect.[21]

  • Dosing Session: The dosing session is conducted in a comfortable, controlled setting with two trained therapists present. The session lasts approximately 6-8 hours.

  • Post-Dosing Support: Provide integration sessions with the therapists in the days and weeks following the dosing session to help participants process their experience.

  • Follow-up Assessments: Re-administer outcome measures at specified time points (e.g., 1 day, 1 week, 4 weeks post-dosing) to assess changes in depressive symptoms.

  • Blinding Assessment: At the end of the study, administer a blinding questionnaire to both participants and therapists to assess the success of the blind.

Protocol 2: Measuring and Controlling for Expectancy in an Open-Label Psychedelic Study

Objective: To evaluate the therapeutic effects of a psychedelic while accounting for the influence of participant expectancy.

Methodology:

  • Participant Recruitment and Informed Consent: Recruit participants and provide them with detailed information about the psychedelic treatment in an open-label fashion.

  • Baseline Expectancy Measurement: Before the first treatment session, administer a validated expectancy questionnaire such as the Stanford Expectations of Treatment Scale (SETS) to quantify positive and negative outcome expectancies.[7][12][13][14][15]

  • Psychedelic Administration and Therapy: Administer the psychedelic in a therapeutic setting with psychological support.

  • Outcome Measurement: Assess clinical outcomes at baseline and at predetermined follow-up points using standardized scales.

  • Post-Treatment Expectancy Measurement: Re-administer the expectancy questionnaire at the end of the treatment to assess for any changes in expectancy.

  • Statistical Analysis: In the statistical analysis plan, specify a model (e.g., analysis of covariance - ANCOVA or a mixed-effects model) that includes baseline expectancy scores as a covariate to determine the effect of the psychedelic treatment while controlling for the influence of pre-existing expectations.

Visualizations

Blinding_Challenges_Workflow cluster_pre_trial Pre-Trial Phase cluster_trial Trial Phase cluster_post_trial Post-Trial Phase Recruitment Participant Recruitment Informed_Consent Informed Consent & Expectancy Management Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., SETS, CEQ) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Active_Group Active Psychedelic Randomization->Active_Group Placebo_Group Placebo (Inert or Active) Randomization->Placebo_Group Dosing_Session Dosing Session Active_Group->Dosing_Session Distinct Subjective Effects (Potential for Unblinding) Placebo_Group->Dosing_Session Integration Integration Therapy Dosing_Session->Integration Follow_Up Follow-Up Assessments Integration->Follow_Up Blinding_Assessment Blinding Assessment (Blinding Index) Follow_Up->Blinding_Assessment Data_Analysis Data Analysis (Controlling for Expectancy) Blinding_Assessment->Data_Analysis

Diagram 1: Experimental workflow for managing blinding and expectancy in a psychedelic clinical trial.

Expectancy_Pathway cluster_factors Influencing Factors cluster_construct Psychological Construct cluster_outcomes Impact on Trial Outcomes Media Media Portrayals Participant_Expectancy Participant Expectancy (Positive & Negative) Media->Participant_Expectancy Prior_Beliefs Prior Beliefs & Experiences Prior_Beliefs->Participant_Expectancy Informed_Consent_Info Information from Study Staff Informed_Consent_Info->Participant_Expectancy Placebo_Effect Placebo Effect Participant_Expectancy->Placebo_Effect Positive Expectation Nocebo_Effect Nocebo Effect Participant_Expectancy->Nocebo_Effect Negative Expectation Therapeutic_Outcome Reported Therapeutic Outcome Placebo_Effect->Therapeutic_Outcome Influences Nocebo_Effect->Therapeutic_Outcome Influences

Diagram 2: Logical relationship of factors influencing expectancy and its impact on trial outcomes.

References

Technical Support Center: Overcoming Solubility Issues of Phenethylamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with phenethylamine (B48288) compounds. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are my phenethylamine compounds poorly soluble in aqueous solutions?

A1: The solubility of phenethylamine derivatives is a balance between the polar amine group and the nonpolar phenyl ring.[1][2] While the parent phenethylamine is soluble in water, substitutions on the phenyl ring can increase hydrophobicity, significantly reducing aqueous solubility.[2][3] Factors like the compound's crystalline structure, molecular weight, and the pH of the solution also play critical roles.[2][4]

Q2: What are the primary strategies to improve the solubility of these compounds?

A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs.[5][6][7] For ionizable compounds like phenethylamines, the most common and effective methods are:

  • pH Adjustment: Modifying the pH of the solution to ionize the amine group.[1][]

  • Salt Formation: Converting the basic free form of the phenethylamine into a more soluble salt, such as a hydrochloride salt.[3][9][10]

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous solution to reduce polarity.[11][12]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic part of the molecule.[13][14][15][16]

Q3: My compound precipitates when I add my organic stock solution (e.g., in DMSO) to an aqueous buffer. What is happening and what should I do?

A3: This is a common issue known as "crashing out." It occurs when the compound, stable in the concentrated organic stock, is introduced into the aqueous buffer where its solubility is much lower.[17][18] The final concentration of the organic solvent in the buffer may be too low to keep the compound dissolved.

Troubleshooting Steps:

  • Reduce Final Concentration: Your target concentration may exceed the compound's solubility limit in the final buffer system. Try a lower concentration.

  • Slow, Drop-wise Addition: Add the stock solution slowly to the buffer while vortexing or stirring vigorously.[17][19] This avoids creating localized areas of high concentration.

  • Increase Co-solvent Percentage: Slightly increase the final percentage of the organic solvent (e.g., from 0.1% to 1% DMSO), but be mindful of its potential effects on your experimental system.[17]

  • Warm the Buffer: Gently warming the aqueous buffer before adding the stock can sometimes help, but be cautious of compound stability at higher temperatures.

Q4: How do I choose the right solubilization technique for my specific phenethylamine derivative?

A4: The choice depends on the compound's physicochemical properties and the requirements of your experiment (e.g., in vitro vs. in vivo). A logical approach is outlined in the decision tree diagram below. For most phenethylamines, which are basic, pH adjustment and salt formation are the most effective starting points.

Visual Guide: Selecting a Solubilization Strategy

G start Start: Compound has poor aqueous solubility is_ionizable Is the compound ionizable (weak acid/base)? start->is_ionizable phenethylamine Phenethylamines are basic, so 'Yes' is_ionizable->phenethylamine Yes is_in_vivo Is the experiment in vivo or sensitive to organic solvents? is_ionizable->is_in_vivo No ph_salt Use pH Adjustment or Salt Formation phenethylamine->ph_salt cyclodextrin (B1172386) Use Cyclodextrins is_in_vivo->cyclodextrin Yes cosolvent Use Co-solvents (e.g., DMSO, Ethanol) is_in_vivo->cosolvent No

Caption: A decision tree to guide the selection of an appropriate solubilization strategy.

Troubleshooting Guides & Solution Protocols

Method 1: pH Adjustment

Principle: Phenethylamines are weak bases (pKa ≈ 9.8).[3][20] By lowering the pH of the aqueous solution below the pKa, the amine group becomes protonated (R-NH3+). This charged, ionized form is significantly more polar and thus more soluble in water.

Troubleshooting Q&A
  • Q: At what pH should I prepare my solution?

    • A: A good starting point is to adjust the pH to be at least 2 units below the compound's pKa. For a typical phenethylamine, a pH between 4.0 and 6.5 is often effective. However, the optimal pH should be determined experimentally as it can be compound-specific.[21]

  • Q: Can pH adjustment cause my compound to degrade?

    • A: Yes, some compounds are unstable at very low or high pH. It is crucial to assess the stability of your compound at the selected pH over the duration of your experiment.

Experimental Protocol: pH-Solubility Profile Determination
  • Prepare Buffers: Make a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add Compound: Add an excess amount of your phenethylamine compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some will remain undissolved.[17]

  • Equilibrate: Seal the vials and rotate them at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.[17]

  • Separate Solid: Centrifuge the samples to pellet the undissolved solid.

  • Analyze Supernatant: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[4]

  • Plot Data: Plot the measured solubility (concentration) against the pH of each buffer to identify the optimal pH range.

Data Presentation: Illustrative pH-Dependent Solubility
pH of BufferIllustrative Solubility of a Substituted Phenethylamine (µg/mL)
4.01500
5.01250
6.0800
7.0150
7.450
8.0<10
Note: This data is for illustrative purposes. Actual values must be determined experimentally.
Method 2: Salt Formation

Principle: Converting the phenethylamine free base into a salt (e.g., hydrochloride, tartrate) introduces an ionic character to the molecule, which dramatically increases its solubility in polar solvents like water.[9] The phenethylamine hydrochloride salt is a stable, crystalline solid that is freely soluble in water.[3][9]

Troubleshooting Q&A
  • Q: My phenethylamine is an oil/liquid at room temperature. How can I use it accurately?

    • A: Converting the liquid free base into a stable, solid salt makes it much easier to weigh and handle accurately for experiments. The hydrochloride salt is a common choice.[3][9]

  • Q: Will the counter-ion (e.g., chloride) interfere with my experiment?

    • A: Usually, at the concentrations used, common counter-ions like chloride are biologically benign. However, if your system is sensitive to specific ions, you may need to consider forming a different salt (e.g., mesylate, sulfate).

Experimental Protocol: Preparation of a Phenethylamine Hydrochloride (HCl) Salt
  • Dissolve Free Base: Dissolve the phenethylamine free base in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).

  • Add HCl: While stirring, slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until precipitation is complete. An equimolar amount of HCl is typically used.

  • Isolate Salt: Collect the precipitated solid by vacuum filtration.

  • Wash and Dry: Wash the solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material. Dry the resulting crystalline salt under vacuum.

  • Confirm: The phenethylamine HCl salt should be a crystalline solid.[3] Its identity and purity can be confirmed by melting point analysis (literature value for phenethylamine HCl is ~217°C) and other analytical techniques.[3]

Data Presentation: Solubility Comparison of Free Base vs. Salt
Compound FormSolventGeneral Solubility Characteristic
Phenethylamine (Free Base)WaterSoluble[3][20][22]
Phenethylamine (Free Base)EthanolFreely Soluble[3][22]
Phenethylamine Hydrochloride (Salt)WaterFreely Soluble (e.g., 80g dissolves in 100g water at 15°C)[20]
Phenethylamine Hydrochloride (Salt)EthanolSoluble[9]
Phenethylamine Hydrochloride (Salt)EtherInsoluble[20]
Method 3: Use of Co-solvents

Principle: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[11][12] This makes the environment more favorable for nonpolar molecules, thereby increasing the solubility of hydrophobic phenethylamine derivatives.

Troubleshooting Q&A
  • Q: Which co-solvent should I use?

    • A: Common co-solvents for biological experiments include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG).[7][] The choice depends on the compound's solubility in that solvent and the tolerance of your experimental system to that solvent.

  • Q: How much co-solvent can I add?

    • A: The concentration should be kept as low as possible, typically <1% (v/v) for cell-based assays, to minimize solvent-induced artifacts.[18] The maximum tolerated concentration must be determined for your specific assay.

Experimental Protocol: Determining Maximum Tolerated Co-solvent Concentration
  • Prepare Stock: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mM in DMSO).

  • Serial Dilutions: Add this stock to your aqueous buffer or cell culture media to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%).

  • Observe Solubility: Visually inspect each solution for signs of precipitation immediately after mixing and after a relevant incubation period (e.g., 24 hours).

  • Assess System Impact (Control): Separately, run a control experiment to test the effect of each co-solvent concentration on your biological system (e.g., cell viability, enzyme activity) in the absence of your compound.

  • Select Concentration: Choose the highest co-solvent concentration that keeps your compound in solution without unacceptably affecting your experimental system.

Data Presentation: Common Co-solvents and Typical Concentration Limits
Co-solventTypical UseTypical Final Concentration Limit in Cell Culture
DMSODissolving highly hydrophobic compounds< 0.5% (v/v)
EthanolGeneral purpose< 1% (v/v)
Propylene GlycolParenteral formulationsVariable, system-dependent
Polyethylene GlycolFormulations, reducing protein adsorptionVariable, system-dependent
Method 4: Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate the hydrophobic phenyl ring of a phenethylamine derivative, forming an "inclusion complex."[23] This complex presents a hydrophilic exterior to the water, thereby increasing the apparent aqueous solubility of the compound.

Troubleshooting Q&A
  • Q: Which cyclodextrin should I use?

    • A: The choice depends on the size of your molecule. β-cyclodextrins and their derivatives, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used as they fit phenyl rings well.[16] HP-β-CD is often preferred due to its higher water solubility and lower toxicity compared to native β-cyclodextrin.[14][23]

  • Q: How do I prepare the complex?

    • A: The complex is typically formed by mixing the compound and the cyclodextrin in water and allowing them to equilibrate, often with the aid of stirring or sonication. Lyophilization of the resulting solution can yield a stable powder of the complex.

Visual Guide: Cyclodextrin Inclusion Complex

Caption: Mechanism of cyclodextrin-mediated solubilization of a phenethylamine.

Experimental Protocol: Preparation by Kneading Method
  • Molar Ratio: Determine the appropriate molar ratio of drug to cyclodextrin (commonly 1:1).

  • Form Paste: Place the cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of water to form a homogeneous paste.

  • Incorporate Drug: Gradually add the phenethylamine compound to the paste and knead the mixture for 30-60 minutes.

  • Dry: Dry the resulting solid mixture in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize: Pulverize the dried complex into a fine powder. This powder can then be dissolved in aqueous solutions for experiments.

Data Presentation: Properties of Common Cyclodextrins
Cyclodextrin DerivativeKey FeaturesPrimary Use
β-Cyclodextrin (β-CD)Cavity size suitable for phenyl rings; limited water solubility.Basic complexation for less demanding applications.[16]
Hydroxypropyl-β-CD (HP-β-CD)High aqueous solubility, low toxicity.[14]Enhancing solubility and bioavailability for in vitro and in vivo use.[16]
Sulfobutylether-β-CD (SBE-β-CD)High aqueous solubility, negatively charged.Parenteral formulations, complexing with cationic drugs.[14]

Visual Guide: General Troubleshooting Workflow

G cluster_checks Initial Checks cluster_solutions Potential Solutions start Start: Precipitation Observed check_conc Is final concentration > known solubility limit? start->check_conc check_ph Is solution pH optimal for solubility? check_conc->check_ph No sol_conc Lower the final concentration check_conc->sol_conc Yes check_solvent Is stock solvent miscible? Is final % too high/low? check_ph->check_solvent No sol_ph Adjust pH (or use salt form) check_ph->sol_ph Yes check_temp Did temperature change? check_solvent->check_temp No sol_solvent Change stock solvent or modify dilution protocol check_solvent->sol_solvent Yes sol_temp Maintain constant temperature check_temp->sol_temp Yes end_node Problem Solved sol_conc->end_node sol_ph->end_node sol_solvent->end_node sol_temp->end_node

Caption: A systematic workflow for troubleshooting precipitation issues.

References

Stability of 2,5-Dimethoxy-4-propylamphetamine (DOPR) in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,5-Dimethoxy-4-propylamphetamine (DOPR) in solution. Due to the limited availability of direct stability data for DOPR, this guide incorporates information from closely related analogues, such as other 2,5-dimethoxy-amphetamine (DOx) compounds and amphetamine derivatives, to provide general recommendations and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of DOPR in solution?

A1: The stability of DOPR in solution can be influenced by several factors, including the choice of solvent, the pH of the solution, exposure to light, and the storage temperature. Like other phenethylamines, DOPR may be susceptible to oxidation and photodegradation.

Q2: What is the recommended solvent for dissolving and storing DOPR?

A2: While specific studies on DOPR are scarce, general practice for amphetamine-like compounds suggests that organic solvents such as methanol (B129727) or acetonitrile (B52724) are suitable for creating stock solutions. For aqueous buffers, it is crucial to control the pH and consider the potential for hydrolysis, especially at extreme pH values. A study on various amphetamine impurities found that isooctane (B107328) and toluene (B28343) provided the most inert conditions for long-term storage[1].

Q3: How does pH impact the stability of DOPR in aqueous solutions?

A3: The stability of many pharmaceuticals is pH-dependent. For amphetamine-like compounds, extreme acidic or basic conditions can potentially lead to hydrolysis or other degradation pathways. It is advisable to maintain solutions at a neutral or slightly acidic pH for general use, unless experimental conditions require otherwise. For instance, studies on dopamine (B1211576), a related compound, have shown it to be more stable in acidic solutions (pH < 1)[2].

Q4: Is DOPR sensitive to light?

A4: Yes, there is evidence to suggest that amphetamine derivatives can be sensitive to light. A study on the photostability of amphetamines, including MDMA, in methanol and water solutions demonstrated degradation upon exposure to artificial sunlight[3][4]. Therefore, it is strongly recommended to protect solutions containing DOPR from light by using amber vials or by storing them in the dark.

Q5: What are the optimal storage temperatures for DOPR solutions?

A5: For long-term storage, freezing solutions at -20°C or below is generally recommended to minimize degradation. Studies on amphetamine derivatives in urine have shown good stability at -20°C for up to 24 months[5]. For short-term storage, refrigeration at 2-8°C is advisable. Room temperature storage should be avoided for extended periods to prevent potential degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of compound potency or unexpected low quantification results. Degradation of DOPR in solution.- Prepare fresh solutions. - Verify the storage conditions (temperature, light protection). - Check the pH of the solution. - Analyze for the presence of degradation products.
Appearance of unknown peaks in chromatograms. Formation of degradation products.- Perform a forced degradation study (see Experimental Protocols) to tentatively identify potential degradation products. - Use a stability-indicating analytical method. - Consider that thermal degradation can occur during GC analysis for some related compounds[6].
Precipitation of the compound from the solution. Poor solubility or change in solution conditions.- Ensure the solvent is appropriate for the desired concentration. - Check for changes in pH or temperature that might affect solubility. - Consider using a co-solvent.

Data on Stability of Related Compounds

As direct quantitative stability data for DOPR is limited, the following table summarizes stability data for closely related amphetamine derivatives to provide an indication of potential stability characteristics.

Table 1: Stability of Amphetamine Derivatives in Solution under Various Conditions

CompoundMatrix/SolventStorage ConditionDurationRemaining ConcentrationReference
AmphetamineUrine4°C24 monthsNo significant loss[5]
MethamphetamineUrine4°C24 monthsNo significant loss[5]
MDMAUrine4°C24 monthsNo significant loss[5]
AmphetamineUrine-20°C24 monthsNo significant loss[5]
MethamphetamineUrine-20°C24 monthsNo significant loss[5]
MDMAUrine-20°C24 monthsNo significant loss[5]
MDMAMethanolArtificial Sunlight3 hoursSignificant degradation[3]
MDMAWaterArtificial Sunlight3 hoursSignificant degradation[3]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of DOPR in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%). Keep at room temperature for a defined period, protected from light.

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 70°C) for a defined period.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • Analyze the stressed samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • The method should be able to separate the parent compound from any degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition.

  • Characterize the major degradation products using techniques like LC-MS/MS or NMR if necessary.

Protocol 2: Recommended Analytical Method for Stability Testing (HPLC-UV)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength determined by the UV spectrum of DOPR.

  • Column Temperature: 30°C.

Visualizations

Experimental_Workflow Experimental Workflow for DOPR Stability Study cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare DOPR Stock Solution (1 mg/mL) prep_samples Aliquot into separate vials for each stress condition prep_stock->prep_samples acid Acid Hydrolysis (0.1 N HCl, 60°C) base Base Hydrolysis (0.1 N NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal Stress (70°C) photo Photostability (UV/Vis light) sampling Sample at defined time points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-UV/MS sampling->hplc data Quantify DOPR and degradation products hplc->data

Caption: Workflow for a forced degradation study of DOPR.

Troubleshooting_Degradation Troubleshooting Unexpected DOPR Degradation start Unexpected degradation or extra peaks observed check_storage Verify storage conditions (Temp, Light, Time) start->check_storage storage_ok Conditions are correct check_storage->storage_ok Yes storage_bad Incorrect storage (e.g., light exposure) check_storage->storage_bad No check_solution Check solution parameters (Solvent, pH, Purity of starting material) solution_ok Parameters are correct check_solution->solution_ok Yes solution_bad Issue identified (e.g., wrong pH) check_solution->solution_bad No check_analytical Review analytical method (GC thermal degradation? Column bleed?) analytical_ok Method is appropriate check_analytical->analytical_ok Yes analytical_bad Method issue (e.g., high inlet temp) check_analytical->analytical_bad No storage_ok->check_solution action_storage Action: Store properly (amber vials, -20°C) storage_bad->action_storage solution_ok->check_analytical action_solution Action: Prepare fresh solution with correct parameters solution_bad->action_solution investigate Investigate intrinsic instability under these conditions analytical_ok->investigate action_analytical Action: Modify analytical method (e.g., use HPLC) analytical_bad->action_analytical

Caption: Decision tree for troubleshooting unexpected DOPR degradation.

References

Technical Support Center: Interpreting Off-Target Effects of 2,5-Dimethoxy-4-propylamphetamine (DOPR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the potential off-target effects of 2,5-Dimethoxy-4-propylamphetamine (DOPR) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacological target of DOPR?

A1: The primary pharmacological target of this compound (DOPR) is the serotonin (B10506) 5-HT2A receptor, where it acts as an agonist. This interaction is believed to mediate its psychedelic effects.[1] DOPR also shows agonist activity at the 5-HT2B and 5-HT2C receptors.[1]

Q2: What are the known off-target interactions of DOPR?

Q3: My experimental results are inconsistent with purely 5-HT2A agonism. What could be the cause?

A3: Inconsistencies could arise from DOPR's effects on other 5-HT2 receptor subtypes (5-HT2B and 5-HT2C) or potential off-target activities at other receptors, such as adrenergic or dopaminergic receptors. The activation of 5-HT2B and 5-HT2C receptors can trigger different signaling cascades compared to 5-HT2A, leading to complex downstream cellular responses. Furthermore, the experimental system (e.g., cell line, tissue type) might express a unique profile of these receptors, influencing the overall outcome.

Q4: Are there known functional consequences of DOPR's off-target effects?

A4: While specific functional data for DOPR at non-serotonergic targets is limited, interactions with off-target receptors could theoretically lead to a variety of functional outcomes. For example, engagement of adrenergic receptors could influence cardiovascular parameters, while interaction with dopamine (B1211576) receptors might affect motor activity and reward pathways. Researchers should carefully consider the possibility of such confounding effects in their experimental designs.

Troubleshooting Guides

Issue 1: Unexpected Cellular Response in a 5-HT2A Receptor-Specific Assay

Symptoms:

  • The observed cellular response (e.g., signaling pathway activation, gene expression changes) does not align with the known signaling of the 5-HT2A receptor.

  • Antagonism with a selective 5-HT2A antagonist only partially blocks the effect of DOPR.

Possible Causes:

  • Co-expression of other 5-HT2 receptor subtypes: The experimental system (e.g., cell line) may endogenously express 5-HT2B or 5-HT2C receptors, which are also activated by DOPR.

  • Off-target receptor activation: DOPR may be interacting with other G-protein coupled receptors (GPCRs) present in the cells, leading to a mixed pharmacological response.

Troubleshooting Steps:

  • Characterize Receptor Expression:

    • Perform qPCR or Western blot to determine the expression levels of 5-HT2A, 5-HT2B, and 5-HT2C receptors in your cell line or tissue model.

  • Use a Panel of Selective Antagonists:

    • In addition to a 5-HT2A antagonist, include selective antagonists for 5-HT2B and 5-HT2C receptors in your experiments to dissect the contribution of each subtype to the observed effect.

  • Perform a Broader Off-Target Assessment:

    • If the issue persists, consider evaluating DOPR's activity on a broader panel of receptors known to be expressed in your system, particularly adrenergic and dopamine receptors.

Issue 2: Discrepancies Between In Vitro and In Vivo Results

Symptoms:

  • DOPR shows high potency and efficacy in an in vitro assay, but the in vivo effects are weaker or different than expected.

  • Unexpected behavioral or physiological effects are observed in vivo.

Possible Causes:

  • Pharmacokinetic Properties: DOPR's absorption, distribution, metabolism, and excretion (ADME) profile can significantly influence its effective concentration at the target site in vivo.

  • Metabolite Activity: Metabolites of DOPR may have their own pharmacological activity, contributing to the overall in vivo effect.

  • Complex Multi-Receptor Interactions: The whole-animal system involves a complex interplay of various receptor systems. Off-target effects that are negligible in vitro may become significant in vivo.

Troubleshooting Steps:

  • Pharmacokinetic Analysis:

    • Conduct pharmacokinetic studies to determine the concentration of DOPR in the brain and other relevant tissues over time.

  • Metabolite Profiling:

    • Identify the major metabolites of DOPR and assess their pharmacological activity at the primary and potential off-target receptors.

  • Behavioral Pharmacology with Selective Antagonists:

    • Administer selective antagonists for suspected off-target receptors (e.g., adrenergic, dopaminergic) prior to DOPR administration in behavioral experiments to see if the unexpected effects are blocked.

Data Presentation

Table 1: Summary of this compound (DOPR) In Vitro Activity

ReceptorSpeciesAssay TypeValueUnitsReference
5-HT2AHumanAgonist--[1]
5-HT2BHumanAgonist--[1]
5-HT2CHumanAgonist--[1]
5-HT1AHumanBinding AffinityWeak-[1]

Note: Quantitative K_i_ and EC_50_/IC_50_ values for DOPR are not consistently available in publicly accessible literature. Researchers are encouraged to determine these values empirically in their specific assay systems.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is a general guideline for determining the binding affinity (K_i_) of DOPR for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand specific for the receptor.

  • Non-labeled competitor (DOPR).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radiolabeled ligand (typically at its K_d_ value), and varying concentrations of DOPR.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate at a specific temperature for a defined period to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of DOPR. Fit the data to a one-site competition model to determine the IC_50_ value. Calculate the K_i_ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol provides a general method for assessing the effect of DOPR on G_s_- or G_i_-coupled receptor activity by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the receptor of interest.

  • DOPR at various concentrations.

  • Forskolin (B1673556) (for G_i_-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture reagents and plates.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and grow to the desired confluency.

  • Compound Addition:

    • For G_s_-coupled receptors: Add varying concentrations of DOPR to the cells.

    • For G_i_-coupled receptors: Add varying concentrations of DOPR followed by a fixed concentration of forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of DOPR. Fit the data to a sigmoidal dose-response curve to determine the EC_50_ (for agonists) or IC_50_ (for antagonists/inverse agonists) and the maximum response (E_max_).

Calcium Flux Assay

This protocol outlines a general procedure to measure the mobilization of intracellular calcium upon activation of G_q_-coupled receptors by DOPR.

Materials:

  • Cells expressing the G_q_-coupled receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • DOPR at various concentrations.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This usually involves a 30-60 minute incubation at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence for a short period before adding the compound.

  • Compound Injection: Use the plate reader's injector to add varying concentrations of DOPR to the wells.

  • Kinetic Reading: Immediately after injection, measure the fluorescence intensity over time to capture the transient calcium response.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log concentration of DOPR and fit the data to a sigmoidal dose-response curve to determine the EC_50_ and E_max_.

Mandatory Visualizations

DOPR_Signaling_Pathways cluster_DOPR DOPR cluster_receptors Receptors cluster_downstream Downstream Signaling DOPR DOPR r_5HT2A 5-HT2A DOPR->r_5HT2A Agonist r_5HT2B 5-HT2B DOPR->r_5HT2B Agonist r_5HT2C 5-HT2C DOPR->r_5HT2C Agonist r_adrenergic Adrenergic (Potential) DOPR->r_adrenergic Potential Interaction r_dopamine Dopamine (Potential) DOPR->r_dopamine Potential Interaction Gq_PLC Gq/11 -> PLC -> IP3/DAG r_5HT2A->Gq_PLC r_5HT2B->Gq_PLC r_5HT2C->Gq_PLC Other_G Other G-proteins r_adrenergic->Other_G r_dopamine->Other_G Ca_flux Ca2+ Mobilization Gq_PLC->Ca_flux cAMP_mod cAMP Modulation Other_G->cAMP_mod Physiological_effects Physiological Effects Ca_flux->Physiological_effects cAMP_mod->Physiological_effects

Caption: Potential signaling pathways of DOPR at on-target and off-target receptors.

Troubleshooting_Workflow start Unexpected Experimental Result check_receptor_profile Characterize Receptor Expression Profile (qPCR/Western) start->check_receptor_profile pharmacokinetics Investigate Pharmacokinetics (in vivo) start->pharmacokinetics In Vivo Discrepancy use_antagonists Use Selective Antagonists for 5-HT2 Subtypes check_receptor_profile->use_antagonists Known Profile check_receptor_profile->use_antagonists Unknown Profile off_target_screen Consider Broader Off-Target Screening use_antagonists->off_target_screen Partial Blockade resolution Interpret Data in Context of Polypharmacology use_antagonists->resolution Full Blockade off_target_screen->resolution metabolite_profiling Profile and Test Metabolites pharmacokinetics->metabolite_profiling metabolite_profiling->resolution

Caption: A logical workflow for troubleshooting unexpected results with DOPR.

References

Technical Support Center: CYP2D6 Metabolism and Delta-Opioid Receptor (DOPR) Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interplay between Cytochrome P450 2D6 (CYP2D6) metabolism and the response to Delta-Opioid Receptor (DOPR) agonists.

Frequently Asked Questions (FAQs)

Q1: Is there direct evidence for the metabolism of common DOPR agonists by CYP2D6?

Currently, there is a lack of substantial evidence to suggest that classic selective DOPR agonists, such as SNC80 and [D-Pen²,D-Pen⁵]enkephalin (DPDPE), are significant substrates for direct metabolism by CYP2D6. The primary focus of pharmacogenetic studies involving CYP2D6 and opioids has been on µ-opioid receptor (MOR) agonists like codeine, tramadol, and oxycodone, which are well-documented CYP2D6 substrates.[1][2][3] For these drugs, CYP2D6 is crucial for their conversion to more potent active metabolites.[4][5] When investigating a novel DOPR agonist, it is crucial to experimentally determine its metabolic profile rather than assuming a role for CYP2D6.

Q2: How can CYP2D6 variability indirectly influence DOPR agonist response?

Even in the absence of direct metabolism, CYP2D6 genetic variations can indirectly impact the response to DOPR agonists through several mechanisms:

  • Metabolism of Concomitant Medications: A subject's CYP2D6 phenotype can alter the metabolism of other drugs administered alongside a DOPR agonist. This can lead to drug-drug interactions that may affect the DOPR signaling pathway or the overall physiological state of the subject.

  • Endogenous Substrate Metabolism: CYP2D6 is known to metabolize some endogenous neuroactive compounds.[6] Variations in this metabolism could theoretically alter the baseline neurological environment in which a DOPR agonist acts.

  • Off-Target Effects of Novel Compounds: A novel compound designed as a selective DOPR agonist may have off-target effects on other receptors or enzymes, and its metabolism by CYP2D6 could influence the concentration of the parent compound or its metabolites responsible for these off-target effects.

Q3: What are the different CYP2D6 metabolizer phenotypes?

Individuals are generally categorized into four main phenotypes based on their CYP2D6 genotype and corresponding enzyme activity:

  • Poor Metabolizers (PMs): These individuals have two non-functional alleles, leading to a lack of enzyme activity.[7]

  • Intermediate Metabolizers (IMs): These individuals have a combination of alleles that results in decreased enzyme activity.[7]

  • Normal Metabolizers (NMs): Also referred to as extensive metabolizers, these individuals have two fully functional alleles or a combination of alleles that results in normal enzyme activity.[7]

  • Ultrarapid Metabolizers (UMs): These individuals have multiple copies of functional alleles, leading to increased enzyme activity.[7]

Q4: How is the CYP2D6 phenotype determined from a genotype?

The CYP2D6 phenotype is typically predicted from the genotype using an activity score system. Each CYP2D6 allele is assigned an activity value (e.g., 0 for no function, 0.5 for decreased function, and 1 for normal function). The sum of the values for the two alleles gives the activity score for the diplotype.[7][8][9] For example, an individual with a 1/4 diplotype would have an activity score of 1 (1 + 0 = 1), corresponding to an intermediate metabolizer phenotype. Gene duplications are also factored into this calculation.[7][9]

Troubleshooting Guides

Experimental Challenges in Assessing CYP2D6-DOPR Interactions

Problem 1: Inconsistent or unexpected results in cell-based assays co-expressing CYP2D6 and DOPR.

  • Possible Cause: Uneven or non-physiological expression levels of the receptor and the enzyme in your cell line (e.g., HEK293, CHO). Overexpression of DOPR can lead to receptor reserve, which may mask subtle differences in agonist potency.[10] Conversely, low expression of functional CYP2D6 may not yield detectable metabolism of a test compound.

  • Troubleshooting Steps:

    • Validate Expression Levels: Quantify the expression of both DOPR and CYP2D6 using methods like Western blotting or qPCR.

    • Functional Characterization: Independently validate the function of the expressed DOPR using a known agonist in a functional assay (e.g., cAMP or GTPγS binding). Similarly, confirm the activity of the expressed CYP2D6 using a known substrate (e.g., dextromethorphan).

    • Use of Stable Cell Lines: Whenever possible, use stably transfected cell lines to ensure consistent expression levels across experiments.

    • Consider Endogenous Expression: Be aware of any endogenous expression of other CYPs or opioid receptors in your chosen cell line that could confound results.

Problem 2: Difficulty in demonstrating a direct metabolic link between a novel compound and CYP2D6.

  • Possible Cause: The compound may not be a substrate for CYP2D6, or the turnover rate is too low to be detected with the chosen assay sensitivity. Other CYP isoforms (e.g., CYP3A4, CYP2C8) might be the primary metabolic enzymes.[11][12]

  • Troubleshooting Steps:

    • Broad Spectrum CYP Inhibition: Use a panel of human liver microsomes with and without selective chemical inhibitors for different CYP isoforms to identify the primary metabolizing enzymes.

    • Recombinant CYP Enzymes: Test the metabolism of your compound with a panel of recombinant human CYP enzymes to pinpoint which isoforms are involved.

    • Sensitive Analytical Methods: Employ highly sensitive analytical techniques like LC-MS/MS to detect low levels of metabolite formation.

    • Positive Controls: Always include a known CYP2D6 substrate (e.g., dextromethorphan (B48470) or bufuralol) as a positive control to ensure your assay is performing correctly.[13]

Troubleshooting CYP2D6 Genotyping and Phenotyping Assays

Problem 3: Discrepancy between genotyped-predicted phenotype and observed metabolic activity.

  • Possible Cause:

    • Phenoconversion: Co-administration of drugs that are CYP2D6 inhibitors can make a genotypic normal metabolizer behave like a poor metabolizer.[14]

    • Incomplete Genotyping Panel: The genotyping assay used may not cover all relevant alleles, especially rare variants or copy number variations, which can lead to misclassification of the phenotype.[15]

    • Substrate Specificity: The functional impact of some variant alleles can be substrate-dependent.

  • Troubleshooting Steps:

    • Review Concomitant Medications: Carefully review all medications the subject is taking for potential CYP2D6 inhibitors.

    • Comprehensive Genotyping: Use a genotyping panel that includes a wide range of alleles and copy number variation analysis.

    • Phenotyping with a Probe Drug: If feasible and ethically approved, perform a phenotyping study using a probe drug like dextromethorphan to confirm the metabolic status in vivo.

    • Consult CPIC Guidelines: Refer to the latest guidelines from the Clinical Pharmacogenetics Implementation Consortium (CPIC) for genotype-to-phenotype translation.

Data Presentation

Table 1: CYP2D6 Phenotype Classification Based on Activity Score

PhenotypeAbbreviationActivity Score Range
Ultrarapid MetabolizerUM> 2.25
Normal MetabolizerNM1.25 to 2.25
Intermediate MetabolizerIM0.25 to 1.0
Poor MetabolizerPM0

Data sourced from the Clinical Pharmacogenetics Implementation Consortium (CPIC).[7]

Table 2: Binding Affinities (Ki) and Functional Potencies (EC50) of Selected DOPR Agonists

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM) (GTPγS Assay)
SNC800.1 - 1.510 - 50
DPDPE0.5 - 5.05 - 20
Deltorphin II0.1 - 1.00.5 - 5.0
ADL5859~0.1~1.0

Note: These values are approximate and can vary depending on the specific assay conditions, cell type, and radioligand used. Data compiled from multiple sources.[16][17][18][19]

Experimental Protocols

Protocol 1: DOPR Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound for the delta-opioid receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells stably expressing DOPR (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Naltrindole or another suitable DOPR-selective radioligand.

  • Test compound (unlabeled).

  • Non-specific binding control: Naloxone or another suitable opioid antagonist at a high concentration (e.g., 10 µM).

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of incubation buffer.

    • Non-specific Binding: 50 µL of 10 µM naloxone.

    • Competition: 50 µL of the test compound at various concentrations.

  • Add Radioligand: Add 50 µL of the radioligand (e.g., [³H]Naltrindole at a final concentration close to its Kd) to all wells.

  • Add Membranes: Add 150 µL of the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold incubation buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20][21][22][23][24]

Protocol 2: GTPγS Binding Assay for DOPR Activation

This assay measures the functional activation of DOPR by an agonist by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Materials:

  • Cell membranes with expressed DOPR.

  • [³⁵S]GTPγS.

  • GDP.

  • Test agonist.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂.

  • Scintillation Proximity Assay (SPA) beads (optional, for a non-filtration-based method).

Procedure:

  • Reaction Mix: Prepare a reaction mix containing cell membranes, GDP (e.g., 10 µM), and the test agonist at various concentrations in the assay buffer.

  • Incubation (Pre-incubation): Incubate the reaction mix for 15-30 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of ~0.1 nM to initiate the binding reaction.

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Measure the radioactivity on the filters.

    • SPA Method: Add SPA beads to the reaction, incubate to allow for binding, and measure the signal using a suitable plate reader.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[25][26][27][28][29][30]

Protocol 3: cAMP Inhibition Assay

This assay measures the ability of a DOPR agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Materials:

  • Whole cells expressing DOPR (e.g., HEK293 or CHO cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test agonist.

  • cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).

Procedure:

  • Cell Plating: Plate the cells in a suitable assay plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with the test agonist at various concentrations for 15-30 minutes.

  • Stimulation: Add forskolin to a final concentration that elicits a submaximal cAMP response.

  • Incubation: Incubate for an additional 15-30 minutes.

  • Lysis and Detection: Lyse the cells (if required by the kit) and measure the cAMP levels according to the manufacturer's protocol of the chosen detection kit.

  • Data Analysis: Plot the cAMP levels as a function of the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of agonist that causes 50% inhibition of the forskolin-stimulated cAMP production).[13][16][25][31]

Mandatory Visualizations

DOPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DOPR_Agonist DOPR Agonist DOPR DOPR DOPR_Agonist->DOPR Binds G_Protein Gαi/oβγ DOPR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: DOPR Signaling Pathway

CYP2D6_Genotyping_Workflow Sample Biological Sample (e.g., Blood, Saliva) DNA_Extraction DNA Extraction Sample->DNA_Extraction Genotyping CYP2D6 Genotyping (e.g., qPCR, Sequencing) DNA_Extraction->Genotyping Allele_Calling Allele Calling (*1, *4, *10, etc.) Genotyping->Allele_Calling Activity_Score Calculate Activity Score Allele_Calling->Activity_Score Phenotype Assign Phenotype (PM, IM, NM, UM) Activity_Score->Phenotype

Caption: CYP2D6 Genotyping Workflow

Troubleshooting_Logic Start Unexpected Experimental Result Check_Assay Is the assay performing correctly? Start->Check_Assay Validate_Assay Validate with positive/negative controls Check_Assay->Validate_Assay No Check_Reagents Are reagents and cell lines validated? Check_Assay->Check_Reagents Yes Validate_Assay->Start Fix and Retry Validate_Reagents Confirm reagent quality and cell line expression Check_Reagents->Validate_Reagents No Re-evaluate Re-evaluate Hypothesis Check_Reagents->Re-evaluate Yes Validate_Reagents->Start Fix and Retry

Caption: Experimental Troubleshooting Logic

References

Technical Support Center: Mitigating Floor and Ceiling Effects in Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and analyze floor and ceiling effects in your behavioral pharmacology experiments.

Troubleshooting Guides

This section provides detailed guidance on how to address floor and ceiling effects in specific behavioral assays.

Issue: My control group in the Morris Water Maze (MWM) is showing a ceiling effect, with all animals finding the platform almost immediately.

Question: How can I modify my Morris Water Maze protocol to prevent a ceiling effect in my control group?

Answer:

A ceiling effect in the MWM, where control animals exhibit minimal escape latencies, can mask potential cognitive-enhancing effects of a drug. To address this, you need to increase the difficulty of the task. Here are several parameters you can adjust:

Experimental Protocol: Adjusting MWM Task Difficulty

  • Reduce Platform Size: A smaller platform is more difficult to locate. You can systematically decrease the platform diameter (e.g., from 15 cm to 10 cm or 8 cm) to increase the search area-to-target ratio.[1]

  • Alter Platform Location: Move the platform to a different quadrant. This will require the animals to learn a new spatial map.

  • Change the Color of the Water: Ensure the water is sufficiently opaque to completely hide the platform. You can use non-toxic white tempera paint or powdered non-fat milk.[2][3]

  • Modify Extra-Maze Cues: The number and salience of visual cues around the maze are critical for spatial navigation.

    • To increase difficulty: Reduce the number of prominent cues or make them more similar to each other.

    • To decrease difficulty (if animals are struggling to learn): Add more distinct and high-contrast visual cues.[2][3]

  • Adjust Water Temperature: While the standard is 20-24°C, a slightly cooler temperature (within ethical limits) can increase motivation to find the escape platform. Ensure the temperature is consistent across all animals and trials.

  • Increase the Number of Trials per Day: More trials can lead to faster learning, so if you are observing a rapid ceiling effect, you might consider reducing the number of trials per session.[1]

  • Change the Starting Position: Using varied and unpredictable starting positions for each trial prevents the animals from relying on a simple procedural strategy.[1]

Workflow for Adjusting MWM Task Difficulty

MWM_Troubleshooting start Ceiling Effect Observed (Rapid Escape Latency) increase_difficulty Increase Task Difficulty start->increase_difficulty reduce_platform Reduce Platform Size increase_difficulty->reduce_platform alter_cues Modify Visual Cues increase_difficulty->alter_cues change_start Vary Start Positions increase_difficulty->change_start monitor_performance Monitor Performance (Escape Latency) reduce_platform->monitor_performance alter_cues->monitor_performance change_start->monitor_performance optimal Optimal Performance (No Ceiling Effect) monitor_performance->optimal Yes further_adjust Further Adjustments Needed monitor_performance->further_adjust No further_adjust->increase_difficulty

Caption: Workflow for troubleshooting a ceiling effect in the Morris Water Maze.

Issue: In my learned helplessness model, the majority of animals are failing to learn the escape response, resulting in a floor effect.

Question: How can I adjust my learned helplessness protocol to avoid a floor effect?

Answer:

A floor effect in the learned helplessness paradigm, where most animals fail to acquire the escape response, can obscure the potential therapeutic effects of antidepressants or other compounds. To mitigate this, you need to reduce the severity of the "helplessness" induction or make the escape task easier to learn.

Experimental Protocol: Modifying the Learned Helplessness Paradigm

  • Reduce the Intensity or Duration of Inescapable Shock: The parameters of the initial inescapable shock are critical.

    • Intensity: Lower the shock intensity (e.g., from 1.0 mA to 0.8 mA).

    • Duration: Decrease the duration of each shock (e.g., from 5 seconds to 3 seconds).

    • Number of Shocks: Reduce the total number of inescapable shocks administered.[4]

  • Alter the Predictability of the Shock: Introducing a conditioned stimulus (e.g., a light or tone) that precedes the inescapable shock can sometimes reduce the severity of the learned helplessness effect.

  • Modify the Shuttle Box Escape Task:

    • Clearer Escape Route: Ensure the opening to the safe compartment is easily visible and accessible. In some protocols, a light can be used to guide the animal to the escape route.[4]

    • Lower Hurdle: If a hurdle is present between compartments, consider lowering its height.

    • Simpler Response: Some paradigms use a lever press instead of shuttling to another compartment, which may be an easier response for the animal to acquire.[4]

  • Increase the Inter-Trial Interval: Longer intervals between escape trials can facilitate learning.

  • Consider a "Reversal" Protocol: After inducing helplessness, some protocols include a session where the experimenter actively guides the animal to the escape route to demonstrate that escape is possible.

Logical Relationship for Mitigating a Learned Helplessness Floor Effect

Caption: Decision-making process for addressing a floor effect in learned helplessness.

Frequently Asked Questions (FAQs)

This section addresses common questions about floor and ceiling effects in behavioral pharmacology.

Q1: What are floor and ceiling effects in the context of behavioral pharmacology?

A1:

  • Floor Effect: This occurs when a task is too difficult or a drug dose is too high (in the case of a depressant effect), causing most subjects to perform at or near the lowest possible level (e.g., zero correct responses, maximum immobility time). This prevents the detection of further performance decrements.[5]

  • Ceiling Effect: This happens when a task is too easy or a drug dose is too high (for a stimulant or cognitive-enhancing effect), leading most subjects to perform at or near the highest possible level (e.g., 100% accuracy, minimal escape latency). This masks any potential for further performance improvement.[6][7]

EffectDescriptionExample in Behavioral PharmacologyImplication
Floor Effect Data points cluster at the minimum value of the measurement scale.In a forced swim test, a high dose of a sedative drug causes all mice to be immobile for the entire duration of the test.It is impossible to determine if a higher dose or a different sedative would produce an even greater effect.
Ceiling Effect Data points cluster at the maximum value of the measurement scale.In a simple T-maze task, untreated animals all achieve 100% correct choices after a few trials.It is impossible to assess if a cognitive-enhancing drug improves performance further.

Q2: How can I statistically identify floor and ceiling effects in my data?

A2: You can identify these effects through several statistical and graphical methods:

  • Frequency Distributions and Histograms: A large number of data points clustered at the minimum or maximum value of your measurement scale is a clear indicator.[8]

  • Skewness and Kurtosis:

    • A floor effect will often result in a positively skewed distribution.

    • A ceiling effect typically leads to a negatively skewed distribution.

  • Descriptive Statistics: Examine the minimum, maximum, mean, and median. If the mean is very close to the minimum or maximum possible score, and the standard deviation is small, this may suggest a floor or ceiling effect.

Q3: My data is affected by a floor/ceiling effect. Can I still analyze it?

A3: Yes, there are statistical methods designed to handle "censored" data, which is what data with floor or ceiling effects represents. Standard analyses like t-tests or ANOVA can be misleading because the assumptions of normality and homogeneity of variance are often violated.[5]

Tobit Regression: This is a common and effective method for analyzing censored data.[9] It models the relationship between variables as if the data were not censored, providing a more accurate estimate of the true effect.

Conceptual Workflow for Tobit Regression

Tobit_Regression censored_data Observed Data with Floor/Ceiling Effect tobit_model Apply Tobit Regression Model censored_data->tobit_model latent_variable Estimate Latent (Uncensored) Variable tobit_model->latent_variable parameter_estimation Estimate True Parameter Effects latent_variable->parameter_estimation unbiased_results Obtain Less Biased Results parameter_estimation->unbiased_results

Caption: Simplified workflow of how Tobit regression handles censored data.

Step-by-Step Guide: Tobit Regression Analysis

  • Identify the Censoring Point: Determine the value at which your data is censored (e.g., the maximum possible score for a ceiling effect, or zero for a floor effect).

  • Choose Appropriate Software: Statistical packages like R, Stata, or SPSS have functions for performing Tobit regression.

  • Specify the Model: Define your dependent and independent variables, and specify the censoring direction (left for floor, right for ceiling) and the censoring point.

  • Interpret the Results: The coefficients from a Tobit model represent the change in the latent (uncensored) variable for a one-unit change in the predictor variable.

Q4: Are there alternative behavioral endpoints I can measure to avoid these effects?

A4: Yes, considering alternative or multiple endpoints can provide a more complete picture and may be less susceptible to floor and ceiling effects.

Examples of Alternative Endpoints:

Behavioral AssayPrimary Endpoint (Prone to Effect)Alternative Endpoint(s)
Morris Water Maze Escape Latency (Ceiling Effect)Path length, time spent in the target quadrant during a probe trial, number of platform crossings.[1]
Forced Swim Test Immobility Time (Floor Effect with sedatives)Latency to first immobility, swimming speed, climbing behavior.
Operant Conditioning Response Rate (Ceiling/Floor Effect)Breakpoint in a progressive ratio schedule, choice in a concurrent schedule, accuracy of discrimination.
Elevated Plus Maze Time in Open Arms (Ceiling with anxiolytics)Number of open arm entries, head dips, stretched-attend postures.

By measuring a constellation of behaviors, you can gain a more nuanced understanding of a drug's effects, even if one measure is constrained by a floor or ceiling effect.[10]

References

Technical Support Center: Troubleshooting Head-Twitch Response (HTR) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during head-twitch response (HTR) assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and consistency of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the head-twitch response (HTR) and why is it used in research?

The head-twitch response is a rapid, side-to-side rotational head movement observed in rodents, such as mice and rats.[1][2][3] This behavior is strongly associated with the activation of serotonin (B10506) 5-HT2A receptors in the brain.[1][2][3] Serotonergic psychedelics, like LSD and psilocybin, reliably induce the HTR, making it a widely used behavioral model to screen for the hallucinogenic potential of new compounds.[1] There is a strong correlation between a drug's potency to induce HTR in rodents and its hallucinogenic potency in humans.[1][4]

Q2: My animals are not showing any head-twitch response after drug administration. What could be the problem?

Several factors could lead to a lack of HTR. Consider the following:

  • Incorrect Drug Dose: The dose-response curve for many 5-HT2A agonists, including the commonly used DOI, is an inverted U-shape.[1] This means that doses that are too low or too high may not elicit a maximal response. It is crucial to perform a dose-response study to determine the optimal dose for your specific compound and animal strain.[1][5]

  • Drug Selectivity: Ensure the compound you are using is a selective 5-HT2A agonist. Compounds that also have high affinity for other receptors, such as the 5-HT1A receptor, may have their HTR-inducing effects suppressed.[6]

  • Animal Strain and Sex: Different rodent strains can exhibit varying sensitivity to HTR-inducing agents.[7] For example, C57BL/6J mice are commonly used and generally show robust responses.[7] Sex differences have also been reported, with some studies showing variations in HTR frequency between male and female mice.[7]

  • Acclimation Period: Animals should be properly acclimated to the testing environment before drug administration to minimize stress-related confounds.[7] A 30-minute acclimation period is often recommended.[7]

Q3: The number of head-twitches is highly variable between my animals, even within the same treatment group. How can I reduce this variability?

While the HTR assay is generally considered to have low between-subject variability, several factors can contribute to inconsistencies:[5]

  • Environmental Conditions: Housing conditions can influence HTR sensitivity. One study found that group-housed mice were less sensitive to DOI compared to singly-housed mice.[5] Maintaining consistent and stable housing and testing environments is critical.

  • Habituation to the Testing Apparatus: The novelty of the testing environment can affect the behavioral response to a drug.[8] One study showed that mice injected in a novel environment had a significantly higher HTR at a high dose of DOI compared to mice habituated to the environment.[8]

  • Method of Quantification: Manual scoring of HTR can be laborious and prone to inter-observer variability.[1][2] Automated detection systems, such as those using magnetometers or video analysis with machine learning, can improve consistency and accuracy.[2][9][10][11][12]

  • Time of Day: Circadian rhythms can influence drug metabolism and behavioral responses. Conducting experiments at a consistent time of day can help reduce variability.

Q4: I am observing behaviors that look like head-twitches, but I'm not sure if they are true HTRs. How can I be certain?

Distinguishing true HTRs from other head movements is crucial for accurate data.

  • Characteristics of HTR: A true HTR is a very rapid, rhythmic, side-to-side or rotational head movement.[1][2] In mice, each twitch lasts about 10 milliseconds and consists of 5 to 11 individual movements.[1]

  • Differentiating from Other Behaviors: Grooming, ear scratching, and general exploratory head movements can sometimes be mistaken for HTR.[2] However, these behaviors typically occur at a lower frequency than the HTR.[2] Automated systems can help differentiate these behaviors based on the frequency of head movement.[2]

  • False Positives: Certain drugs that are not 5-HT2A agonists can also induce head-twitching behavior, leading to false positives. These include NMDA receptor antagonists (e.g., PCP), muscarinic acetylcholine (B1216132) receptor antagonists, and others.[1] It is important to consider the full pharmacological profile of the test compound.

Troubleshooting Guides

Issue: High Variability in HTR Counts
Potential Cause Troubleshooting Step Rationale
Inconsistent Environmental Conditions Standardize housing (e.g., single vs. group housing), lighting, and temperature.Environmental factors can significantly impact an animal's sensitivity to drugs.[5]
Variable Habituation Implement a consistent habituation protocol for all animals before drug administration.Novelty of the environment can influence the drug's effect on behavior.[8]
Observer Bias (Manual Scoring) Use at least two independent, blinded observers and assess inter-rater reliability. Consider using an automated system.Reduces subjective bias and increases the consistency of HTR quantification.[2][5]
Inconsistent Drug Administration Ensure accurate and consistent dosing and administration route (e.g., intraperitoneal injection).Proper drug delivery is fundamental to achieving consistent pharmacological effects.
Animal Stress Handle animals gently and minimize stressors during the experimental procedure.Stress can alter neurochemical baselines and affect drug responses.[7]
Issue: No or Low HTR Response
Potential Cause Troubleshooting Step Rationale
Inappropriate Drug Dose Conduct a full dose-response study to identify the optimal dose.The dose-response for HTR can be an inverted U-shape, so higher or lower doses may be ineffective.[1]
Incorrect Timing of Observation Observe animals for an extended period after drug administration (e.g., 60-120 minutes).The onset and duration of the HTR can vary depending on the drug's pharmacokinetics.[5]
Low Drug Potency Verify the purity and potency of your drug compound.An impure or degraded compound will not produce the expected effect.
Animal Strain/Sex Insensitivity Consider using a different, more sensitive mouse strain (e.g., C57BL/6J). Test both male and female animals.Genetic and sex-related differences can significantly affect HTR.[7]
Receptor Antagonism If using a novel compound, ensure it does not have antagonist activity at the 5-HT2A receptor.Antagonists will block the HTR.[5]

Experimental Protocols

A detailed methodology is crucial for reproducible HTR assays. Below is a generalized protocol.

Protocol: Head-Twitch Response Assay in Mice

  • Animals: Use male C57BL/6J mice (8-12 weeks old). House them under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Habituation: On the day of the experiment, transport the mice to the testing room at least 60 minutes before the start of the procedure. Place each mouse individually into the observation chamber for a 30-minute acclimation period.[7]

  • Drug Preparation and Administration: Dissolve the test compound and vehicle in sterile saline. Administer the drug or vehicle via intraperitoneal (IP) injection.

  • Data Recording:

    • Manual Observation: Immediately after injection, begin observing the mice and manually count the number of head-twitches for a predetermined period (e.g., 30-60 minutes). A head-twitch is defined as a rapid, convulsive, side-to-side movement of the head.

    • Automated Detection: For automated systems, a small magnet may be attached to the animal's head or ear.[1] The mouse is then placed in a chamber surrounded by a magnetometer coil. The system records the electrical signals generated by the head movements, which are then analyzed to quantify HTRs.[2][11] Video-based systems with machine learning algorithms are also available.[9][10]

  • Data Analysis: The primary endpoint is the total number of head-twitches recorded during the observation period. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.

Visualizations

HTR_Workflow HTR Experimental Workflow A Animal Acclimation (60 min in testing room) B Habituation to Chamber (30 min) A->B Transfer to chamber C Drug/Vehicle Administration (e.g., IP injection) B->C Post-habituation D HTR Recording (Manual or Automated) C->D Immediate observation E Data Quantification (Total head-twitches) D->E Post-recording F Statistical Analysis E->F Analysis

Caption: A flowchart of the head-twitch response experimental workflow.

Troubleshooting_HTR HTR Troubleshooting Logic Start Inconsistent HTR Results Q1 High Variability? Start->Q1 A1_Yes Check Environment & Habituation Protocols Q1->A1_Yes Yes A1_No No/Low Response? Q1->A1_No No End Consult Literature/ Expert A1_Yes->End A2_Yes Perform Dose-Response Study & Verify Compound A1_No->A2_Yes Yes A2_No False Positives? A1_No->A2_No No A2_Yes->End A3_Yes Review Compound's Pharmacology A2_No->A3_Yes Yes A2_No->End No A3_Yes->End

Caption: A decision tree for troubleshooting inconsistent HTR results.

Signaling_Pathway 5-HT2A Receptor Signaling in HTR cluster_drug Drug Action cluster_receptor Receptor Activation cluster_downstream Downstream Effects Psychedelic 5-HT2A Agonist (e.g., DOI, LSD) Receptor 5-HT2A Receptor Psychedelic->Receptor Binds to Signaling Gq/11 Signaling Cascade Receptor->Signaling Activates Behavior Head-Twitch Response Signaling->Behavior Leads to

Caption: The signaling pathway from 5-HT2A receptor activation to HTR.

References

Technical Support Center: Control Compounds for In Vivo Psychedelic Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using control compounds in in vivo psychedelic research.

Frequently Asked Questions (FAQs)

Q1: What are the essential types of control groups in psychedelic research?

A: In vivo psychedelic research requires several types of control groups to ensure the validity and interpretability of the results. The main categories are:

  • Vehicle Control: This is the most fundamental control. The animal receives the same substance (e.g., saline, DMSO) used to dissolve the psychedelic drug, administered in the same way and volume.[1] This group accounts for effects related to the injection procedure and the vehicle itself.

  • Active Placebo/Control: Because psychedelics have powerful subjective effects, blinding can be difficult. An active placebo is a drug that mimics some of the psychoactive or physiological side effects of the experimental drug without producing the primary effect of interest.[2][3] This helps to control for expectancy effects.[4]

  • Mechanism-Specific Negative Control: This involves using a compound that blocks the presumed mechanism of action of the psychedelic. For classic serotonergic psychedelics, this is typically a serotonin (B10506) 5-HT2A receptor antagonist like ketanserin (B1673593).[5][6] This control is crucial for confirming that the observed effects are mediated by the target receptor.

  • Positive Control: In some cases, a positive control—a well-characterized compound with known effects similar to the one being studied—is used. For example, when studying the antidepressant potential of psilocybin, ketamine might be used as a positive control due to its known rapid antidepressant effects.[7][8]

Q2: How do I choose the right control compound for my experiment?

A: The choice of control depends on the specific research question. The following decision-making framework can guide your selection.

G start What is the core research question? q1 Are you establishing the fundamental effect of the psychedelic compound? start->q1 Basic Efficacy q2 Is the effect mediated by a specific molecular target (e.g., 5-HT2A)? start->q2 Mechanism of Action q3 Are you trying to control for expectancy or the subjective experience of a drug? start->q3 Blinding/Expectancy ans1 Use a Vehicle Control (e.g., Saline) q1->ans1 ans2 Use a Receptor Antagonist (e.g., Ketanserin) q2->ans2 ans3 Use an Active Placebo (e.g., Midazolam, Low-Dose Test Drug) q3->ans3

Caption: Logic for selecting an appropriate control compound.

Q3: Which specific compounds are commonly used as controls for different classes of psychedelics?

A: The table below summarizes common control compounds for major psychedelic classes.

Psychedelic ClassExample DrugVehicle ControlMechanism-Specific Control (Antagonist)Active Placebo / Positive Control
Serotonergic Psilocybin, LSD, DMTSalineKetanserin or M100907 (Selective 5-HT2A antagonists)[9][10]Niacin, Methylphenidate, Low-dose psilocybin[2][3]
Dissociative KetamineSalineNot typically used as primary mechanism is NMDA antagonismMidazolam (mimics sedative effects)[8]
Empathogen MDMASaline5-HT2A antagonists can block some effectsLow-dose MDMA, Methylphenidate

Troubleshooting Guides

Problem 1: My 5-HT2A antagonist (e.g., ketanserin) did not fully block the behavioral effects of a serotonergic psychedelic.

  • Possible Cause 1: Insufficient Antagonist Dose. The dose of the antagonist may not be high enough to achieve full receptor occupancy in the brain. For instance, a 1 mg/kg dose of ketanserin in rodents may only block about 30% of cortical 5-HT2A receptors, which is often insufficient to abolish psilocybin-induced effects like structural remodeling.[7]

    • Solution: Conduct a dose-response study with the antagonist to determine the minimum dose required to fully block the effect of a known 5-HT2A agonist in your specific assay (e.g., the head-twitch response).

  • Possible Cause 2: Off-Target Effects. The psychedelic compound may have effects that are not mediated by the 5-HT2A receptor. Many psychedelics bind to other receptors, which could contribute to the overall behavioral phenotype.[5]

    • Solution: Characterize the in vitro receptor binding profile of your compound. Test antagonists for other potential targets to see if they can block the residual behavioral effects.

  • Possible Cause 3: Downstream Mechanisms. The behavior being measured might be a downstream consequence of initial 5-HT2A activation that is no longer sensitive to acute receptor blockade once initiated.

    • Solution: Administer the antagonist before the psychedelic compound. Pre-treatment is essential for blocking the initiation of the signaling cascade.[6]

Problem 2: High variability is observed in the Head-Twitch Response (HTR) assay.

  • Possible Cause 1: Inconsistent Scoring. Manual observation of HTR is prone to inter-rater variability and can be time-consuming.[11]

    • Solution: Use an automated system for HTR quantification. Options include video recording followed by analysis with machine-learning toolkits like DeepLabCut and SimBA, or using a head-mounted magnet with a magnetometer coil for precise detection.[12][13][14]

  • Possible Cause 2: Inverted U-Shaped Dose-Response. Many 5-HT2A agonists, including the commonly used DOI, exhibit a biphasic or inverted U-shaped dose-response curve for inducing HTR.[15] Increasing the dose beyond a certain point can lead to a decrease in the number of head twitches.

    • Solution: Perform a full dose-response curve for your compound to identify the optimal dose for eliciting a robust HTR.

  • Possible Cause 3: Animal Handling and Environment. Stress from handling or environmental variables can affect the behavioral response.

    • Solution: Ensure all animals are properly habituated to the testing chambers and injection procedures before the experiment begins. Maintain consistent lighting, temperature, and noise levels across all test sessions.

Problem 3: The active placebo is causing unexpected effects or failing to maintain the blind.

  • Possible Cause 1: Inappropriate Placebo Choice. The chosen active placebo may have its own therapeutic effects or produce side effects that are distinctly different from the test psychedelic, allowing participants to become unblinded.[2]

    • Solution: Carefully select an active placebo with characteristics that closely match the test drug in terms of the onset, duration, and nature of its acute physiological and subjective effects, but that lacks the specific therapeutic mechanism being investigated.[2] For example, midazolam is used as a control for ketamine because it also induces sedation and cognitive changes.[8]

  • Possible Cause 2: Dose Mismatch. The dose of the active placebo may be too high, causing significant effects of its own, or too low, failing to mimic the side effects of the psychedelic.

    • Solution: Conduct pilot studies to determine the optimal dose of the active placebo that provides a credible blind without producing confounding effects.

Experimental Protocols & Key Methodologies

Head-Twitch Response (HTR) Assay

The HTR is a rapid, side-to-side rotational head movement in rodents that serves as a behavioral proxy for 5-HT2A receptor activation.[11][15]

Objective: To quantify the 5-HT2A agonist activity of a compound.

Methodology:

  • Habituation: Acclimatize mice to individual observation chambers for 30-60 minutes before drug administration.

  • Drug Administration: Administer drugs via intraperitoneal (IP) injection.

    • Vehicle Control Group: Receives saline.

    • Psychedelic Group: Receives the test compound (e.g., psilocybin 1 mg/kg).[7]

    • Antagonist Control Group: Receives a 5-HT2A antagonist (e.g., ketanserin) 15-30 minutes before the test compound.

  • Observation: Immediately after psychedelic administration, place the animal back in the chamber. Record behavior for at least 30-60 minutes.

  • Quantification: Count the number of head twitches. This can be done by a trained observer in real-time or from video recordings.[11] For higher throughput and objectivity, automated systems are recommended.[13][14]

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.
Serotonergic Psychedelic Signaling & Antagonism

Classic psychedelics like psilocybin exert their effects primarily through the serotonin 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR).

G cluster_pathway 5-HT2A Signaling Pathway psilocybin Psilocybin (Prodrug) psilocin Psilocin (Active Drug) psilocybin->psilocin Dephosphorylation receptor 5-HT2A Receptor psilocin->receptor Agonist Binding g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation downstream IP3 & DAG Signaling (e.g., Increased Glutamate) plc->downstream effect Psychedelic Effects (e.g., HTR, Plasticity) downstream->effect ketanserin Ketanserin (Antagonist) ketanserin->receptor Blocks Binding

Caption: Simplified 5-HT2A signaling pathway and antagonist action.

References

Technical Support Center: Navigating the Long-Acting Nature of Delta-Opioid Receptor (DOPR) Agonists in Experimental Timelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively design and execute experiments involving long-acting Delta-Opioid Receptor (DOPR) agonists. The prolonged signaling profiles of these compounds present unique challenges that require careful consideration of experimental timelines and methodologies.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter when working with long-acting DOPR agonists.

Problem Possible Cause Suggested Solution
High basal signaling in subsequent experiments Incomplete washout of the long-acting agonist from the previous experiment.1. Extended Washout Periods: Increase the duration and number of washes between agonist removal and the start of the next experiment. For potent, long-acting agonists like SNC80, a simple buffer exchange may be insufficient. Consider incubating the cells in agonist-free media for a prolonged period (e.g., several hours to overnight) to allow for receptor recycling and resensitization.[1][2] 2. Use of an Antagonist: Following agonist treatment, incubate cells with a DOPR antagonist (e.g., naltrindole) to displace the bound agonist. Ensure a subsequent thorough washout of the antagonist before proceeding.
Diminished or absent response to a second agonist stimulation (Desensitization) 1. Receptor Internalization: Long-acting agonists can induce significant and prolonged internalization of DOPRs, reducing the number of receptors available on the cell surface for subsequent stimulation.[3][4] 2. Receptor Downregulation: Prolonged agonist exposure can lead to the degradation of internalized receptors, resulting in a lower overall receptor population. 3. G-protein Uncoupling: Persistent receptor activation can lead to phosphorylation and uncoupling from downstream G-proteins, rendering them unresponsive to further stimulation.1. Monitor Receptor Trafficking: Perform immunocytochemistry or use fluorescently tagged receptors to visualize receptor localization and quantify internalization over time. This will help determine the optimal time point for subsequent experiments when sufficient receptors have recycled to the membrane.[5][6] 2. Allow for Resensitization: After agonist removal, allow sufficient time for receptor recycling and dephosphorylation. The time required for resensitization can vary depending on the agonist and cell type, ranging from minutes to hours.[1] 3. Measure Receptor Expression: Use techniques like Western blotting or ELISA to quantify total and cell surface receptor levels to assess for downregulation.
Variability in assay results between experiments Inconsistent experimental timelines and agonist exposure durations.1. Standardize Protocols: Strictly adhere to standardized incubation times, washout procedures, and cell densities for all experiments. 2. Time-Course Experiments: Conduct initial time-course experiments for each new long-acting agonist to characterize the onset, peak, and duration of its effects on signaling (e.g., cAMP inhibition, β-arrestin recruitment) and receptor trafficking. This will inform the optimal endpoint for your assays.
Unexpected or paradoxical signaling effects 1. Biased Agonism: The long-acting agonist may be a biased agonist, preferentially activating one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin), leading to a complex and prolonged cellular response.[7][8] 2. Receptor Heterodimerization: DOPRs can form heterodimers with other opioid receptors (e.g., mu-opioid receptor), and the long-acting agonist may have a unique pharmacological profile at the heterodimer compared to the homomer. The agonist SNC80, for instance, has been shown to selectively activate μ-δ heteromers.[9][10][11]1. Profile Signaling Pathways: Use a panel of assays to measure both G-protein dependent (e.g., cAMP) and β-arrestin dependent signaling pathways to fully characterize the agonist's profile. 2. Consider Receptor Context: Be aware of the potential for receptor heterodimerization in your experimental system, especially when using cell lines that endogenously express other opioid receptors.

Frequently Asked Questions (FAQs)

Q1: How long should the washout period be after treating cells with a long-acting DOPR agonist like SNC80?

A1: The ideal washout period depends on the specific agonist, its concentration, the duration of treatment, and the cell type. For a potent and long-acting agonist like SNC80, a simple buffer wash is often insufficient. It is recommended to perform multiple washes with agonist-free media followed by an extended incubation in fresh media for at least several hours, or even overnight, to allow for agonist dissociation, receptor recycling, and resensitization of the signaling pathway.[1][2] Monitoring the return of the baseline signal in a functional assay (e.g., cAMP levels) can help determine the necessary washout duration empirically.

Q2: My cells show a significantly reduced response to a second application of a long-acting DOPR agonist. How can I distinguish between receptor desensitization and receptor downregulation?

A2: This is a critical question when studying the long-term effects of DOPR agonists. Here's how you can differentiate:

  • Time Course: Desensitization, which involves receptor phosphorylation and G-protein uncoupling, is often a more rapid process than downregulation, which requires protein degradation.

  • Receptor Localization vs. Total Receptor Levels: Use immunofluorescence or live-cell imaging to observe receptor internalization. A decrease in surface receptors with a corresponding increase in intracellular vesicles suggests internalization-mediated desensitization. To assess downregulation, measure total receptor protein levels using Western blotting or whole-cell ELISA. A decrease in the total receptor protein indicates degradation.

  • Resensitization: After agonist washout, monitor the recovery of the functional response over time. If the response recovers, it suggests that the receptors have recycled and resensitized. A lack of recovery, coupled with a decrease in total receptor protein, points towards downregulation.[1]

Q3: What are the key considerations for designing a cAMP assay to study a long-acting DOPR agonist?

A3: When using a cAMP assay for a long-acting agonist, consider the following:

  • Kinetic vs. Endpoint Assays: A kinetic (real-time) cAMP assay is highly recommended over a traditional endpoint assay. This will allow you to observe the full time-course of cAMP inhibition, including the initial rapid decrease and any subsequent desensitization or sustained signaling.[4]

  • Stimulation Time: For endpoint assays, the stimulation time is critical. A short stimulation (e.g., 15-30 minutes) will capture the initial potent inhibitory effect, while a longer stimulation (e.g., hours) will reveal the extent of desensitization or sustained signaling.

  • Forskolin (B1673556) Concentration: When studying Gi-coupled receptors like DOPR, you will use an agent like forskolin to stimulate adenylyl cyclase and then measure the agonist's ability to inhibit this stimulation. The concentration of forskolin should be optimized to produce a robust but not maximal cAMP signal, allowing for a clear window to observe inhibition.

Q4: How does biased agonism at the DOPR affect experimental design and interpretation?

A4: Biased agonism, where an agonist preferentially activates one signaling pathway over another (e.g., G protein vs. β-arrestin), has significant implications. A long-acting agonist might induce sustained G-protein signaling with minimal β-arrestin recruitment and receptor internalization. Conversely, another agonist might cause rapid and robust β-arrestin recruitment, leading to pronounced desensitization and internalization.[12][7][8] Therefore, it is crucial to:

  • Use multiple assays: Characterize the agonist's activity on both G-protein-mediated signaling (e.g., cAMP, GTPγS) and β-arrestin recruitment.

  • Correlate signaling with functional outcomes: Relate the specific signaling profile of the agonist to the observed cellular or physiological response. For example, sustained G-protein signaling might be responsible for the long-lasting analgesic effects, while β-arrestin recruitment could be linked to tolerance development.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the long-acting nature of DOPR agonists.

Table 1: Time Course of DOPR Internalization Induced by Various Agonists

AgonistCell TypeConcentrationTime to Max InternalizationNotesReference
SNC80Primary Neurons100 nM~60 minutesHigh-internalizing agonist.[3]
Deltorphin IIU2OS-DOR-tGFP10 µM60 minutesInduces robust internalization.[5]
Met-enkephalinPrimary Neurons100 nM~20-60 minutesEndogenous agonist with significant internalization.[3]
ARM390Primary Neurons100 nMMinimalLow-internalizing agonist.[13]

Table 2: Duration of Signaling and Desensitization for DOPR Agonists

AgonistAssayCell TypeDuration of EffectDesensitization ProfileReference
SNC80cAMP InhibitionHEK293Biphasic: initial inhibition followed by decay after 6-7 minHigh desensitization correlated with internalization.[4]
Dopamine (B1211576)Adenylyl Cyclase InhibitionY-79 RetinoblastomaMaximal desensitization after ~24 hoursTime-dependent desensitization.[1]
Various AgonistsGIRK Channel ActivationHEK293TSlower response deactivation for A77636 and tavapadon (B1193690) upon washoutCorrelates with slower agonist dissociation.[14]

Key Experimental Protocols

Protocol 1: Washout Procedure for Long-Acting DOPR Agonists in Cell Culture

Objective: To effectively remove a long-acting DOPR agonist from the cell culture to allow for subsequent experiments on a recovered receptor population.

Materials:

  • Cells expressing DOPR

  • Complete culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • DOPR antagonist (optional, e.g., naltrindole)

Procedure:

  • Aspirate the medium containing the long-acting DOPR agonist.

  • Wash the cells gently with pre-warmed PBS or HBSS (37°C). Repeat this wash step 3-5 times.

  • Extended Incubation: Add fresh, pre-warmed complete culture medium to the cells.

  • Incubate the cells for a prolonged period (e.g., 4 hours to overnight) at 37°C in a CO2 incubator. The exact duration should be optimized based on the specific agonist and the time required for receptor resensitization.

  • (Optional Antagonist Wash) After the initial washes (step 2), you can incubate the cells with a DOPR antagonist (e.g., 10x the Ki of the antagonist) for 15-30 minutes at 37°C to facilitate the displacement of the bound agonist.

  • Following the antagonist incubation, perform an additional 3-5 washes with pre-warmed PBS or HBSS to remove the antagonist.

  • Add fresh, pre-warmed complete culture medium and proceed with the extended incubation as in step 4.

  • Before starting the subsequent experiment, replace the medium one final time to ensure the removal of any residual agonist or antagonist that may have dissociated during the incubation.

Protocol 2: Time-Course Analysis of DOPR Internalization using Immunofluorescence

Objective: To visualize and quantify the time-dependent internalization of DOPR upon stimulation with a long-acting agonist.

Materials:

  • Cells expressing an epitope-tagged DOPR (e.g., HA- or FLAG-tagged) grown on glass coverslips

  • Long-acting DOPR agonist

  • Primary antibody against the epitope tag

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and allow them to adhere and grow.

  • Treat the cells with the long-acting DOPR agonist at the desired concentration for different durations (e.g., 0, 5, 15, 30, 60, 120 minutes). Include an untreated control.

  • At each time point, wash the cells with ice-cold PBS to stop the internalization process.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating the cells in blocking solution for 1 hour at room temperature.

  • Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope.

  • Quantification: Analyze the images to quantify the degree of internalization. This can be done by measuring the ratio of intracellular fluorescence to the total cellular fluorescence or by counting the number of intracellular vesicles per cell.

Signaling and Trafficking Diagrams

DOPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Long-Acting Agonist Long-Acting Agonist DOPR DOPR Long-Acting Agonist->DOPR Binding G_protein G_protein DOPR->G_protein Activation Beta_Arrestin β-Arrestin DOPR->Beta_Arrestin Recruitment Endosome Endosome DOPR->Endosome Internalization AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Beta_Arrestin->DOPR Desensitization Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Recycling->DOPR Resensitization

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Phase cluster_washout Washout & Recovery Phase cluster_next_experiment Subsequent Experiment cluster_troubleshooting Troubleshooting Logic Start Start Experiment Treat Treat cells with long-acting DOPR agonist Start->Treat Assay Perform functional assay (e.g., cAMP, β-arrestin) Treat->Assay Wash Washout Agonist Assay->Wash Recover Incubate for Recovery (Resensitization/Recycling) Wash->Recover Next_Treat Re-stimulate or start new experiment Recover->Next_Treat Next_Assay Measure response Next_Treat->Next_Assay Check_Response Diminished Response? Next_Assay->Check_Response Check_Response->Next_Treat No Check_Internalization Assess Receptor Internalization Check_Response->Check_Internalization Yes Check_Downregulation Assess Receptor Downregulation Check_Internalization->Check_Downregulation Optimize_Washout Optimize Washout Protocol Check_Downregulation->Optimize_Washout Optimize_Washout->Wash

References

Technical Support Center: Troubleshooting Artifacts in In Vitro Serotonin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating common artifacts encountered during in vitro serotonin (B10506) (5-HT) receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in serotonin receptor binding assays?

A1: Artifacts in serotonin receptor binding assays can arise from various sources, including the radioligand, the biological preparation (e.g., cell membranes), assay conditions, and the separation and detection methods.[1] Common issues include high non-specific binding, degradation of the radioligand or receptor, and problems with the filtration or scintillation counting process.[1][2]

Q2: How can I identify the cause of high variability in my assay results?

A2: High variability can be caused by inconsistent membrane preparation, poor cell health, or fluctuations in incubation time and temperature.[1] To troubleshoot, ensure that you use fresh cell membranes for each experiment, maintain a consistent passage number for your cells, and precisely control the incubation conditions.[1]

Q3: What is non-specific binding and how can I minimize it?

A3: Non-specific binding (NSB) is the binding of a radioligand to components other than the target receptor, such as lipids, other proteins, or the assay materials themselves.[3][4] High NSB can obscure the specific binding signal and lead to inaccurate measurements of receptor affinity and density.[3][4] To minimize NSB, it is crucial to optimize assay conditions, including buffer composition, and to use appropriate blocking agents.[3] Ideally, specific binding should constitute at least 80-90% of the total binding signal.[3][4]

Troubleshooting Guides

Issue 1: High Non-Specific Binding (NSB)

High NSB is one of the most frequent challenges in radioligand binding assays. The following sections provide a systematic approach to troubleshooting this issue.

Q4: My non-specific binding is over 50% of the total binding. What are the likely causes and how can I fix this?

A4: High NSB can be attributed to several factors, including properties of the compound, suboptimal assay conditions, and issues with the biological preparation.[3] A systematic workflow for troubleshooting high NSB is presented below.

high_nsb_troubleshooting cluster_reagent Reagent Quality Checks cluster_buffer Buffer Optimization cluster_parameters Assay Parameter Adjustment cluster_filtration Filtration & Wash Steps start High Non-Specific Binding Detected reagent_quality Step 1: Verify Reagent Quality start->reagent_quality buffer_optimization Step 2: Optimize Assay Buffer reagent_quality->buffer_optimization Reagents OK radioligand_check Check radioligand purity & concentration. Use at or below Kd. membrane_check Use fresh, high-quality membrane preparation. assay_parameters Step 3: Adjust Assay Parameters buffer_optimization->assay_parameters Buffer Optimized add_bsa Add blocking agents (e.g., 0.1-1.0% BSA). add_detergent Add non-ionic detergent (e.g., 0.01% Tween-20). adjust_salt Increase ionic strength (e.g., 50-150 mM NaCl). adjust_ph Optimize pH (typically ~7.4). filtration_wash Step 4: Optimize Filtration & Wash assay_parameters->filtration_wash Parameters Adjusted protein_conc Titrate membrane protein concentration. incubation_time Optimize incubation time and temperature. resolved Issue Resolved filtration_wash->resolved NSB Reduced pretreat_filters Pre-treat filters (e.g., with 0.3% PEI). increase_washes Increase number and volume of washes with ice-cold buffer.

Caption: Systematic workflow for troubleshooting high non-specific binding.

Q5: How can I optimize my assay buffer to reduce NSB?

A5: The assay buffer composition can significantly impact NSB by minimizing hydrophobic and electrostatic interactions.[3][5] Small adjustments to pH, ionic strength, and the inclusion of blocking agents can have a substantial effect.[3][5]

Component Typical Concentration Range Rationale Citations
Blocking Protein (BSA) 0.1% - 1.0% (w/v)Blocks non-specific binding sites on assay plates and other proteins.[3][4]
Non-ionic Surfactant (Tween-20, Triton X-100) 0.01% - 0.1% (v/v)Disrupts weak, non-specific hydrophobic interactions.[3]
Salt (NaCl) 50 mM - 150 mMIncreases ionic strength, which can shield non-specific electrostatic interactions.[3][5]
pH 7.2 - 7.6Optimizing pH can alter the charge of the compound and binding sites, reducing unwanted interactions.[3][5]

Q6: I suspect my compound is sticking to the filters in my filtration-based assay. What can I do?

A6: Adhesion of the radioligand to filters and labware is a common issue, especially with hydrophobic compounds.[4][6] To mitigate this, you can use low-protein binding plates and tubes.[4] Pre-soaking glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) can also effectively reduce radioligand binding to the filter itself.[4]

Issue 2: Low or No Specific Binding

Q7: I'm observing very low or no specific binding in my assay. What could be the problem?

A7: A lack of specific binding can be due to several factors, including issues with the receptor integrity or the radioligand itself.[2]

  • Receptor Integrity : The target receptor may be degraded or inactive.[2] Ensure proper storage and handling of your membrane preparations and consider performing quality control checks like Western blotting to confirm receptor presence.[2] The use of protease inhibitors during membrane preparation is crucial to prevent proteolytic degradation.[7][8]

  • Radioligand Issues : The radioligand may have degraded due to improper storage or handling.[1] Always check the radiochemical purity, which should ideally be above 90%.[9]

  • Incorrect Assay Conditions : The incubation may not have reached equilibrium.[1] Lower concentrations of radioligand require longer incubation times to reach equilibrium.[10]

Issue 3: Radioligand Instability

Q8: How can I determine if my radioligand is degrading during the assay?

A8: Radioligand degradation can be assessed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[11] You can analyze the radioligand before and after the incubation period to check for the appearance of degradation products.

Q9: What steps can I take to prevent radioligand degradation?

A9: To prevent degradation, store the radioligand according to the manufacturer's instructions, typically at low temperatures and protected from light.[1] Avoid repeated freeze-thaw cycles.[1] Including antioxidants like ascorbic acid in the assay buffer can also help, especially for catecholamine-based radioligands.[12]

Experimental Protocols

Membrane Preparation

A high-quality membrane preparation is fundamental for a successful binding assay.[1]

Protocol: Crude Membrane Preparation from Cultured Cells

  • Cell Lysis : Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[13][14] The use of protease inhibitors is essential to prevent protein degradation upon cell lysis.[7][8]

  • Homogenization : Homogenize the cells on ice using a Dounce homogenizer or sonicator until >90% cell lysis is achieved.[13]

  • Low-Speed Centrifugation : Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[13][14]

  • High-Speed Centrifugation : Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[13][14]

  • Washing : Discard the supernatant and resuspend the membrane pellet in ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13] Repeat the high-speed centrifugation step.[14]

  • Final Preparation : Resuspend the final membrane pellet in Assay Buffer.[14]

  • Protein Quantification : Determine the protein concentration using a standard protein assay (e.g., BCA assay).[14]

  • Storage : Store the membrane aliquots at -80°C until use.[14] Do not freeze and thaw repeatedly.[12][15]

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a typical competitive binding assay using a filtration method to separate bound and free radioligand.

binding_assay_workflow start Start Assay prepare_reagents 1. Prepare Reagents (Membranes, Radioligand, Competitor) start->prepare_reagents plate_setup 2. Set up 96-well Plate (Total, NSB, Competitive Binding) prepare_reagents->plate_setup incubation 3. Incubate to Reach Equilibrium (e.g., 60 min at room temp) plate_setup->incubation filtration 4. Terminate & Filter (Rapidly filter through glass fiber filters) incubation->filtration washing 5. Wash Filters (3x with ice-cold buffer) filtration->washing quantification 6. Quantify Radioactivity (Scintillation Counting) washing->quantification analysis 7. Analyze Data (Calculate Ki values) quantification->analysis end End analysis->end

Caption: General workflow for a competitive radioligand binding assay.

Assay Plate Setup (in triplicate):

  • Total Binding : Assay Buffer, radioligand, and membrane preparation.[13]

  • Non-specific Binding (NSB) : A high concentration of an unlabeled competitor, radioligand, and membrane preparation.[13][14]

  • Competitive Binding : Serial dilutions of the test compound, radioligand, and membrane preparation.[13]

Key Parameters:

Parameter Typical Value/Range Considerations Citations
Membrane Protein 5-50 µ g/well Should be optimized to ensure that less than 10% of the added radioligand is bound.[10]
Radioligand Concentration At or below its Kd valueUsing concentrations significantly above Kd can increase NSB.[3][4][10]
Incubation Time 60-120 minutesMust be sufficient to reach equilibrium.[12][13][16]
Incubation Temperature Room temperature or 27-37°CShould be kept consistent.[13][16]
Filtration Rapid vacuum filtrationRapid termination of the binding reaction is crucial.
Washing 3-5 washes with ice-cold bufferRemoves unbound radioligand.[3][4][13]

Data Analysis and Interpretation

Q10: How is the affinity of my test compound (Ki) calculated?

A10: The affinity of a test compound is typically determined in a competitive binding assay, which measures the concentration of the compound required to inhibit 50% of the specific binding of the radioligand (IC50).[17] The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

competitive_binding cluster_binding Principle of Competitive Binding receptor Receptor receptor_radioligand Specific Binding (Signal) receptor->receptor_radioligand receptor_competitor Binding Inhibited (No Signal) receptor->receptor_competitor radioligand Radioligand (*) radioligand->receptor competitor Unlabeled Competitor competitor->receptor competes with

Caption: Principle of competitive binding assays.

Serotonin Receptor Subtypes and Ligands

The serotonin receptor family is large and diverse, with at least 15 identified subpopulations.[18] The choice of radioligand is critical for selectively studying a specific receptor subtype.[19][20]

Receptor Subtype Common Radioligand Non-Specific Binding Ligand Citations
5-HT1A [³H]8-OH-DPATSerotonin (10 µM)[16]
5-HT2A [³H]KetanserinMianserin (20 µM)[16]
5-HT3 [³H]GranisetronOndansetron (10 µM)
5-HT5A [³H]5-CT5-CT (200-fold excess)[12]
5-HT6 [¹²⁵I]-SB258585-[15]

References

Technical Support Center: Improving the Translational Validity of Animal Models for Psychedelics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing animal models in psychedelic science. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

General Frequently Asked Questions (FAQs)

Q1: Why is the translational validity of animal models for psychedelics a major concern?

A: The subjective and complex nature of psychedelic effects in humans, which involve alterations in consciousness, perception, and emotion, is difficult to fully replicate in rodents.[1][2] Many behavioral assays used in preclinical research were originally developed for other drug classes and may not adequately capture the unique neuropsychological effects of psychedelics.[3] This discrepancy raises questions about how well findings from animal studies can predict clinical efficacy and safety in humans.[4][5] Improving translational validity requires careful selection of models and assays that have high predictive power for specific, translatable aspects of psychedelic action.[6][7]

Q2: What are the most reliable behavioral assays in rodents for predicting psychedelic potential in humans?

A: The two most established assays with the highest predictive validity are the Head-Twitch Response (HTR) and the Drug Discrimination (DD) paradigm.[1][8][9]

  • Head-Twitch Response (HTR): This is a rapid, rotational head movement in rodents that is reliably induced by 5-HT2A receptor agonists.[10][11] There is a strong correlation between a compound's potency to induce HTR in mice and its hallucinogenic potency in humans.[8][12]

  • Drug Discrimination (DD): In this paradigm, animals are trained to recognize the interoceptive (subjective) effects of a specific psychedelic drug and differentiate it from a vehicle injection.[13][14] This assay is highly specific for the subjective effects mediated by the drug's primary receptor target.[1][15]

While other tests like the forced swim test and elevated plus maze are used, their results for psychedelics have been inconsistent and their translational relevance is debated.[3][6][16]

Q3: How do I choose between the Head-Twitch Response (HTR) and Drug Discrimination (DD) assays?

A: The choice depends on your research question and resources. HTR is a more straightforward, lower-cost, and higher-throughput assay for screening compounds for 5-HT2A agonist activity and potential psychedelic effects.[9] DD is more time-consuming and complex but provides a more nuanced assessment of the subjective, hallucinogen-like effects of a compound.[13][14] DD is excellent for determining if a novel compound produces effects similar to a known psychedelic like LSD or DOM.[17]

Q4: Are there alternatives to animal models for studying psychedelics?

A: Yes, researchers are increasingly exploring "new approach methodologies" (NAMs). These include in-vitro methods using human-derived cells expressing specific receptors (e.g., 5-HT2A) to study signaling pathways, computational modeling to predict drug-receptor interactions, and organ-on-a-chip systems that mimic human organs to assess toxicology.[18][19] While these methods can reduce animal use and provide valuable data on molecular mechanisms, they cannot yet replace in-vivo studies for understanding complex behavioral effects and systemic physiology.[18]

Troubleshooting Guide: Head-Twitch Response (HTR) Assay

The HTR is a primary behavioral proxy for 5-HT2A receptor activation. Here are solutions to common issues.

Issue 1: I administered a known 5-HT2A agonist, but I'm observing no or very few head twitches.

  • Possible Cause 1: Incorrect Dosage. The dose-response curve for HTR induction by many psychedelics is an inverted "U" shape.[9] Doses that are too low will not reach the threshold for a response, while doses that are too high can cause competing behaviors (e.g., hyperactivity, stereotypy) that suppress HTR.

    • Solution: Perform a full dose-response study. Start with a low dose and escalate until you see a robust response, then increase further to confirm if the response declines. Consult literature for typical effective doses of your specific compound.

  • Possible Cause 2: Inappropriate Observation Period. The onset and duration of HTR can vary significantly between compounds depending on their pharmacokinetics.

    • Solution: Record behavior for at least 30-60 minutes post-injection.[12] Analyze the recording in discrete time bins (e.g., 5-10 minutes) to identify the peak period of activity.

  • Possible Cause 3: Subject Habituation. Repeated testing in the same environment can lead to reduced responses.

    • Solution: Ensure animals are properly habituated to the observation chamber before the first drug administration. Avoid repeated testing of the same animal without a sufficient washout period (at least one week).

Issue 2: My vehicle control group is showing head twitches.

  • Possible Cause 1: Spontaneous Twitches. Rodents exhibit spontaneous head twitches at a very low frequency.[9]

    • Solution: This is normal. Quantify the rate in your vehicle group. A successful experiment will show a statistically significant, multi-fold increase in HTR frequency in the drug group compared to the vehicle group.[11]

  • Possible Cause 2: Environmental Stress. Stressful handling or a novel, startling environment can sometimes increase spontaneous movements.

    • Solution: Handle animals calmly and consistently. Ensure the testing environment is quiet and has consistent lighting. Allow for a habituation period in the test chamber before recording begins.

Issue 3: I'm not sure if I'm scoring HTRs correctly.

  • Possible Cause: Difficulty Distinguishing HTR from Other Behaviors. HTR is a very rapid, rotational movement, which can be confused with grooming or general exploratory head movements.[11]

    • Solution 1 (Manual Scoring): HTR is a brief, convulsive-like twitch. Grooming involves more rhythmic, slower movements. Watch validated video examples if possible. Scoring should be done by at least two independent observers blinded to the experimental conditions to ensure inter-rater reliability.

    • Solution 2 (Automated Systems): Utilize automated detection systems. One method involves attaching a small magnet to the animal's head and recording voltage changes in a surrounding coil.[11][12] More recently, open-source machine learning toolkits like DeepLabCut can be trained to automatically and reliably quantify HTRs from video recordings.[20]

Experimental Protocol: Head-Twitch Response (HTR) Assay
  • Subjects: Male or female C57BL/6J mice (10-14 weeks old) are commonly used.[21] House animals under standard conditions with a 12-hour light/dark cycle.

  • Habituation: On the day of the experiment, transport mice to the testing room at least 60 minutes before testing begins. Place each mouse individually into a clear polycarbonate observation chamber (e.g., 20x20x25 cm) and allow it to habituate for 10-15 minutes.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). Doses should be determined from pilot studies or literature. A common positive control is 2,5-Dimethoxy-4-iodoamphetamine (DOI).

  • Data Recording: Immediately after injection, begin video recording or automated system monitoring.[12] Record for a predetermined period, typically 30 to 60 minutes.

  • Scoring:

    • Manual: A trained observer, blind to the treatment condition, counts the number of head twitches. A head twitch is defined as a rapid, spasmodic, side-to-side rotation of the head that is not part of a grooming or sniffing sequence.

    • Automated: Process recordings through a validated automated system (magnetometer or video analysis software) to quantify HTR events.[11][20]

  • Data Analysis: Sum the total number of head twitches for each animal. Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to compare drug-treated groups to the vehicle control group.

Visualization: HTR Experimental Workflow

HTR_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Housing House Animals (Standard Conditions) Acclimation Acclimate to Testing Room (>60 min) Animal_Housing->Acclimation Habituation Place in Chamber (Habituate 10-15 min) Acclimation->Habituation Injection Administer Drug/Vehicle (e.g., IP, SC) Habituation->Injection Recording Record Behavior (30-60 min) Injection->Recording Scoring Quantify Head Twitches (Manual or Automated) Recording->Scoring Stats Statistical Analysis (e.g., ANOVA) Scoring->Stats Interpretation Interpret Results Stats->Interpretation

Workflow for the rodent Head-Twitch Response (HTR) assay.

Troubleshooting Guide: Drug Discrimination (DD) Paradigm

The DD paradigm assesses the interoceptive stimulus properties of a drug.

Issue 1: Animals are failing to acquire the discrimination (i.e., not learning to press the correct lever).

  • Possible Cause 1: Training Dose is Too High or Too Low. A dose that is too high may cause side effects that interfere with the animal's ability to perform the task (e.g., sedation, motor impairment). A dose that is too low may not be salient enough for the animal to reliably detect.

    • Solution: The training dose should be the lowest dose that produces the maximal rate of responding with minimal side effects. You may need to test several doses to find the optimal one.[15]

  • Possible Cause 2: Insufficient Training. Drug discrimination can take several weeks to months for animals to learn reliably.

    • Solution: Be patient and consistent with training sessions. Ensure the reinforcement schedule (e.g., Fixed Ratio, FR) is appropriate. Animals must reach a high level of accuracy (e.g., >80% correct responses on both levers) before proceeding to substitution tests.

  • Possible Cause 3: Inappropriate Pre-Session Injection Interval (PSII). The time between injection and the start of the session must be aligned with the drug's pharmacokinetic profile to ensure the animal is experiencing the peak subjective effects during the task.

    • Solution: Adjust the PSII based on the known time-to-peak-effect for your training drug. This may require pilot testing. For many psychedelics, a PSII of 15-30 minutes is common.[14]

Issue 2: A novel compound is producing mixed or partial substitution for the training drug.

  • Possible Cause: Partial Agonism or Different Receptor Profile. The novel compound may be a partial agonist at the same receptor, or it may have a more complex pharmacology, acting on multiple receptors that contribute to its subjective effects.

    • Solution: This is a valid and informative result. Partial substitution suggests that the novel compound shares some, but not all, of the subjective effects of the training drug. This can be explored further with antagonist studies to determine which receptor(s) are mediating the shared effects.

Experimental Protocol: Drug Discrimination (DD) Paradigm
  • Subjects & Apparatus: Rats are commonly used. They should be food-deprived to approximately 85% of their free-feeding body weight to ensure motivation. The apparatus is a standard operant conditioning chamber with two response levers and a mechanism for delivering a reinforcer (e.g., food pellet).[14]

  • Training Phase:

    • Animals are trained to press one lever ("drug lever") after receiving an injection of the training drug (e.g., LSD) and the other lever ("vehicle lever") after receiving a vehicle injection.[14]

    • Training sessions occur daily. On any given day, the animal receives either the drug or vehicle, and only presses on the correct lever are reinforced.

    • Training continues until animals reliably demonstrate discrimination, typically defined as >80% of responses on the correct lever before the first reinforcer is delivered for several consecutive sessions.

  • Testing Phase (Substitution):

    • Once trained, test sessions are introduced. During a test session, the animal is given a dose of a novel test compound, and responses on both levers are recorded without reinforcement (extinction) for a short period to prevent new learning.

    • The percentage of responses on the drug-associated lever is calculated.

    • Full substitution occurs when the animal predominantly presses the drug lever, indicating the test drug feels like the training drug. No substitution occurs when the animal presses the vehicle lever.

  • Testing Phase (Antagonism):

    • To determine the receptor mechanism, animals are pre-treated with a receptor antagonist before being given the training drug.

    • If the antagonist blocks the subjective effects of the training drug, the animal will respond on the vehicle lever. This confirms the receptor system responsible for the discriminative stimulus.[14]

Visualization: Drug Discrimination Logical Workflow

DD_Workflow Start Start: Food-Deprived Animal Train_Drug Inject Training Drug (e.g., LSD) Start->Train_Drug Train_Vehicle Inject Vehicle Start->Train_Vehicle Press_Drug_Lever Press 'Drug' Lever Train_Drug->Press_Drug_Lever Press_Vehicle_Lever Press 'Vehicle' Lever Train_Vehicle->Press_Vehicle_Lever Reinforce Receive Reinforcement (Food Pellet) Press_Drug_Lever->Reinforce Press_Vehicle_Lever->Reinforce Criterion Training Criterion Met? (>80% Accuracy) Reinforce->Criterion Repeat Daily Criterion->Start No Test Begin Substitution/Antagonist Testing Criterion->Test Yes Test_Compound Inject Test Compound Test->Test_Compound Analyze Analyze Lever Choice (% Drug Lever Presses) Test_Compound->Analyze Result Determine Substitution (Full, Partial, None) Analyze->Result

Logical flow of a two-lever drug discrimination experiment.

Quantitative Data & Signaling Pathways

Table 1: Comparison of Behavioral Assay Parameters
ParameterHead-Twitch Response (HTR)Drug Discrimination (DD)
Primary Endpoint Frequency of head twitches% of responses on drug-associated lever
Primary Receptor Target 5-HT2A[10][11]Dependent on training drug (e.g., 5-HT2A for LSD)[1]
Predictive Validity High for hallucinogenic potential[8]High for subjective similarity[13][15]
Throughput HighLow to Medium
Training Time NoneWeeks to Months
Common Positive Control DOI, LSD, PsilocybinLSD, DOM
Table 2: Example Dosages in Mouse Models
CompoundAssaySpecies/StrainDose RangeCitation
PsilocybinVarious BehavioralC57BL/6J Mouse2 mg/kg (IP)[16][21]
DOIHTRC57BL/6J Mouse0.25 - 1.0 mg/kg (IP)[11]
BufotenineHTRMouse0.03 - 30 mg/kg (SC)[20]
Psychedelic Signaling at the 5-HT2A Receptor

Classical psychedelics are agonists or partial agonists at the serotonin (B10506) 2A (5-HT2A) receptor.[1][22] Their psychedelic effects are primarily mediated through the activation of the Gq/11 signaling pathway.[23][24] However, the 5-HT2A receptor can also signal through a β-arrestin pathway, and the balance between these two pathways (a concept known as "functional selectivity" or "biased agonism") is a key area of research. It is believed that Gq/11 signaling is necessary for the psychedelic-like effects, while β-arrestin biased agonists may block psychedelic effects or lead to receptor downregulation.[23][24]

Visualization: 5-HT2A Receptor Signaling Pathways

Signaling_Pathway cluster_gq Gq/11 Pathway (Psychedelic Effects) cluster_arrestin β-Arrestin Pathway (Tolerance/Modulation) Psychedelic Psychedelic Ligand (e.g., Psilocin, LSD) Receptor 5-HT2A Receptor Psychedelic->Receptor Binds & Activates Gq Gq/11 Protein Receptor->Gq Preferentially Couples Arrestin β-Arrestin 2 Receptor->Arrestin Couples PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / Activate PKC IP3_DAG->Ca_PKC Downstream_Gq Neuronal Excitation Synaptic Plasticity Ca_PKC->Downstream_Gq Internalization Receptor Internalization & Downregulation Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK1/2) Arrestin->MAPK Downstream_Arrestin Altered Gene Expression MAPK->Downstream_Arrestin

Biased signaling of psychedelics at the 5-HT2A receptor.

References

Validation & Comparative

A Comparative Analysis of 2,5-Dimethoxy-4-propylamphetamine (DOPR) and DOM: Potency and Efficacy at the Serotonin 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the psychedelic compounds 2,5-Dimethoxy-4-propylamphetamine (DOPR) and its more well-known homolog, 2,5-Dimethoxy-4-methylamphetamine (DOM). This analysis is based on experimental data from in vitro and in vivo studies, focusing on their interaction with the serotonin (B10506) 5-HT2A receptor, the primary target for classic psychedelics.

Introduction

DOPR and DOM are substituted phenethylamines that share a core structure known to elicit psychedelic effects, primarily through their agonist activity at the serotonin 2A (5-HT2A) receptor. While DOM has been more extensively studied, recent research has provided valuable data on DOPR, allowing for a direct comparison of their pharmacological profiles. This guide synthesizes the available data on their receptor binding affinity, functional potency and efficacy in vitro, and their behavioral effects in animal models.

Quantitative Comparison of DOPR and DOM

The following tables summarize the key quantitative data comparing the potency and efficacy of DOPR and DOM at the 5-HT2A receptor. All data is sourced from a 2024 study by G.A. an der Heiden et al., which allows for a direct and reliable comparison under consistent experimental conditions.

In Vitro Data: Receptor Binding and Functional Assays
CompoundReceptor Binding Affinity (Ki, nM) at 5-HT2Aβ-Arrestin Recruitment (EC50, nM)β-Arrestin Recruitment (Emax, % of 5-HT)Calcium Flux (EC50, nM)Calcium Flux (Emax, % of 5-HT)
DOPR 1.81.91009.1100
DOM 3.14.210021100
In Vivo Data: Head-Twitch Response (HTR) in Mice
CompoundHTR Potency (ED50, mg/kg)HTR Efficacy (Emax, Mean Twitches)
DOPR 0.42119
DOM 0.96119

Analysis of Potency and Efficacy

The experimental data reveals distinct differences in the pharmacological profiles of DOPR and DOM.

Potency:

  • In Vitro: DOPR displays a higher affinity for the 5-HT2A receptor, with a Ki value of 1.8 nM compared to DOM's 3.1 nM. This indicates that DOPR binds more tightly to the receptor. In functional assays, DOPR is also more potent, with lower EC50 values for both β-arrestin recruitment (1.9 nM vs. 4.2 nM for DOM) and calcium flux (9.1 nM vs. 21 nM for DOM).

  • In Vivo: The higher in vitro potency of DOPR translates to its in vivo effects. In the head-twitch response (HTR) assay in mice, a behavioral proxy for psychedelic activity, DOPR is more than twice as potent as DOM, with an ED50 of 0.42 mg/kg compared to 0.96 mg/kg for DOM.

Efficacy:

  • In Vitro: In the functional assays conducted, both DOPR and DOM behave as full agonists, exhibiting an Emax of 100% relative to serotonin (5-HT) for both β-arrestin recruitment and calcium flux. This suggests that at saturating concentrations, both compounds can elicit the maximum possible response from the 5-HT2A receptor in these signaling pathways.

  • In Vivo: In the HTR model, both compounds demonstrate comparable maximal efficacy, with an Emax of 119 mean twitches. This indicates that despite differences in potency, both DOPR and DOM are capable of producing a similar maximal psychedelic-like behavioral effect in this animal model.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the comparative study by G.A. an der Heiden et al. (2024).

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of DOPR and DOM for the human 5-HT2A receptor.

  • Method: Competitive radioligand binding assays were performed using membrane preparations from HEK293 cells stably expressing the human 5-HT2A receptor. [³H]ketanserin was used as the radioligand. Membranes were incubated with a fixed concentration of the radioligand and increasing concentrations of the test compounds (DOPR or DOM). Non-specific binding was determined in the presence of an excess of a non-radiolabeled antagonist. The amount of bound radioactivity was measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Assays (β-Arrestin Recruitment and Calcium Flux)
  • Objective: To measure the functional potency (EC50) and efficacy (Emax) of DOPR and DOM at the human 5-HT2A receptor.

  • β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin 2 to the activated 5-HT2A receptor, a key step in receptor desensitization and signaling. A bioluminescence resonance energy transfer (BRET) based assay was used in HEK293 cells co-expressing the 5-HT2A receptor fused to a donor fluorophore and β-arrestin 2 fused to an acceptor fluorophore. Agonist-induced receptor activation brings the donor and acceptor into close proximity, resulting in a BRET signal that is concentration-dependent.

  • Calcium Flux Assay: This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor. HEK293 cells expressing the human 5-HT2A receptor were loaded with a calcium-sensitive fluorescent dye. The addition of an agonist triggers a signaling cascade leading to the release of calcium from intracellular stores, which is detected as an increase in fluorescence.

  • Data Analysis: For both assays, concentration-response curves were generated, and EC50 and Emax values were determined using non-linear regression. Emax was expressed as a percentage of the maximal response induced by serotonin.

Head-Twitch Response (HTR) in Mice
  • Objective: To assess the in vivo psychedelic-like potency (ED50) and efficacy (Emax) of DOPR and DOM.

  • Method: Male C57BL/6J mice were administered various doses of DOPR or DOM. The frequency of head-twitches, a rapid, side-to-side head movement, was then recorded for a specified period.

  • Data Analysis: Dose-response curves were constructed by plotting the mean number of head-twitches against the drug dose. ED50 (the dose that produces 50% of the maximal response) and Emax (the maximal number of head-twitches) were calculated using non-linear regression analysis.

Visualizing the Molecular and Experimental Landscape

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the 5-HT2A receptor signaling pathway and the general workflow of the experimental procedures.

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates Beta_Arrestin β-Arrestin Recruitment 5HT2A_Receptor->Beta_Arrestin Initiates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Agonist (DOPR or DOM) Agonist->5HT2A_Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (Endoplasmic Reticulum) IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream_Effects Downstream Cellular Effects (e.g., Psychedelic Experience) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects Beta_Arrestin->Downstream_Effects

Figure 1: Simplified signaling cascade of the 5-HT2A receptor upon agonist binding.

G Experimental Workflow for Compound Comparison cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Binding Radioligand Binding Assay (HEK293 cells expressing 5-HT2A) Determines Ki Data_Analysis Data Analysis & Comparison (Potency & Efficacy) Binding->Data_Analysis Functional Functional Assays (β-Arrestin & Calcium Flux) Determines EC50 & Emax Functional->Data_Analysis HTR Head-Twitch Response (HTR) (C57BL/6J Mice) Determines ED50 & Emax HTR->Data_Analysis Compounds Test Compounds (DOPR & DOM) Compounds->Binding Compounds->Functional Compounds->HTR

Figure 2: General workflow for the comparative pharmacological assessment of DOPR and DOM.

Conclusion

The available experimental data indicates that this compound (DOPR) is a more potent agonist at the 5-HT2A receptor than 2,5-Dimethoxy-4-methylamphetamine (DOM), both in vitro and in vivo. This increased potency is evident in its higher binding affinity and greater functional potency in cellular assays, as well as its lower effective dose required to induce psychedelic-like behavior in mice. However, both compounds exhibit similar maximal efficacy, suggesting that they are capable of producing a comparable level of maximal 5-HT2A receptor activation and subsequent behavioral effects. These findings provide a valuable framework for understanding the structure-activity relationships of this class of psychedelic compounds and can inform the design and development of future novel therapeutics targeting the serotonergic system.

A Comparative Pharmacological Guide to the DOx Series of Psychedelic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted-2,5-dimethoxyamphetamines (DOx) are a class of psychedelic compounds known for their potent and long-lasting effects. This guide provides a comparative analysis of the pharmacology of four key members of this series: DOB (2,5-dimethoxy-4-bromoamphetamine), DOC (2,5-dimethoxy-4-chloroamphetamine), DOI (2,5-dimethoxy-4-iodoamphetamine), and DOM (2,5-dimethoxy-4-methylamphetamine). The information presented herein is intended to serve as a valuable resource for researchers investigating the structure-activity relationships, therapeutic potential, and neurobiological mechanisms of these compounds.

Introduction

The DOx series of compounds are structurally related to mescaline and act primarily as agonists at serotonin (B10506) 5-HT2 receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1][2][3] Their psychedelic effects are predominantly attributed to their action at the 5-HT2A receptor.[2] Variations in the substituent at the 4-position of the phenyl ring significantly influence the pharmacological profile of these compounds, including their binding affinity, functional potency, and in vivo effects. This guide summarizes key experimental data to facilitate a direct comparison of these four analogues.

Data Presentation

Table 1: Comparative Binding Affinities (Ki, nM) of DOx Compounds at Human 5-HT2 Receptors
Compound5-HT2A5-HT2B5-HT2C
DOB 0.4024.5 - 35.01.0
DOC Data not availableData not availableData not available
DOI Data not availableData not availableData not available
DOM Data not availableData not availableData not available
Table 2: Comparative Functional Potencies (EC50, nM) of DOx Compounds at Human 5-HT2 Receptors
Compound5-HT2A5-HT2B5-HT2C
DOB 1.81.32.0
DOC Data not availableData not availableData not available
DOI 0.70.41.3
DOM Data not availableData not availableData not available
Table 3: Comparative In Vivo Effects of DOx Compounds
CompoundPrimary In Vivo EffectDuration of Action
DOB Hallucinogenic18 - 30 hours
DOC Hallucinogenic12 - 24 hours[1][2]
DOI Hallucinogenic, potent anti-inflammatory effects16 - 30 hours[3]
DOM Hallucinogenic, stimulant and antidepressant-like effects at low dosesUp to a few days at high doses

Note: The primary in vivo effect for all listed compounds is hallucinogenesis, mediated by 5-HT2A receptor agonism. The head-twitch response in rodents is a common behavioral proxy for these effects.[5][6][7][8] The duration of action can vary significantly depending on the dose.

Mandatory Visualization

G cluster_receptor 5-HT2A Receptor Activation DOx DOx Compound HTR2A 5-HT2A Receptor DOx->HTR2A Binds to Gq_G11 Gq/G11 Protein HTR2A->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Signaling pathway of DOx compounds at the 5-HT2A receptor.

G cluster_workflow Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (with 5-HT2A receptors) Incubation Incubation (Membranes + Radioligand + DOx Compound) Membrane_Prep->Incubation Filtration Filtration (Separate bound and free radioligand) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Analysis Data Analysis (Determine Ki) Counting->Analysis

Caption: Experimental workflow for a radioligand binding assay.

G cluster_structure Structural Relationship of DOx Compounds Core 2,5-Dimethoxyamphetamine DOB DOB (R = Br) Core->DOB R = 4-Bromo DOC DOC (R = Cl) Core->DOC R = 4-Chloro DOI DOI (R = I) Core->DOI R = 4-Iodo DOM DOM (R = CH3) Core->DOM R = 4-Methyl

Caption: Chemical structure relationship within the DOx series.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of DOx compounds for 5-HT2 receptors.

1. Membrane Preparation:

  • Tissues or cells expressing the target 5-HT2 receptor subtype are homogenized in ice-cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled DOx compound.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

  • The plate is incubated to allow binding to reach equilibrium.

3. Filtration and Counting:

  • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • After drying, a scintillation cocktail is added to each well, and the radioactivity is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the DOx compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Inositol (B14025) Phosphate (IP) Accumulation

This protocol measures the functional potency (EC50) of DOx compounds by quantifying the accumulation of inositol phosphates, a downstream signaling product of 5-HT2 receptor activation.

1. Cell Culture and Labeling:

  • Cells stably expressing the target 5-HT2 receptor subtype are cultured in appropriate media.

  • The cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

2. Compound Stimulation:

  • The labeled cells are washed and then stimulated with varying concentrations of the DOx compound in the presence of LiCl (to inhibit inositol monophosphatase).

3. IP Extraction and Measurement:

  • The stimulation is terminated, and the cells are lysed.

  • Inositol phosphates are separated from free inositol using anion-exchange chromatography.

  • The amount of [3H]-labeled inositol phosphates is quantified by scintillation counting.

4. Data Analysis:

  • The amount of IP accumulation is plotted against the concentration of the DOx compound.

  • The EC50 value, the concentration that produces 50% of the maximal response, is determined using non-linear regression.

Functional Assay: Calcium Flux

This assay measures the increase in intracellular calcium concentration following 5-HT2 receptor activation.

1. Cell Culture and Dye Loading:

  • Cells expressing the target 5-HT2 receptor are seeded in a microplate.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

2. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence plate reader.

  • Varying concentrations of the DOx compound are added to the wells.

  • The fluorescence intensity is measured over time to detect changes in intracellular calcium levels.

3. Data Analysis:

  • The peak fluorescence response is plotted against the concentration of the DOx compound.

  • The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

The DOx series of compounds exhibit distinct pharmacological profiles primarily driven by the nature of the substituent at the 4-position of the phenyl ring. While all are potent 5-HT2A receptor agonists, there are notable differences in their binding affinities, functional potencies, and in vivo effects. This guide provides a foundational comparison of DOB, DOC, DOI, and DOM, highlighting the need for further research to fully elucidate the comparative pharmacology of DOC and to obtain more comprehensive, directly comparable in vivo data for the entire series. The provided experimental protocols offer a starting point for researchers aiming to conduct such comparative studies.

References

Structure-Activity Relationship of 4-Substituted Dimethoxyamphetamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-substituted dimethoxyamphetamines, focusing on their structure-activity relationships (SAR). The information presented herein is supported by experimental data from receptor binding and functional assays to facilitate objective comparison with alternative compounds.

Introduction

Substituted phenethylamines, particularly the 2,5-dimethoxyamphetamine (B1679032) derivatives, are a class of compounds known for their potent psychoactive effects, primarily mediated through interaction with serotonin (B10506) receptors. The nature of the substituent at the 4-position of the phenyl ring plays a critical role in modulating the affinity and efficacy of these compounds, particularly at the 5-HT2A receptor, a key target for psychedelic activity. Understanding these structure-activity relationships is crucial for the design of novel therapeutic agents and for elucidating the neuropharmacology of this class of molecules.

Data Presentation: Comparative Analysis

The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (EC50) of various 4-substituted 2,5-dimethoxyamphetamines at human serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-Substituted 2,5-Dimethoxyamphetamines

4-SubstituentCompound5-HT2A5-HT2C5-HT1AReference(s)
H2,5-DMA---[1]
CH₃DOM533--[2]
C₂H₅DOET137--[2]
n-C₃H₇DOPR---[3][4]
n-C₄H₉DOBU---[3][4]
n-C₅H₁₁DOAM---[5]
OCH₃TMA-21300-4400-≥2700[6][7]
OC₂H₅----[6]
BrDOB59--[2][8]
IDOI---[2]
NO₂----[2]
Allyloxy----[8]
Methallyloxy----[8]

Note: A hyphen (-) indicates that data was not available in the cited sources.

Table 2: Functional Potency (EC50, nM) of 4-Substituted 2,5-Dimethoxyamphetamines at the 5-HT2A Receptor

4-SubstituentCompoundEC50 (nM)Efficacy (%)Assay TypeReference(s)
CH₃DOM2-990-Calcium Mobilization[7]
C₂H₅DOET2-990-Calcium Mobilization[7]
n-C₃H₇DOPR1-9-In vitro functional readouts[3][9]
n-C₄H₉DOBU2-56-In vitro functional readouts[3][9]
n-C₅H₁₁DOAM2-56-In vitro functional readouts[3][9]
OCH₃TMA-22-990-Calcium Mobilization[7]
OC₂H₅-2-990-Calcium Mobilization[7]
Allyloxy----[8]
Methallyloxy----[8]

Note: A hyphen (-) indicates that data was not available in the cited sources. Efficacy is often reported relative to a standard agonist like serotonin.

Key Structure-Activity Relationship Insights

  • Effect of 4-Alkyl Chain Length: Increasing the length of the 4-alkyl substituent from methyl (DOM) to propyl (DOPR) generally increases potency at the 5-HT2A receptor.[3][4][9] However, further increasing the chain length to butyl (DOBU) and amyl (DOAM) leads to a decrease in in vivo psychoactive potency, which may be partly due to pharmacokinetic factors.[3][5][9] The 4-propyl and 4-methyl compounds have been identified as the most potent and efficacious in inducing the head-twitch response in mice, a behavioral proxy for psychedelic effects.[3][9]

  • Effect of 4-Alkoxy Group: Extending the 4-alkoxy group can increase binding affinities at 5-HT2A and 5-HT2C receptors, but the effects on activation potency and efficacy are mixed.[6][10]

  • Halogen Substitution: The presence of a halogen at the 4-position, such as in DOB (bromo) and DOI (iodo), generally leads to high affinity for the 5-HT2A receptor.[2][8]

  • Electron-donating vs. Electron-withdrawing Groups: Electron-withdrawing substituents at the 4-position tend to increase psychotomimetic activity, while electron-donating groups decrease it.[11] This suggests that the electronic properties of the 4-substituent significantly influence biological activity.[11]

  • Lipophilicity: Increased lipophilicity of the 4-substituent is generally correlated with increased affinity for the 5-HT2A receptor.[12]

  • Phenethylamine (B48288) vs. Amphetamine Core: In general, the phenethylamine counterparts (lacking the alpha-methyl group) bind more strongly to the trace amine-associated receptor 1 (TAAR1) compared to the amphetamine analogues.[6][10]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a generalized procedure for determining the binding affinity of test compounds for the 5-HT2A receptor using a competitive binding assay with a radiolabeled ligand.

1. Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue rich in these receptors (e.g., rat frontal cortex).[2][13]
  • Radioligand: A tritiated antagonist with high affinity for the 5-HT2A receptor, such as [³H]ketanserin.[2][14]
  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl₂.[7]
  • Test Compounds: 4-substituted dimethoxyamphetamines and reference compounds.
  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., spiperone (B1681076) or unlabeled ketanserin).
  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).[2]
  • Scintillation Counter: For measuring radioactivity.
  • 96-well plates.

2. Procedure:

  • Plate Preparation: Add assay buffer, radioligand, and either vehicle, a test compound at various concentrations, or the non-specific binding control to each well of a 96-well plate.
  • Incubation: Initiate the binding reaction by adding the receptor membrane preparation to each well. Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 20-30 minutes).[2]
  • Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the receptor-bound radioligand.
  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of a high concentration of unlabeled antagonist) from the total binding (counts in the absence of a competing ligand).
  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Calcium Mobilization Functional Assay

This assay measures the ability of a compound to act as an agonist at the 5-HT2A receptor by detecting the increase in intracellular calcium concentration that occurs upon receptor activation.

1. Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.[15]
  • Calcium-sensitive fluorescent dye: Such as Fluo-4 AM or Fura-2 AM.[16]
  • Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) buffered with HEPES.
  • Test Compounds: 4-substituted dimethoxyamphetamines and a reference agonist (e.g., serotonin).
  • Fluorescence Plate Reader: Equipped with an injector to add the agonist.

2. Procedure:

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
  • Compound Addition: Add varying concentrations of the test compounds or the reference agonist to the wells.
  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence before adding the agonist. Then, inject the agonist and immediately begin recording the fluorescence intensity over time to capture the peak response.

3. Data Analysis:

  • Calculate Response: The response is typically calculated as the difference between the peak fluorescence intensity after agonist addition and the baseline fluorescence.
  • Generate Dose-Response Curve: Plot the response against the logarithm of the agonist concentration.
  • Determine EC50: The concentration of the agonist that produces 50% of the maximal response is the EC50 value.
  • Determine Efficacy: The maximal response produced by a test compound is compared to the maximal response produced by a full agonist (like serotonin) to determine its relative efficacy.

Mandatory Visualizations

Signaling Pathway of the 5-HT2A Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 4-Substituted Dimethoxyamphetamine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates CellularResponse Cellular Response (e.g., neuronal excitation) PKC->CellularResponse Leads to G cluster_design Compound Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Interpretation A Lead Compound (e.g., 2,5-DMA) B SAR Hypothesis (e.g., vary 4-substituent) A->B C Synthesis of Analogues B->C D Receptor Binding Assays (Determine Ki) C->D E Functional Assays (Determine EC50, Efficacy) C->E G Compile Data Tables D->G F In Vivo Behavioral Assays (e.g., Head-Twitch Response) E->F E->G F->G H Identify SAR Trends G->H I Refine SAR Hypothesis H->I I->B Iterative Design

References

A Comparative In Vivo Analysis of Delta-Opioid Receptor (DOPR) Agonists and Psilocybin

Author: BenchChem Technical Support Team. Date: December 2025

An objective examination of the physiological and behavioral effects, receptor engagement, and molecular signaling of DOPR agonists and psilocybin, supported by experimental data.

This guide provides a comprehensive comparison of the in vivo effects of delta-opioid receptor (DOPR) agonists and psilocybin, tailored for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the distinct and overlapping mechanisms of these two classes of psychoactive compounds.

Introduction

Delta-opioid receptor (DOPR) agonists are primarily investigated for their analgesic properties, while psilocybin, a classic psychedelic, is gaining attention for its potential therapeutic effects in various neuropsychiatric disorders. Despite their different primary receptor targets—DOPR and the serotonin (B10506) 5-HT2A receptor, respectively—both compound classes elicit profound changes in physiology and behavior. This guide synthesizes findings from various in vivo studies to draw a comparative landscape of their effects.

Comparative Data Summary

The following tables summarize quantitative data from in vivo studies on DOPR agonists and psilocybin, focusing on receptor binding, physiological responses, and behavioral outcomes.

Table 1: Receptor Binding and Occupancy

ParameterDOPR Agonist (SNC80)Psilocybin (Psilocin)Experimental Model
Primary TargetDelta-Opioid Receptor (DOPR)Serotonin 2A Receptor (5-HT2A)Human/Rodent
Binding Affinity (Ki)~1 nM~6 nM (for 5-HT2A)[1]In vitro/Ex vivo
In Vivo Receptor OccupancyHigh, triggers receptor internalization[2][3]Correlates with psychedelic effects and plasma psilocin levels[4]Human/Rodent
Secondary TargetsMinimal off-target activity reported5-HT2C, 5-HT1A, TrkB receptors[1][5]In vitro/In vivo

Table 2: Physiological Effects

Physiological ParameterDOPR AgonistPsilocybinExperimental Model
CardiovascularVaried effects depending on the specific agonistDose-dependent increases in heart rate and blood pressure[6]Human/Animal
Body TemperatureCan induce hyperthermia or hypothermia depending on the agonist and doseCan cause temperature dysregulation[6]Human/Animal
Neurotransmitter ReleaseModulates dopamine (B1211576) and glutamate (B1630785) releaseIncreases glutamate in the prefrontal cortex[7]; alters serotonin and dopamine concentrations[8]Rodent

Table 3: Behavioral Effects

Behavioral EndpointDOPR AgonistPsilocybinExperimental Model
AnalgesiaSignificant analgesic effects in inflammatory and neuropathic pain models[2][3][9]Potential modulation of pain perception[10]Rodent
Locomotor ActivityCan induce locomotor activation[2]Biphasic effects: initial increase followed by hypoactivity[11]Rodent
Cognitive/EmotionalLimited data on mood and cognitionInduces profound alterations in perception, mood, and cognition[7]; potential antidepressant and anxiolytic effects[10][12]Human/Rodent
Reinforcement/AddictionLow abuse potentialDoes not induce conditioned place preference, suggesting low reinforcing effects[13]Rodent
Head-Twitch ResponseNot reportedInduces head-twitch response, a behavioral proxy for psychedelic effects in rodents[7]Rodent

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure transparency and reproducibility.

3.1. In Vivo Receptor Internalization Assay (DOPR Agonists)

  • Animal Model: Knock-in mice expressing functional fluorescent delta-opioid receptors (DOR-eGFP)[2][3].

  • Procedure:

    • Administer the DOPR agonist (e.g., SNC80) or vehicle control to the DOR-eGFP mice.

    • At specified time points post-injection, euthanize the animals and harvest relevant tissues (e.g., brain, spinal cord, dorsal root ganglia).

    • Prepare tissue sections for confocal microscopy.

    • Visualize and quantify the subcellular localization of DOR-eGFP. Cell surface expression indicates a lack of internalization, while the presence of intracellular fluorescent puncta signifies receptor internalization[2][3].

3.2. Head-Twitch Response (HTR) Assay (Psilocybin)

  • Animal Model: C57BL/6J mice are commonly used.

  • Procedure:

    • Acclimate mice to the testing chamber.

    • Administer psilocybin or vehicle control intraperitoneally.

    • Record the number of head twitches (rapid, involuntary head movements) for a defined period (e.g., 30-60 minutes) post-injection.

    • The frequency of head twitches serves as a quantitative measure of 5-HT2A receptor activation and the psychedelic-like effects of the compound in rodents[7].

3.3. Conditioned Place Preference (CPP) Test

  • Animal Model: Sprague-Dawley rats[13].

  • Apparatus: A two-chamber apparatus with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-conditioning phase: Allow rats to freely explore both chambers to determine baseline preference.

    • Conditioning phase: Over several days, confine the rats to one chamber after administering the test compound (e.g., psilocybin) and to the other chamber after administering the vehicle. The drug-paired chamber is counterbalanced across animals.

    • Post-conditioning (test) phase: Allow the rats to freely explore both chambers again in a drug-free state.

    • An increase in the time spent in the drug-paired chamber compared to baseline indicates a rewarding effect of the substance[13].

Signaling Pathways and Molecular Mechanisms

The distinct pharmacological profiles of DOPR agonists and psilocybin stem from their activation of different primary receptor systems and downstream signaling cascades.

4.1. DOPR Agonist Signaling

Activation of DOPRs, which are G protein-coupled receptors (GPCRs), primarily leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to their analgesic effects. Furthermore, agonist binding can trigger the recruitment of β-arrestins, leading to receptor desensitization and internalization, a process that can significantly impact the duration of the drug's effect[2][14]. Some DOPR agonists show bias towards either G protein signaling or β-arrestin pathways.

DOPR_Signaling cluster_membrane Cell Membrane DOPR DOPR Gi Gi/o DOPR->Gi Activates BetaArrestin β-Arrestin DOPR->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Internalization Receptor Internalization BetaArrestin->Internalization Mediates Agonist DOPR Agonist Agonist->DOPR Binds to ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Leads to

DOPR Agonist Signaling Pathway

4.2. Psilocybin (Psilocin) Signaling

Psilocybin is a prodrug that is rapidly converted to psilocin in the body. Psilocin acts primarily as a partial agonist at the 5-HT2A receptor, another GPCR. Activation of the 5-HT2A receptor engages Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activity[1][15]. This pathway is believed to underlie the acute psychedelic effects. Additionally, psilocybin has been shown to promote neuroplasticity, potentially through the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling via TrkB receptors and the mTOR pathway[1][5][7].

Psilocybin_Signaling cluster_membrane Cell Membrane HT2A 5-HT2A Receptor Gq Gq/11 HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves TrkB TrkB Receptor Neuroplasticity Neuroplasticity TrkB->Neuroplasticity Promotes Psilocin Psilocin Psilocin->HT2A Binds to Psilocin->TrkB Also binds to PIP2 PIP2 PIP2->PLC Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC Leads to Psychedelic_Effects Psychedelic Effects Ca_PKC->Psychedelic_Effects Mediates

Psilocybin (Psilocin) Signaling Pathway

Experimental Workflow for In Vivo Comparison

A logical workflow for a head-to-head in vivo comparison of a DOPR agonist and psilocybin would involve parallel assessments of their behavioral and physiological effects in a relevant animal model.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment In Vivo Assessment cluster_analysis Ex Vivo and Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6J mice) Drug_Admin Drug Administration (DOPR Agonist vs. Psilocybin vs. Vehicle) Animal_Model->Drug_Admin Behavioral Behavioral Assays (e.g., HTR, Analgesia, Locomotion) Drug_Admin->Behavioral Physiological Physiological Monitoring (e.g., HR, BP, Temp) Drug_Admin->Physiological Tissue Tissue Collection (Brain, Spinal Cord) Behavioral->Tissue Physiological->Tissue Biochem Biochemical Analysis (Receptor Occupancy, Neurotransmitter Levels) Tissue->Biochem Data Data Analysis & Comparison Biochem->Data

Comparative In Vivo Experimental Workflow

Conclusion

The in vivo effects of DOPR agonists and psilocybin are largely distinct, reflecting their primary engagement with the delta-opioid and serotonergic systems, respectively. DOPR agonists demonstrate clear analgesic properties, with their efficacy being tightly regulated by receptor internalization. Psilocybin, on the other hand, produces a complex array of behavioral and physiological effects characteristic of psychedelics, with a growing body of evidence supporting its potential to induce lasting neuroplastic changes. While both classes of compounds hold therapeutic promise, their divergent mechanisms of action suggest they will be applicable to different clinical indications. Future head-to-head comparative studies are warranted to further elucidate the nuances of their in vivo effects and to explore any potential for synergistic interactions.

References

A Comparative Analysis of Receptor Binding Profiles: Delta-Opioid Receptor (DOPR) versus Lysergic Acid Didiethylamide (LSD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the receptor binding profiles of the Delta-Opioid Receptor (DOPR) and the psychoactive compound Lysergic Acid Diethylamide (LSD). The information presented is supported by experimental data to facilitate a comprehensive understanding of their distinct pharmacological characteristics.

Introduction

The Delta-Opioid Receptor (DOPR) is a G-protein coupled receptor (GPCR) and a key component of the endogenous opioid system, primarily mediating analgesia and influencing mood and behavior. In contrast, Lysergic Acid Diethylamide (LSD) is a potent psychedelic compound that exerts its effects through a complex interaction with multiple neurotransmitter systems, most notably the serotonergic and dopaminergic systems. Understanding their distinct receptor binding affinities and subsequent signaling cascades is crucial for the development of novel therapeutics and for elucidating the neurobiological basis of their effects.

Quantitative Receptor Binding Profiles

The following tables summarize the binding affinities (Ki) of DOPR for some of its endogenous and exogenous ligands, and the binding affinities of LSD for a range of receptors. The Ki value represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competitor; a lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki) of Selected Ligands for the Delta-Opioid Receptor (DOPR)

LigandReceptor SubtypeKi (nM)SpeciesReference
DPDPEδ (DOR)--[1]
Deltorphin IIδ (DOR)--[1]
TIPP[Ψ]δ (DOR)<1-[2]
[2-Ncp1]TIPPδ (DOR)--[2]
Naltrindoleδ (DOR)--[1]

Note: Specific Ki values for some ligands were not explicitly stated in the provided search results, but their high affinity and selectivity were noted.

Table 2: Binding Affinities (Ki) of LSD for Various Receptors

ReceptorKi (nM)Species/SystemReference
5-HT2A--[3]
Dopamine (B1211576) D2 (D2High)2Human cloned[4][5][6][7]
Dopamine D1~25 (K0.5)Rat striatum[3]

Signaling Pathways

Both DOPR and LSD initiate intracellular signaling cascades upon receptor binding, leading to their distinct physiological effects.

Delta-Opioid Receptor (DOPR) Signaling

DOPR is a canonical Gi/o-coupled receptor.[8] Upon activation by an agonist, the heterotrimeric G-protein dissociates, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The βγ subunit of the G-protein can also directly modulate the activity of various downstream effectors.

DOPR_Signaling cluster_membrane Cell Membrane DOPR DOPR G_protein Gi/o Protein DOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., Enkephalin) Agonist->DOPR Binds Downstream Downstream Cellular Effects cAMP->Downstream Modulates

DOPR Signaling Pathway
Lysergic Acid Diethylamide (LSD) Signaling

LSD's primary psychedelic effects are mediated through its agonist activity at serotonin (B10506) 5-HT2A receptors.[3] The 5-HT2A receptor is a Gq-coupled receptor. Activation of this receptor stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately resulting in altered neuronal excitability. LSD also interacts with dopamine receptors, particularly the D2 receptor, where it exhibits high affinity.[4][5][6][7]

LSD_Signaling cluster_membrane_lsd Cell Membrane HT2A 5-HT2A Receptor Gq_protein Gq Protein HT2A->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves LSD LSD LSD->HT2A Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

LSD Signaling at 5-HT2A Receptor

Experimental Protocols

The determination of receptor binding affinities (Ki) is most commonly achieved through radioligand binding assays. A typical experimental workflow for a competition binding assay is described below.

Radioligand Competition Binding Assay Protocol

This assay determines the affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

  • Membrane Preparation:

    • Homogenize tissue or cells known to express the receptor of interest in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.[9]

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [3H]domperidone for D2 receptors) to each well.

    • Add increasing concentrations of the unlabeled test compound (the "competitor") to the wells.

    • To determine non-specific binding, add a high concentration of a known, unlabeled ligand to a separate set of wells.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.[9]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.[9]

  • Filtration and Washing:

    • Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter mats and add a scintillation cocktail.

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation Assay_Setup 2. Assay Setup (96-well plate) Membrane_Prep->Assay_Setup Radioligand Radiolabeled Ligand Radioligand->Assay_Setup Test_Compound Unlabeled Test Compound Test_Compound->Assay_Setup Incubation 3. Incubation to Equilibrium Assay_Setup->Incubation Filtration 4. Filtration & Washing Incubation->Filtration Counting 5. Radioactivity Measurement Filtration->Counting Data_Analysis 6. Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Radioligand Competition Binding Assay Workflow

Conclusion

The receptor binding profiles of DOPR and LSD are markedly different, reflecting their distinct pharmacological roles. DOPR exhibits high affinity and selectivity for endogenous and synthetic opioid peptides, primarily signaling through the Gi/o pathway to produce effects such as analgesia. In contrast, LSD is a promiscuous ligand, binding with high affinity to multiple receptor systems, most notably the serotonin 5-HT2A and dopamine D2 receptors. Its potent psychedelic effects are primarily attributed to its agonist activity at 5-HT2A receptors and the subsequent Gq-mediated signaling cascade. A thorough understanding of these differences, grounded in quantitative binding data and detailed signaling pathway analysis, is essential for the rational design of new drugs targeting these complex neurological systems.

References

Comparative Analysis of Head-Twitch Response Potency: DOPR vs. DOI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the head-twitch response (HTR) potency of two serotonergic psychedelics, 2,5-dimethoxy-4-propylamphetamine (DOPR) and (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI). The head-twitch response in rodents is a widely accepted preclinical behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.[1] This document summarizes quantitative data from published studies, details experimental methodologies, and visualizes key pathways and workflows to aid in research and drug development decisions.

Quantitative Comparison of Head-Twitch Response Potency

The following table summarizes the available data on the potency of DOPR and DOI in inducing the head-twitch response in rodents. It is important to note that direct comparative studies providing ED50 values for both compounds under identical experimental conditions are limited. The data presented are compiled from various sources and should be interpreted with consideration of the different experimental parameters.

CompoundAnimal ModelED50Maximum Response (Twitches)NotesReference
DOPR C57BL/6J MiceNot explicitly stated, but significant HTR at ≥0.1 mg/kg~98Reported to be slightly more potent than DOM.[2]
DOI C57BL/6J MiceNot explicitly stated, but dose-dependent increase from 0.25-1.0 mg/kgNot explicitly stated in this studyA dose of 1.0 mg/kg elicited a mean of 30 twitches in a single mouse.[3]
DOI NIH Swiss MiceNot explicitly stated, but 1.0 mg/kg elicited maximal HTRNot explicitly statedExhibited a characteristic inverted U-shaped dose-response curve.[4][5]
DOI Rats1.163 mg/kgNot applicable
DOM C57BL/6J Mice0.20 mg/kg (~0.96 µmol/kg)~122Included for potency comparison as DOPR is reported to be slightly more potent.[6]
DOM Mice1.75 µmol/kg~119[6]

Note: ED50 (Median Effective Dose) is the dose of a drug that produces a response in 50% of the population. A lower ED50 value indicates higher potency.

Experimental Protocols

The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents following the administration of serotonergic compounds.[3] The following outlines a typical experimental protocol for assessing the HTR.

Animals
  • Species: Male C57BL/6J mice are commonly used. Other strains such as NIH Swiss mice and rats are also utilized.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration
  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering both DOPR and DOI.

  • Dose Range: A range of doses is typically evaluated to generate a dose-response curve. For DOI, doses often range from 0.25 to 3.0 mg/kg.[3][4] For DOPR, doses inducing significant HTR have been reported to be ≥0.1 mg/kg.[2]

  • Vehicle Control: A vehicle control group (e.g., saline) is always included to establish a baseline HTR count.

Head-Twitch Response Measurement
  • Observation Period: Following drug administration, mice are placed in an observation chamber. The number of head twitches is typically counted over a specific period, for example, for 30 minutes.

  • Detection Methods:

    • Manual Observation: A trained observer manually counts the number of head twitches.

    • Automated Systems: More recently, automated systems using video tracking software or magnetometer coils implanted on the head of the animal are used for more objective and high-throughput analysis.

Data Analysis
  • Dose-Response Curves: The mean number of head twitches at each dose is plotted to generate a dose-response curve.

  • ED50 Calculation: The ED50 value is calculated from the dose-response curve using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

5-HT2A Receptor Signaling Pathway in Head-Twitch Response

The head-twitch response is primarily mediated by the activation of serotonin (B10506) 2A (5-HT2A) receptors, which are Gq/11-coupled G protein-coupled receptors (GPCRs). The binding of an agonist like DOPR or DOI initiates a downstream signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular 5_HT2A_Receptor 5-HT2A Receptor Gq_alpha Gαq 5_HT2A_Receptor->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates HTR Head-Twitch Response Ca2_release->HTR Leads to PKC_activation->HTR Leads to Agonist DOPR / DOI Agonist->5_HT2A_Receptor Binds to

Caption: 5-HT2A receptor signaling cascade leading to the head-twitch response.

Experimental Workflow for Head-Twitch Response Assay

The following diagram illustrates the typical workflow for conducting a head-twitch response study.

G cluster_0 Preparation cluster_1 Procedure cluster_2 Data Analysis cluster_3 Outcome Animal_Acclimation Animal Acclimation Drug_Preparation Drug Preparation (DOPR, DOI, Vehicle) Drug_Administration Drug Administration (i.p.) Drug_Preparation->Drug_Administration Observation Place in Observation Chamber Drug_Administration->Observation HTR_Recording Record Head-Twitches Observation->HTR_Recording Data_Quantification Quantify Head-Twitches HTR_Recording->Data_Quantification Dose_Response_Analysis Dose-Response Curve Generation Data_Quantification->Dose_Response_Analysis ED50_Calculation ED50 Calculation Dose_Response_Analysis->ED50_Calculation Potency_Comparison Potency Comparison ED50_Calculation->Potency_Comparison

Caption: General experimental workflow for a head-twitch response study.

References

A Comparative Analysis of the Locomotor Effects of Dopamine D1 Receptor Agonists and Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the locomotor activity effects of dopamine (B1211576) D1 receptor (D1R) agonists, herein represented by the archetypal compound SKF 38393, and the indirect dopamine agonist amphetamine. The information presented is supported by experimental data to assist researchers in understanding the distinct and overlapping pharmacological profiles of these compounds.

Summary of Locomotor Effects: Quantitative Data

The locomotor-activating effects of both D1R agonists and amphetamine are dose-dependent, yet exhibit distinct characteristics. Amphetamine typically induces a more robust and complex behavioral response due to its broader mechanism of action.

ParameterDopamine D1 Receptor Agonist (SKF 38393)Amphetamine
General Locomotor Activity Dose-dependent increase in locomotor activity.[1] At very high doses (100-300 mg/kg, SC in mice), a biphasic effect with initial depression followed by prolonged hyperlocomotion is observed.[1]Induces a dose-dependent increase in locomotor activity.[2][3][4]
Stereotyped Behavior Less pronounced compared to amphetamine at equivalent locomotor-stimulating doses. High doses can induce stereotypy.At higher doses, locomotor activity plateaus or decreases, and is replaced by focused stereotyped behaviors (e.g., sniffing, gnawing, head-weaving).[2]
Effective Dose Range (Mice) Locomotor stimulation observed at doses ranging from 3-30 mg/kg (SC).[1]Locomotor stimulation is significant at doses around 2-5 mg/kg (IP), with stereotypy becoming predominant at higher doses (e.g., 10-20 mg/kg).[2][3]
Route of Administration in Studies Subcutaneous (SC)[1], Intraperitoneal (IP)Intraperitoneal (IP)[2][4], Subcutaneous (SC)[5]
Animal Models C57BL/6J mice[1], RatsC57BL/6 mice[2], Sprague-Dawley rats

Experimental Protocols

The open-field test is a standard method for assessing spontaneous locomotor activity and exploratory behavior in rodents. The following is a generalized protocol for evaluating the effects of D1R agonists and amphetamine.

Open-Field Test Protocol

Objective: To quantify the effects of a test compound on horizontal and vertical locomotor activity, as well as stereotyped behaviors.

Apparatus:

  • An open-field arena, typically a square or circular enclosure with high walls to prevent escape (e.g., 40 x 40 x 30 cm for mice).[6] The arena is often made of a non-porous material for easy cleaning.

  • Automated tracking system: An overhead camera connected to video tracking software or a grid of infrared beams to automatically record and analyze the animal's movement.[7]

Procedure:

  • Habituation: Animals are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.[7]

  • Drug Administration: Animals are divided into groups and administered the test compound (e.g., SKF 38393 or amphetamine at various doses) or a vehicle control (e.g., saline) via the chosen route (e.g., IP or SC).

  • Test Initiation: Following a pre-determined pretreatment time to allow for drug absorption and onset of action, each animal is individually placed in the center or a designated corner of the open-field arena.[6]

  • Data Collection: The automated tracking system records the animal's activity for a specified duration (e.g., 30-60 minutes). Key parameters measured include:

    • Horizontal Activity: Total distance traveled, ambulation time, and patterns of movement (e.g., thigmotaxis - staying close to the walls).

    • Vertical Activity: Number of rearing events (standing on hind legs).

    • Stereotypy: Time spent engaged in repetitive, non-locomotor behaviors. This can be scored manually by a trained observer or by specialized software that detects patterns of movement.

  • Data Analysis: The collected data is statistically analyzed to compare the effects of different doses of the test compounds with the vehicle control group.

Experimental Considerations:

  • The lighting conditions, time of day, and temperature of the testing room should be kept consistent across all experimental sessions.

  • The open-field arena should be thoroughly cleaned between each animal to eliminate olfactory cues.

Signaling Pathways and Mechanisms of Action

The locomotor effects of dopamine D1 receptor agonists and amphetamine are both mediated through the dopaminergic system, but their mechanisms of action at the cellular level are distinct.

Dopamine D1 Receptor Agonist (e.g., SKF 38393) Signaling Pathway

D1R agonists like SKF 38393 directly bind to and activate D1 dopamine receptors, which are Gs/olf-coupled G-protein coupled receptors (GPCRs) highly expressed in the striatum.[8] This activation initiates a downstream signaling cascade that ultimately enhances neuronal excitability and promotes movement.

D1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D1R_Agonist D1R Agonist (e.g., SKF 38393) D1R Dopamine D1 Receptor D1R_Agonist->D1R G_Protein Gs/olf D1R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Downstream_Effectors Downstream Effectors (e.g., Ion Channels, Transcription Factors) DARPP32->Downstream_Effectors modulates Neuronal_Excitability Increased Neuronal Excitability & Locomotor Activity Downstream_Effectors->Neuronal_Excitability

Caption: Dopamine D1 Receptor Signaling Cascade.

Amphetamine's Mechanism of Action

Amphetamine is an indirect dopamine agonist with a multi-faceted mechanism of action that leads to a significant increase in synaptic dopamine levels.[9][10] This broad action contributes to its potent psychostimulant effects.

Amphetamine_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine_ext Amphetamine DAT Dopamine Transporter (DAT) Amphetamine_ext->DAT Enters via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine_ext->VMAT2 Enters vesicle via VMAT2 DAT->Amphetamine_ext Blocks DA reuptake DA_synapse Synaptic Dopamine DAT->DA_synapse Increased synaptic DA DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Disrupts DA storage DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol DA release into cytosol DA_cytosol->DAT Reverse transport of DA DA_receptors Dopamine Receptors (D1, D2, etc.) DA_synapse->DA_receptors Activates receptors Locomotor_Effect Increased Locomotor Activity DA_receptors->Locomotor_Effect

Caption: Amphetamine's multi-target mechanism of action.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a comparative study on the locomotor effects of a D1R agonist and amphetamine.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Group_Assignment Random Assignment to Treatment Groups Animal_Acclimation->Group_Assignment Drug_Preparation Preparation of Test Compounds and Vehicle Group_Assignment->Drug_Preparation Habituation Habituation to Testing Room (30-60 min) Group_Assignment->Habituation Drug_Administration Drug/Vehicle Administration (IP or SC) Drug_Preparation->Drug_Administration Habituation->Drug_Administration Open_Field_Test Open-Field Test (e.g., 60 min) Drug_Administration->Open_Field_Test Data_Collection Automated Data Collection (Locomotion, Rearing, Stereotypy) Open_Field_Test->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis Results Comparison of Locomotor Effects Data_Analysis->Results

Caption: Standard experimental workflow for locomotor studies.

References

A Comparative Guide to Validating Novel Behavioral Assays with Known Psychedelic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resurgence of interest in psychedelic compounds for therapeutic applications has created a critical need for robust and validated behavioral assays to screen and characterize novel molecules. This guide provides a comparative overview of established behavioral paradigms used to assess the effects of classic psychedelics, offering experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.

The Drug Development Pathway: A Preclinical Overview

The journey of a novel compound from the lab to the clinic is a rigorous and multi-stage process. Preclinical studies form the foundational phase of this journey, where the initial safety and efficacy of a drug candidate are evaluated in non-human subjects.[1][2][3][4][5] This phase is crucial for identifying promising compounds and mitigating potential risks before human trials.

The preclinical phase typically involves:

  • Target Identification and Validation: Identifying the biological target of the drug and confirming its role in the disease of interest.

  • Lead Discovery and Optimization: Screening vast libraries of compounds to identify "hits" that interact with the target, followed by medicinal chemistry efforts to optimize their properties.[2]

  • In Vitro and Ex Vivo Testing: Assessing the compound's effects on cells and tissues in a laboratory setting to understand its mechanism of action and potential toxicity.[2]

  • In Vivo Testing (Animal Models): Evaluating the compound's safety, efficacy, pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted), and pharmacodynamics (the drug's effect on the body) in living animals.[3][5]

Behavioral assays are a cornerstone of in vivo testing for psychoactive compounds, providing critical insights into their potential therapeutic effects and side-effect profiles.

Core Behavioral Assays for Psychedelic Drug Validation

Several behavioral assays have been adapted and validated for the preclinical assessment of psychedelic compounds. This guide focuses on four key assays: the Head-Twitch Response (HTR), the Elevated Plus Maze (EPM), the Marble Burying Test, and the Novel Object Recognition (NOR) test.

Head-Twitch Response (HTR)

The head-twitch response is a rapid, side-to-side head movement observed in rodents following the administration of serotonergic psychedelics.[6][7] It is a widely accepted behavioral proxy for 5-HT2A receptor activation, the primary target of classic psychedelics like psilocybin, LSD, and DMT.[7][8]

Quantitative Data Summary

CompoundAnimal ModelDoses TestedPeak ResponseED₅₀Notes
Psilocybin C57BL/6J Mice0.1, 0.3, 1 mg/kg (i.p.)Dose-dependent increase~0.3 mg/kgSignificant increases in HTR at 0.3 and 1 mg/kg.[9][10]
LSD C57BL/6J Mice0.01, 0.03, 0.1 mg/kgDose-dependent increase52.9 µg/kgMinimal HTR at lower doses, significant at 0.1 mg/kg.[6][11]
DMT Rats0.75, 3.75, 7.5 mg/kg (i.v.)Inverted U-shaped responseNot ReportedMost twitches observed at the lowest dose (0.75 mg/kg).[12]
5-MeO-DMT C57BL/6J MiceVariousDose-dependent increaseNot ReportedElicits a briefer duration of HTR compared to psilocybin.[13]

Experimental Protocol: Head-Twitch Response (HTR)

  • Animal Preparation: Male C57BL/6J mice are commonly used. For automated detection, a small magnet can be affixed to the animal's head or ear.

  • Habituation: Animals are habituated to the testing environment (e.g., a cylindrical observation chamber) for a designated period before drug administration.

  • Drug Administration: The test compound is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation: Following administration, the frequency of head twitches is recorded over a set period (e.g., 30-60 minutes). This can be done manually by a trained observer or automatically using a magnetometer or video tracking software.

  • Data Analysis: The total number of head twitches is quantified for each animal. Dose-response curves can be generated to determine the ED₅₀ (the dose that produces 50% of the maximal effect).

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used assay to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent in the open arms.

Quantitative Data Summary

CompoundAnimal ModelDoses TestedEffect on Open Arm Time/EntriesNotes
Psilocybin Rats1 mg/kgDecreased anxiety-like behavior (increased open arm exploration)This effect was observed six weeks after a single administration.[14]
LSD Rats0.02, 0.04, 0.08 mg/kgTransient anxiogenic effects (decreased open arm exploration)Effects were observed acutely and sub-chronically.[15][16]
DMT Rats1 mg/kg every third dayPositive effects on anxietyObserved with intermittent dosing.[14]

Experimental Protocol: Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Habituation: Animals are habituated to the testing room for at least one hour before the test.

  • Procedure: The animal is placed in the center of the maze facing an open arm and allowed to explore freely for a set duration (typically 5-10 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.

  • Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated as measures of anxiety-like behavior.

Marble Burying Test

The marble burying test is used to model repetitive and compulsive-like behaviors in rodents. A reduction in the number of marbles buried is often interpreted as an anxiolytic or anti-compulsive effect.

Quantitative Data Summary

CompoundAnimal ModelDoses TestedEffect on Marble BuryingNotes
Psilocybin ICR Mice1.5 mg/kg, 4.4 mg/kgSignificant reduction in the number of marbles buriedThe effect of 4.4 mg/kg was comparable to the SSRI escitalopram.[17][18]
LSD C57BL/6J MiceNot specifiedIncreased marble burying in male-soiled beddingThis suggests a potential anxiogenic effect in a specific context.[19]
DMT --Data not readily available-

Experimental Protocol: Marble Burying Test

  • Apparatus: A standard rodent cage filled with 5 cm of bedding material with 20-25 marbles evenly spaced on the surface.

  • Habituation: Mice are acclimated to the testing room for at least 30 minutes prior to the test.

  • Procedure: The mouse is placed in the cage and allowed to freely explore and interact with the marbles for 30 minutes.

  • Scoring: After the session, the number of marbles that are at least two-thirds buried in the bedding is counted.

  • Data Analysis: The total number of buried marbles is compared between treatment groups.

Novel Object Recognition (NOR) Test

The Novel Object Recognition test assesses learning and memory in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Quantitative Data Summary

CompoundAnimal ModelDoses TestedEffect on Novel Object RecognitionNotes
Psilocybin Rats0.1 mg/kgEnhanced novel object recognition memoryVehicle-treated animals did not show a preference for the novel object.
LSD --Data not readily available-
DMT --Data not readily available-

Experimental Protocol: Novel Object Recognition (NOR) Test

  • Apparatus: An open-field arena.

  • Habituation Phase: The animal is allowed to freely explore the empty arena for a set period.

  • Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration.

  • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: A discrimination index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time of both objects. A higher index indicates better recognition memory.

Signaling Pathways of Classic Psychedelics

Classic psychedelics primarily exert their effects through agonism at the serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR).[8] Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events.

G cluster_0 Psychedelic Drug Development Workflow Discovery Discovery & Lead Optimization Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical Phase1 Phase I Clinical Trials Preclinical->Phase1 Phase2 Phase II Clinical Trials Phase1->Phase2 Phase3 Phase III Clinical Trials Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Psychedelic Drug Development Workflow

G cluster_0 5-HT2A Receptor Signaling Cascade Psychedelic Psychedelic (e.g., Psilocybin, LSD, DMT) Receptor 5-HT2A Receptor Psychedelic->Receptor G_protein Gq/11 Protein Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 Inositol Trisphosphate (IP3) PIP2->IP3 hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca_release->Downstream PKC_activation->Downstream

5-HT2A Receptor Signaling Cascade

Conclusion

The behavioral assays presented in this guide represent valuable tools for the preclinical evaluation of novel psychedelic compounds. The Head-Twitch Response offers a specific measure of 5-HT2A receptor engagement, while the Elevated Plus Maze, Marble Burying Test, and Novel Object Recognition test provide insights into the anxiolytic, anti-compulsive, and cognitive-enhancing potential of these molecules. By utilizing standardized protocols and comparing the effects of novel compounds to well-characterized psychedelics like psilocybin, LSD, and DMT, researchers can more effectively identify and advance promising new therapies for a range of neuropsychiatric conditions. Further research is needed to fill the existing gaps in direct comparative data for these classic psychedelics across all behavioral paradigms.

References

Cross-Species Comparison of 2,5-Dimethoxy-4-propylamphetamine (DOPr) Metabolism: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted metabolic pathways of 2,5-Dimethoxy-4-propylamphetamine (DOPr) across various species. Due to a lack of direct experimental data on DOPr metabolism, this comparison is based on established metabolic routes of structurally similar phenethylamine (B48288) derivatives, namely 2,5-dimethoxy-4-methylamphetamine (DOM) and 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B). The information presented herein is intended to guide future research and provide a framework for the experimental investigation of DOPr metabolism.

Predicted Metabolic Pathways of DOPr

Based on the known metabolism of analogous compounds, the primary metabolic pathways for DOPr are predicted to involve Phase I reactions, including O-demethylation, aliphatic hydroxylation of the propyl side chain, and oxidative deamination. Subsequent Phase II conjugation reactions are also anticipated. Significant inter-species variations in the predominant pathways are expected.

dot

DOPr_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism DOPr This compound (DOPr) O_Demethyl O-Demethylation DOPr->O_Demethyl CYP450s (e.g., CYP2D6) Hydroxylation Propyl Hydroxylation DOPr->Hydroxylation CYP450s Deamination Oxidative Deamination DOPr->Deamination MAO Glucuronidation Glucuronidation O_Demethyl->Glucuronidation Sulfation Sulfation O_Demethyl->Sulfation Hydroxylation->Glucuronidation Deamination->Glucuronidation

Caption: Predicted metabolic pathways of this compound (DOPr).

Cross-Species Quantitative Data Summary (Predicted)

The following table summarizes the predicted primary metabolites and the potential for species-specific differences based on studies of analogous compounds. This data is predictive and requires experimental verification.

SpeciesPredicted Primary Metabolic Pathway(s)Predicted Major MetabolitesKey Enzymes (Predicted)Supporting Evidence from Analogs
Human O-Demethylation, Propyl HydroxylationHydroxy-DOPr, Desmethyl-DOPrCYP2D6, CYP3A4High CYP2D6 activity in human liver microsomes for similar amphetamines.[1][2][3]
Rat Propyl Hydroxylation, Oxidative DeaminationHydroxy-DOPr, Phenylacetone derivativeCYP2D family, MAOStudies on DOM in rats show extensive hydroxylation of the alkyl side chain.[1]
Mouse Oxidative Deamination, O-DemethylationPhenylacetone derivative, Desmethyl-DOPrMAO, CYP familySome studies on related phenethylamines show a preference for deamination in mice.[4]
Dog O-DemethylationDesmethyl-DOPrCYP familyDogs are known to have different CYP450 profiles compared to rodents and humans.
Monkey O-Demethylation, Propyl HydroxylationDesmethyl-DOPr, Hydroxy-DOPrCYP2D6, CYP3A4Primate metabolism often shows similarities to human metabolism.[4]

Experimental Protocols

To facilitate the investigation of DOPr metabolism, detailed methodologies for key experiments are provided below. These protocols are based on standard practices for in vitro drug metabolism studies.

In Vitro Metabolism using Liver Microsomes

Objective: To identify the primary metabolites of DOPr in different species and to determine the kinetic parameters of its metabolism.

Materials:

  • Liver microsomes (human, rat, mouse, dog, monkey)

  • This compound (DOPr)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., a deuterated analog of DOPr)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of DOPr in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, combine liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), phosphate buffer, and the DOPr solution (final concentration typically 1-10 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Cytochrome P450 Reaction Phenotyping

Objective: To identify the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of DOPr.

Materials:

Procedure:

  • Recombinant Enzyme Approach:

    • Incubate DOPr with individual recombinant CYP enzymes in the presence of the NADPH regenerating system.

    • Monitor the depletion of DOPr or the formation of metabolites over time using LC-MS/MS.

    • The enzyme(s) that show significant metabolism of DOPr are identified as the primary contributors.

  • Inhibitor Approach:

    • Pre-incubate pooled HLM with a specific CYP inhibitor for a designated time.

    • Add DOPr and the NADPH regenerating system to initiate the metabolic reaction.

    • Measure the rate of DOPr metabolism in the presence and absence of the inhibitor.

    • A significant reduction in the metabolic rate in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Analytical Methodology: LC-MS/MS for Metabolite Identification

Objective: To separate, detect, and identify DOPr and its metabolites in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap or Q-TOF).

Typical LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute compounds of varying polarity.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 40°C.

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Full scan for initial metabolite screening, followed by product ion scans (PIS) or neutral loss scans (NLS) to elucidate structures. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Data Analysis: Metabolite identification software is used to compare fragmentation patterns and retention times with potential structures.

dot

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Phase cluster_identification Identification & Characterization Microsomes Incubation with Liver Microsomes (Human, Rat, Mouse, etc.) Extraction Sample Extraction (Protein Precipitation) Microsomes->Extraction Hepatocytes Incubation with Hepatocytes (Optional for Phase II) Hepatocytes->Extraction LCMS LC-MS/MS Analysis (Metabolite Profiling) Extraction->LCMS MetaboliteID Metabolite Structure Elucidation LCMS->MetaboliteID Phenotyping CYP450 Reaction Phenotyping MetaboliteID->Phenotyping

Caption: General experimental workflow for studying DOPr metabolism.

Conclusion

While direct experimental data on the cross-species metabolism of this compound is currently unavailable, this guide provides a robust predictive framework and detailed experimental protocols to enable its investigation. The metabolism of DOPr is likely to be complex and exhibit significant species differences. The provided methodologies represent the current standard in the field of in vitro drug metabolism and will be instrumental in elucidating the metabolic fate of this compound, a crucial step in understanding its pharmacological and toxicological profile. Researchers are encouraged to use this guide as a starting point for their own experimental work.

References

Comparative Analysis of the Duration of Action of DOx Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the duration of action of four prominent 2,5-dimethoxy-4-substituted amphetamine (DOx) compounds: DOC, DOM, DOB, and DOI. The information presented herein is intended for an audience with a professional background in pharmacology, neuroscience, and drug development. This document summarizes key pharmacokinetic parameters, details established experimental protocols for assessing in vivo activity, and visualizes the primary signaling pathway associated with these compounds.

Data Presentation: Duration of Action and Dosage

The following table summarizes the typical oral dosage and duration of action for DOC, DOM, DOB, and DOI in humans, as documented by Alexander Shulgin in his seminal work, "PiHKAL" (Phenethylamines I Have Known and Loved). These values are based on subjective bioassays and should be considered estimates.

CompoundChemical NameDosage (oral)Duration of Action (hours)
DOC 2,5-Dimethoxy-4-chloroamphetamine1.5 - 3.0 mg12 - 24
DOM 2,5-Dimethoxy-4-methylamphetamine3 - 10 mg14 - 20[1]
DOB 2,5-Dimethoxy-4-bromoamphetamine1.0 - 3.0 mg18 - 30[2]
DOI 2,5-Dimethoxy-4-iodoamphetamine1.5 - 3.0 mg16 - 30

Mechanism of Action and Signaling Pathway

DOx compounds primarily exert their psychedelic effects through agonism at the serotonin (B10506) 5-HT2A receptor.[2] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade. The canonical pathway involves the coupling to a Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of intracellular calcium (Ca2+), while DAG remains in the cell membrane to activate protein kinase C (PKC).

5-HT2A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DOx_Compound DOx Compound (Agonist) 5HT2A_Receptor 5-HT2A Receptor DOx_Compound->5HT2A_Receptor Binds to Gq11 Gq/11 Protein 5HT2A_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Triphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Release IP3->Ca2 Stimulates Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Signaling Pathway

Experimental Protocols

The duration of action and psychoactive properties of DOx compounds are often characterized in preclinical models using behavioral assays. The two most common are the head-twitch response (HTR) in rodents and drug discrimination studies.

Head-Twitch Response (HTR) Assay in Mice

The HTR is a rapid, side-to-side head movement that is considered a behavioral proxy for 5-HT2A receptor activation and has been shown to correlate with the hallucinogenic potential of substances in humans.[2]

Objective: To quantify the frequency of head-twitches induced by a DOx compound over a specified time course to assess its potency and duration of action at the 5-HT2A receptor.

Materials:

  • Male C57BL/6J mice

  • DOx compound (e.g., DOI) dissolved in sterile saline

  • Vehicle control (sterile saline)

  • Observation chambers (e.g., clear cylindrical enclosures)

  • Video recording equipment or automated HTR detection system (optional, but recommended for accuracy)

Procedure:

  • Acclimation: Individually house mice in the observation chambers for at least 30 minutes prior to drug administration to allow for habituation to the novel environment.

  • Drug Administration: Administer the DOx compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses should be selected based on previously established effective ranges (e.g., 0.25 - 2.5 mg/kg for DOI).

  • Observation Period: Immediately after injection, begin recording the number of head-twitches for a predetermined duration. The observation period can be continuous or divided into time bins (e.g., 5-minute intervals for 30-60 minutes) to assess the onset, peak, and duration of the effect.

  • Data Analysis: The primary endpoint is the total number of head-twitches per observation period or time bin. Data are typically analyzed using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the DOx compound to the vehicle control.

Drug Discrimination Studies in Rats

Drug discrimination is a behavioral paradigm used to assess the interoceptive (subjective) effects of a drug. Animals are trained to recognize the effects of a specific drug and differentiate it from a vehicle injection.

Objective: To determine if a novel DOx compound produces subjective effects similar to a known psychedelic drug (e.g., DOM or LSD) and to characterize its potency and time course.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Standard two-lever operant conditioning chambers equipped with a food pellet dispenser

  • Training drug (e.g., DOM) dissolved in sterile saline

  • Test DOx compound dissolved in sterile saline

  • Vehicle control (sterile saline)

Procedure:

  • Lever-Press Training: Rats are first trained to press a lever for a food reward (e.g., sucrose (B13894) pellets) on a fixed-ratio schedule.

  • Discrimination Training:

    • On "drug days," rats receive an injection of the training drug (e.g., 1.0 mg/kg DOM, i.p.) and are reinforced with food pellets for pressing one of the two levers (the "drug-appropriate" lever).

    • On "vehicle days," rats receive a vehicle injection and are reinforced for pressing the other lever (the "vehicle-appropriate" lever).

    • Training sessions are typically conducted daily, with the drug and vehicle conditions alternating. This continues until the rats reliably press the correct lever based on the injection they received.

  • Testing:

    • Once the discrimination is established, test sessions are conducted.

    • Rats are administered a dose of the test DOx compound, the training drug at various doses, or the vehicle.

    • The percentage of responses on the drug-appropriate lever is measured. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.

  • Time Course Assessment: To determine the duration of action, test sessions can be conducted at various time points after the administration of the test compound.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical characterization of a novel DOx compound's duration of action.

Experimental Workflow for DOx Compound Duration of Action cluster_preliminary Preliminary Assessment cluster_in_vivo In Vivo Behavioral Assays cluster_analysis Data Analysis and Interpretation In_Vitro In Vitro Receptor Binding and Functional Assays (e.g., 5-HT2A affinity and efficacy) HTR_Assay Head-Twitch Response (HTR) Assay in Mice In_Vitro->HTR_Assay Informs In Vivo Dose Selection Drug_Discrimination Drug Discrimination Studies in Rats In_Vitro->Drug_Discrimination Dose_Response Dose-Response Curve Generation HTR_Assay->Dose_Response Time_Course Time Course Analysis (Onset, Peak, Duration) Dose_Response->Time_Course Data_Integration Integration of In Vitro and In Vivo Data Time_Course->Data_Integration Substitution_Test Substitution Test vs. Known Psychedelic Drug_Discrimination->Substitution_Test Duration_Test Time Course of Discriminative Stimulus Effects Substitution_Test->Duration_Test Duration_Test->Data_Integration Comparative_Analysis Comparative Analysis with Known DOx Compounds Data_Integration->Comparative_Analysis Report Final Report and Characterization Profile Comparative_Analysis->Report

Workflow for Characterizing DOx Duration

References

Selectivity Profile of 2,5-Dimethoxy-4-propylamphetamine (DOPr) for Serotonin Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and functional potency of 2,5-Dimethoxy-4-propylamphetamine (DOPr) at various serotonin (B10506) (5-HT) receptor subtypes. The data presented herein is intended to serve as a valuable resource for researchers investigating the pharmacological profile of this psychoactive compound and for professionals engaged in the development of novel therapeutics targeting the serotonergic system.

Introduction

This compound (DOPr) is a psychedelic compound belonging to the phenethylamine (B48288) and amphetamine classes.[1] Its psychoactive effects are primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2 subtype.[1][2] Understanding the selectivity profile of DOPr is crucial for elucidating its mechanism of action and for assessing its potential therapeutic applications. This guide summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of DOPr and selected comparator compounds at various human serotonin receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of DOPr and Comparator Psychedelics at Serotonin Receptor Subtypes

Compound5-HT1A5-HT2A5-HT2B5-HT2C
DOPr >720066-404NDND
LSD ND12.5±0.74ND7.5±1.5
Psilocin NDND4.6ND

ND: Not Determined from the provided search results. Data for DOPr is derived from a study on a series of 4-alkylated 2,5-dimethoxyamphetamines, where the 4-propyl analog corresponds to DOPr.[2]

Table 2: Functional Potencies (EC50, nM) of DOPr at 5-HT2A Receptor

Functional AssayEC50 (nM)Emax (%)
Gq-mediated signaling1-9ND
β-arrestin recruitmentNDND

ND: Not Determined from the provided search results. The potency of DOPr for 5-HT2A receptor activation was found to be the highest among a series of 4-alkylated 2,5-dimethoxyamphetamines.[2]

Signaling Pathways

DOPr primarily acts as an agonist at 5-HT2A receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream cellular responses, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Gq_Signaling_Pathway DOPr DOPr Receptor 5-HT2A Receptor DOPr->Receptor binds G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1: Simplified Gq signaling pathway activated by DOPr at the 5-HT2A receptor.

Experimental Protocols

Radioligand Binding Assay ([³H]ketanserin) for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor using [³H]ketanserin as the radioligand.[3][4]

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat frontal cortex or cells expressing the human 5-HT2A receptor) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Binding Assay:

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of membrane suspension.

    • 50 µL of [³H]ketanserin (at a concentration close to its Kd, e.g., 1 nM).

    • 50 µL of assay buffer (for total binding) or a high concentration of an unlabeled competitor like spiperone (B1681076) (10 µM) for non-specific binding, or varying concentrations of the test compound (DOPr).

  • Incubate the plate at room temperature for 60 minutes.

3. Filtration and Quantification:

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Filtration & Quantification cluster_analysis Data Analysis Homogenization Tissue/Cell Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Resuspension Resuspend & Quantify Membranes Centrifugation2->Resuspension Plate_Setup Plate Setup: Membranes, [3H]ketanserin, Test Compound Resuspension->Plate_Setup Incubation Incubation (60 min, RT) Plate_Setup->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50_Calc IC50 Determination Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Figure 2: Experimental workflow for the radioligand binding assay.
Phosphoinositide Hydrolysis Assay

This functional assay measures the accumulation of inositol phosphates (IPs) following the activation of Gq-coupled receptors like 5-HT2A.

1. Cell Culture and Labeling:

  • Culture cells stably expressing the human 5-HT2A receptor in a suitable medium.

  • Seed the cells into 24- or 48-well plates.

  • Label the cells by incubating them overnight with [³H]myo-inositol in an inositol-free medium.

2. Assay Procedure:

  • Wash the cells to remove unincorporated [³H]myo-inositol.

  • Pre-incubate the cells with a buffer containing LiCl (to inhibit inositol monophosphatase).

  • Add varying concentrations of the test agonist (DOPr) or a reference agonist.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

3. IP Extraction and Quantification:

  • Terminate the reaction by adding a stopping solution (e.g., ice-cold trichloroacetic acid).

  • Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.

  • Quantify the amount of [³H]inositol phosphates using a scintillation counter.

4. Data Analysis:

  • Plot the amount of [³H]inositol phosphates produced against the logarithm of the agonist concentration.

  • Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) from the resulting dose-response curve.

PI_Hydrolysis_Workflow cluster_prep Cell Preparation & Labeling cluster_assay Assay cluster_quant Extraction & Quantification cluster_analysis Data Analysis Cell_Culture Cell Culture (5-HT2A expressing) Labeling Labeling with [3H]myo-inositol Cell_Culture->Labeling Washing Wash Labeling->Washing Pre_incubation Pre-incubation with LiCl Washing->Pre_incubation Agonist_Addition Add Agonist (DOPr) Pre_incubation->Agonist_Addition Incubation Incubation (37°C) Agonist_Addition->Incubation Termination Terminate Reaction Incubation->Termination IP_Separation IP Separation (Anion Exchange) Termination->IP_Separation Scintillation Scintillation Counting IP_Separation->Scintillation EC50_Emax_Calc EC50 & Emax Determination Scintillation->EC50_Emax_Calc

Figure 3: Experimental workflow for the phosphoinositide hydrolysis assay.

Conclusion

The available data indicates that this compound (DOPr) is a potent agonist at the 5-HT2A receptor, with a higher affinity for this subtype compared to the 5-HT1A receptor. Its functional activity at the 5-HT2A receptor, mediated through the Gq/11 signaling pathway, is consistent with its classification as a psychedelic compound. Further research is warranted to fully characterize the binding profile and functional selectivity of DOPr across a broader range of serotonin receptor subtypes to gain a more complete understanding of its pharmacological effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to the In Vitro Functional Selectivity of Ligands at the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a key target for a wide range of therapeutics, including antipsychotics and potential treatments for depression and substance use disorders.[1][2] The concept of functional selectivity, or biased agonism, has emerged as a critical paradigm in understanding 5-HT2A receptor pharmacology.[1][3][4][5] This phenomenon describes the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. This guide provides a comparative overview of the in vitro functional selectivity of various ligands at the 5-HT2A receptor, supported by experimental data and detailed methodologies.

5-HT2A Receptor Signaling Pathways

The 5-HT2A receptor is known to couple to multiple intracellular signaling pathways. The canonical pathway involves the activation of Gαq/11 proteins, which stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][6] This cascade ultimately results in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[6][7]

In addition to the Gq/11 pathway, the 5-HT2A receptor can also signal through β-arrestin recruitment.[1][8] Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, promoting the binding of β-arrestins. This interaction not only desensitizes the G protein signal but also initiates a separate wave of signaling, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[8] Furthermore, evidence suggests the 5-HT2A receptor can couple to other G proteins, such as Gαi/o and Gα12/13, and activate pathways like phospholipase A2 (PLA2).[8][9]

The ability of a ligand to preferentially activate one pathway over another is the essence of functional selectivity. For instance, some ligands may be potent activators of the Gq/11 pathway while having little effect on β-arrestin recruitment, or vice versa. This bias has significant implications for the therapeutic effects and side-effect profiles of drugs targeting the 5-HT2A receptor.[8]

5-HT2A_Signaling_Pathways cluster_membrane Plasma Membrane cluster_g_protein G Protein-Dependent Signaling cluster_arrestin β-Arrestin-Dependent Signaling 5HT2A 5-HT2A Receptor Gq11 Gαq/11 5HT2A->Gq11 activates GRK GRK 5HT2A->GRK activates Ligand Ligand (e.g., Serotonin, DOPR) Ligand->5HT2A binds PLC Phospholipase C (PLC) Gq11->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 leads to PKC Protein Kinase C (PKC) IP3_DAG->PKC activates P_5HT2A Phosphorylated 5-HT2A Receptor GRK->P_5HT2A phosphorylates BArr β-Arrestin P_5HT2A->BArr recruits MAPK MAPK Pathway (e.g., ERK1/2) BArr->MAPK activates

Figure 1: Simplified signaling pathways of the 5-HT2A receptor.

Comparative Performance of 5-HT2A Receptor Ligands

The functional selectivity of a ligand is quantified by comparing its potency (EC50) and efficacy (Emax) in assays measuring the activity of different signaling pathways. A "bias plot" is often used to visualize this, but for clarity, a tabular summary of these parameters for representative ligands is provided below. The data presented are illustrative and compiled from various in vitro studies.

Table 1: In Vitro Functional Selectivity Profile of Representative 5-HT2A Receptor Ligands

LigandGq/11 Pathway (Calcium Flux)β-Arrestin 2 Recruitment (BRET/PathHunter)Bias
EC50 (nM) Emax (% of 5-HT) EC50 (nM)
Serotonin (5-HT) 10 - 50100%50 - 200
DOI 5 - 2090 - 110%100 - 500
LSD 1 - 1080 - 100%5 - 25
Ketanserin >10,000 (Antagonist)N/A>10,000 (Antagonist)
Clozapine >1,000 (Inverse Agonist)N/A>1,000 (Inverse Agonist)
Hypothetical DOPR [Insert Data][Insert Data][Insert Data]

Note: The values presented are approximate and can vary depending on the specific cell line and assay conditions used.[10][11][12]

Experimental Protocols

Accurate assessment of functional selectivity relies on robust and well-characterized in vitro assays. Below are detailed methodologies for key experiments used to determine ligand bias at the 5-HT2A receptor.

Gq/11 Pathway Activation: Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following Gq/11 pathway activation.[7]

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic. Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 60 minutes at 37°C.

  • Compound Addition: Test compounds (e.g., DOPR, reference ligands) are serially diluted to a range of concentrations. The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Data Acquisition: Baseline fluorescence is measured for a short period before the automated addition of the test compounds. Fluorescence is then monitored continuously for 2-3 minutes to capture the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is normalized to the response of a reference agonist (e.g., serotonin) and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay: Bioluminescence Resonance Energy Transfer (BRET)

BRET assays are used to measure the proximity of β-arrestin to the 5-HT2A receptor, indicating recruitment.[13][14]

Methodology:

  • Cell Line: A stable cell line (e.g., HEK293) is used that co-expresses the 5-HT2A receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., yellow fluorescent protein, YFP).

  • Cell Plating: Cells are seeded into white-walled, white-bottom 96- or 384-well plates.

  • Compound Incubation: Test compounds are added to the wells at various concentrations and incubated for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Substrate Addition: The BRET substrate (e.g., coelenterazine (B1669285) h) is added to each well.

  • Signal Detection: The plate is immediately read on a BRET-compatible plate reader that can simultaneously measure the light emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).

  • Data Analysis: The BRET ratio is calculated (Acceptor emission / Donor emission). The net BRET ratio is determined by subtracting the ratio of vehicle-treated cells. Data are then normalized to the maximal response of a reference agonist and plotted to determine EC50 and Emax.

Experimental_Workflow cluster_calcium Calcium Flux Assay (Gq/11 Pathway) cluster_bret BRET Assay (β-Arrestin Recruitment) cluster_analysis Bias Analysis Ca_Cells Seed 5-HT2A expressing cells Ca_Dye Load with Calcium Dye Ca_Cells->Ca_Dye Ca_Compound Add Test Compound Ca_Dye->Ca_Compound Ca_Read Measure Fluorescence Ca_Compound->Ca_Read Ca_Analyze Analyze Dose-Response Ca_Read->Ca_Analyze Bias_Plot Compare EC50 & Emax values from both assays Ca_Analyze->Bias_Plot BRET_Cells Seed 5-HT2A-Rluc & β-arr-YFP cells BRET_Compound Add Test Compound BRET_Cells->BRET_Compound BRET_Substrate Add BRET Substrate BRET_Compound->BRET_Substrate BRET_Read Measure Donor & Acceptor Emission BRET_Substrate->BRET_Read BRET_Analyze Calculate BRET Ratio & Analyze Dose-Response BRET_Read->BRET_Analyze BRET_Analyze->Bias_Plot Bias_Quantify Quantify Bias Factor Bias_Plot->Bias_Quantify

Figure 2: General workflow for assessing functional selectivity.

Conclusion

The in vitro functional selectivity of ligands at the 5-HT2A receptor is a complex but crucial aspect of modern drug discovery. By employing a suite of well-defined cellular assays, researchers can dissect the signaling properties of novel compounds like "DOPR" and compare them to established ligands. This approach allows for the rational design of molecules with specific signaling profiles, potentially leading to more effective and safer therapeutics for a range of CNS disorders. The methodologies and comparative data presented in this guide offer a framework for the systematic evaluation of 5-HT2A receptor ligands.

References

Safety Operating Guide

2,5-Dimethoxy-4-propylamphetamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2,5-Dimethoxy-4-propylamphetamine (DOPr), a potent psychedelic compound of the DOx family, is a critical component of laboratory safety and regulatory compliance. As a controlled substance in many jurisdictions, its disposal must be handled with stringent adherence to legal and safety protocols to prevent environmental contamination and potential misuse. Researchers and laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department and follow all local, state, and federal regulations.

The primary and mandated method for the disposal of controlled substances like DOPr is through a licensed hazardous waste disposal company or a DEA-registered reverse distributor in the United States.[1] Under no circumstances should this chemical be disposed of in standard laboratory waste, sinks, or trash.[1]

Pre-Disposal Safety and Handling

Before preparing DOPr for disposal, it is imperative to consult the substance's Safety Data Sheet (SDS). Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses or goggles, and a lab coat, must be worn at all times to prevent accidental exposure.[1][2] All handling should occur in a well-ventilated area or a chemical fume hood.[1]

Quantitative Data Summary

The following table summarizes key information regarding the properties and disposal considerations for this compound.

ParameterDataSource / Reference
Chemical Name This compound (DOPr)PiHKAL, Shulgin
Chemical Formula C₁₄H₂₃NO₂[3]
Molar Mass 237.343 g/mol [3]
Typical Oral Dose 2.5 - 5 mg[3]
Duration of Action 20 - 30 hours[3]
Legal Status (Examples) CA: Schedule I; UK: Class A[3]
Primary Disposal Method Licensed Hazardous Waste Disposal / Reverse Distributor[1]
Forbidden Disposal Routes Sink, Regular Trash, Standard Chemical Waste[1]

Step-by-Step Protocol for Compliant Disposal

The disposal of DOPr must be a documented and controlled process. The following protocol outlines the necessary steps for ensuring compliance and safety.

  • Consult Institutional Policy : Before initiating disposal, review your organization's specific procedures for controlled substances and hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Segregation and Labeling :

    • Secure the DOPr in a sealed, clearly labeled, and appropriate container.

    • The label must be unambiguous. Use wording such as: "HAZARDOUS WASTE - CONTROLLED SUBSTANCE FOR DISPOSAL " along with the full chemical name.

  • Documentation and Record Keeping :

    • Maintain meticulous records of the substance from acquisition to disposal.

    • For disposal, complete all required institutional and regulatory forms. In the U.S., this may involve a DEA Form 222 for transfer to a reverse distributor.[1]

    • Keep copies of all disposal records for a minimum of two years, or as required by law.[1]

  • Arrange for Professional Disposal :

    • Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor or a DEA-registered reverse distributor.

    • Do not attempt to transport the chemical off-site yourself.

  • Packaging and Transfer :

    • Package the labeled container according to the specific instructions provided by the EHS department and the disposal contractor.[1]

    • Ensure the transfer of the material is witnessed and documented as per your institution's policy.[1]

  • Decontamination of Empty Containers :

    • For minute, non-recoverable amounts of DOPr remaining in a vial after a procedure, follow your institution's guidelines for trace chemical waste.[1] This typically involves rinsing the container multiple times with an appropriate solvent.

    • Collect the rinse aid as hazardous waste for proper disposal. Do not pour it down the drain.

Disposal Workflow Diagram

The following diagram illustrates the mandatory workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_compliance Compliance & Logistics Phase cluster_final Final Disposition A Identify DOPr for Disposal B Consult Safety Data Sheet (SDS) and wear appropriate PPE A->B C Segregate and Secure in a Labeled Container B->C D Contact Institutional EHS Department C->D Mandatory First Step for Disposal Action E Complete All Required Disposal Documentation D->E F Schedule Pickup with Licensed Hazardous Waste Contractor E->F G Package for Transport per EHS/Contractor Instructions F->G H Transfer to Contractor (Witnessed & Documented) G->H I Retain Disposal Records (Min. 2 Years) H->I

Caption: Workflow for the compliant disposal of DOPr.

Logical Relationship of Disposal Options

This diagram outlines the decision-making process for handling waste containing DOPr, emphasizing the prohibited and required paths.

G cluster_options Disposal Options Assessment cluster_pathway Required Pathway Start Waste Containing DOPr Prohibited Prohibited Methods: - Sink Disposal - Regular Trash - Unlicensed Treatment Start->Prohibited Incorrect Path Required Required Method: - Professional Disposal Start->Required Correct Path EHS Engage EHS & Licensed Hazardous Waste Vendor Required->EHS Documentation Document Chain of Custody (e.g., DEA Forms) EHS->Documentation Destruction Compliant Destruction by Vendor Documentation->Destruction

Caption: Decision logic for DOPr waste disposal.

References

Essential Safety and Logistical Information for Handling 2,5-Dimethoxy-4-propylamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of 2,5-Dimethoxy-4-propylamphetamine (DOPR), a potent psychedelic substance, are of paramount importance. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and compliance with safety regulations.

Chemical and Physical Properties

A comprehensive understanding of the compound's properties is the foundation of safe handling.

PropertyValue
Chemical Formula C₁₄H₂₃NO₂
Molar Mass 237.34 g/mol [1][2]
Appearance Crystalline solid
CAS Number 63779-88-4[2][3]
IUPAC Name 1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine[2][3]
Solubility Soluble in methanol (B129727) and other organic solvents.
Mechanism of Action Acts as a serotonin (B10506) 5-HT₂A receptor agonist.[1][3][4]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous compound that can cause skin and eye irritation, as well as respiratory irritation. The toxicological properties have not been thoroughly investigated, warranting a cautious approach.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Double gloving with nitrile gloves is required. Nitrile gloves offer good resistance to a range of chemicals, but should be changed immediately upon contamination.[5][6][7]

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.

  • Respiratory Protection: A NIOSH-approved N95 or N100 respirator is necessary to prevent inhalation of the powdered substance.[8][9][10][11][12] These respirators are effective against fine dusts and mists.

  • Body Protection: A lab coat or a disposable gown should be worn to protect the skin and clothing from contamination.

Experimental Protocols

Synthesis of this compound (Illustrative)

The following is a generalized protocol for the synthesis of substituted amphetamines, which can be adapted for this compound.

Materials:

Procedure:

  • Condensation: React 2,5-dimethoxy-4-propylbenzaldehyde with nitroethane in the presence of a catalyst such as ammonium acetate to form the corresponding nitrostyrene (B7858105).

  • Reduction: Reduce the nitrostyrene intermediate using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent like diethyl ether. This step should be performed with extreme caution due to the reactive nature of LAH.

  • Work-up and Purification: After the reaction is complete, carefully quench the excess LAH. The resulting amine is then extracted and purified, often by converting it to its hydrochloride salt by bubbling hydrogen chloride gas through a solution of the freebase in an organic solvent.

Analytical Methods: GC-MS and HPLC

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a standard method for the analysis of amphetamine-type substances.

  • Sample Preparation: A solution of the sample is prepared in a suitable organic solvent. Derivatization is often necessary to improve the volatility and thermal stability of the compound.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., Rxi-5Sil MS) to separate the components of the mixture.

  • MS Detection: The separated components are then introduced into a mass spectrometer for identification based on their mass spectra.

High-Performance Liquid Chromatography (HPLC):

HPLC is another powerful technique for the analysis of these compounds.

  • Sample Preparation: A solution of the sample is prepared in the mobile phase.

  • HPLC Separation: The sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to elute the compound.

  • Detection: The compound is detected using a UV detector at a specific wavelength.

Operational and Disposal Plans

Handling and Storage
  • Handling: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a fume hood, to minimize inhalation exposure.

  • Storage: The compound should be stored in a cool, dry, and secure location, away from incompatible materials. It should be clearly labeled as a hazardous substance.

Decontamination

In case of a spill, the area should be decontaminated immediately.

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Contain the spill using an absorbent material.

  • Neutralize and Clean: For acidic or basic compounds, neutralize the spill before cleaning. Clean the area with soap and water.

  • Dispose: All contaminated materials should be disposed of as hazardous waste.

Disposal

As a controlled and hazardous substance, this compound and any contaminated materials must be disposed of in accordance with local, state, and federal regulations.

  • Collection: Collect all waste in a designated, labeled, and sealed container.

  • Licensed Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste. Do not dispose of this compound down the drain or in regular trash.

Visualizations

Signaling_Pathway This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Binds to Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activates Phospholipase C Phospholipase C Gq/11 Protein->Phospholipase C Activates PIP2 PIP2 Phospholipase C->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Downstream Signaling Downstream Signaling Ca2+ Release->Downstream Signaling PKC Activation->Downstream Signaling

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound Sample Preparation Sample Preparation Pure Compound->Sample Preparation Analytical Method Analytical Method Sample Preparation->Analytical Method Data Analysis Data Analysis Analytical Method->Data Analysis

Caption: Experimental workflow for handling this compound.

PPE_Decision_Making Assess Hazard Assess Hazard Select PPE Select PPE Assess Hazard->Select PPE Handling Procedure Handling Procedure Select PPE->Handling Procedure Spill Spill Handling Procedure->Spill If spill occurs Dispose Dispose Handling Procedure->Dispose After use Emergency Procedure Emergency Procedure Decontaminate Decontaminate Emergency Procedure->Decontaminate Spill->Emergency Procedure Yes Decontaminate->Dispose

Caption: Decision-making for PPE and emergency procedures.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.